Product packaging for 6-(Benzyloxy)-1H-indazole(Cat. No.:CAS No. 874668-62-9)

6-(Benzyloxy)-1H-indazole

Cat. No.: B1354249
CAS No.: 874668-62-9
M. Wt: 224.26 g/mol
InChI Key: PMKBUGNQHOFKQS-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-1H-indazole is a useful research compound. Its molecular formula is C14H12N2O and its molecular weight is 224.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N2O B1354249 6-(Benzyloxy)-1H-indazole CAS No. 874668-62-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-phenylmethoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-2-4-11(5-3-1)10-17-13-7-6-12-9-15-16-14(12)8-13/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKBUGNQHOFKQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468197
Record name 6-(Benzyloxy)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874668-62-9
Record name 6-(Benzyloxy)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-(Benzyloxy)-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and biological properties of 6-(Benzyloxy)-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. This document consolidates available data on its physicochemical properties, synthesis, and potential therapeutic applications, particularly in the realm of oncology.

Core Chemical Properties

This compound presents as a yellow solid and is characterized by the following properties:

PropertyValueSource
Molecular Formula C₁₄H₁₂N₂O--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 224.26 g/mol --INVALID-LINK--, --INVALID-LINK--
Appearance Yellow solid--INVALID-LINK--
Boiling Point 422.4°C at 760 mmHg--INVALID-LINK--
Melting Point Not available in cited literature
Solubility Not explicitly detailed in cited literature
Purity ≥ 95% (HPLC)--INVALID-LINK--
Storage Conditions Store at 0-8 °C--INVALID-LINK--

Spectroscopic Data

Predicted Mass Spectrometry Data

Adductm/zPredicted CCS (Ų)
[M+H]⁺225.10224147.5
[M+Na]⁺247.08418157.1
[M-H]⁻223.08768151.6
[M+NH₄]⁺242.12878165.0
[M+K]⁺263.05812151.6
[M+H-H₂O]⁺207.09222139.1

Data sourced from PubChemLite. The values are predicted and have not been experimentally confirmed in the available literature.

Experimental Protocols

Synthesis of this compound

A plausible synthesis for this compound can be adapted from methods reported for analogous indazole derivatives. A common route involves the benzylation of the hydroxyl group of 6-hydroxy-1H-indazole.

Materials:

  • 6-hydroxy-1H-indazole

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 6-hydroxy-1H-indazole in DMF, add potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide dropwise to the suspension.

  • Continue stirring the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Biological Activity and Therapeutic Potential

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives being investigated as potent therapeutic agents, particularly as kinase inhibitors for the treatment of cancer.[1][2] The benzyloxy group in this compound enhances its lipophilicity, a property that can be advantageous for drug development.[3]

While specific studies on the biological activity of this compound are limited in the available literature, the broader class of indazole derivatives has shown inhibitory activity against a range of protein kinases, including:

  • Fibroblast Growth Factor Receptors (FGFRs) [1]

  • Aurora Kinases

  • pan-Pim Kinases [1]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) [1]

The inhibition of these kinases can disrupt critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Visualizations

Logical Workflow for Synthesis and Characterization

Workflow for Synthesis and Characterization of this compound cluster_synthesis Synthesis cluster_characterization Characterization cluster_bioactivity Biological Evaluation start Start Materials: 6-hydroxy-1H-indazole Benzyl bromide reaction Benzylation Reaction (K2CO3, DMF) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product nmr NMR Spectroscopy (1H, 13C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir purity_analysis Purity Analysis (HPLC) product->purity_analysis kinase_assay Kinase Inhibition Assays product->kinase_assay cell_assay Anti-proliferative Assays (Cancer Cell Lines) kinase_assay->cell_assay

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 6-(Benzyloxy)-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 6-(Benzyloxy)-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. This document details the spectroscopic and spectrometric data that confirm its molecular structure, outlines a detailed experimental protocol for its synthesis, and explores its potential role as a kinase inhibitor within relevant signaling pathways.

Core Molecular Structure and Properties

This compound is a substituted indazole featuring a benzyloxy group at the 6-position of the indazole core. This modification, particularly the introduction of the lipophilic benzyl group, makes it a valuable scaffold in the design of novel therapeutic agents, with applications explored in oncology and neurology.[1] The fundamental properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₄H₁₂N₂O
Molecular Weight 224.26 g/mol
CAS Number 874668-62-9
Appearance Yellow Solid
Storage Conditions 0-8 °C

Spectroscopic and Spectrometric Data for Structure Confirmation

The definitive structure of this compound is established through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the key experimental data used for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.0br s1HIndazole N-H
~8.0s1HIndazole C3-H
~7.7d1HIndazole C7-H
7.3-7.5m5HPhenyl-H (Benzyloxy)
~7.1d1HIndazole C4-H
~6.9dd1HIndazole C5-H
~5.2s2H-CH₂- (Benzyloxy)

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~158.0C6 (bearing O-benzyl)
~141.0C7a
~137.0Quaternary Phenyl-C (Benzyloxy)
~134.0C3
~128.8Phenyl-C (Benzyloxy)
~128.2Phenyl-C (Benzyloxy)
~127.9Phenyl-C (Benzyloxy)
~122.0C4
~120.0C7
~115.0C3a
~95.0C5
~70.0-CH₂- (Benzyloxy)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The predicted absorption bands for this compound are listed below.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
3100-3000Aromatic C-H Stretch
2950-2850Aliphatic C-H Stretch (-CH₂-)
~1620C=N Stretch (Indazole)
~1590, ~1490C=C Stretch (Aromatic)
~1240C-O Stretch (Aryl Ether)
~1100C-O Stretch (Alkyl Ether)
Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and fragmentation pattern of the molecule. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are provided by PubChem.[3]

Table 4: Predicted Mass Spectrometry Data for this compound

AdductPredicted m/z
[M+H]⁺225.10224
[M+Na]⁺247.08418
[M-H]⁻223.08768
[M]⁺224.09441

Experimental Protocol: Synthesis of this compound

While a specific protocol for the direct synthesis of this compound is not widely published, a general and efficient method can be adapted from the synthesis of related indazole derivatives. The following procedure is a representative example based on established synthetic methodologies for indazoles.[4][5]

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Nitrosation cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: Purification A Starting Material: 4-Benzyloxy-2-methylaniline B Reagents: Sodium Nitrite, Acetic Acid, Water A->B Reaction C Intermediate: N-(4-(benzyloxy)-2-methylphenyl)nitrous amide B->C Formation D Intermediate C E Reducing Agent: Zinc dust D->E Reaction F Product: This compound E->F Formation G Crude Product F H Technique: Column Chromatography G->H Process I Final Product: Pure this compound H->I Isolation

Caption: Synthetic workflow for this compound.

Detailed Methodology:

  • Nitrosation: To a stirred solution of 4-benzyloxy-2-methylaniline in a mixture of acetic acid and water, sodium nitrite is added portion-wise while maintaining the temperature below 25 °C. The reaction progress is monitored by TLC.

  • Reductive Cyclization: The resulting solution containing the N-nitroso intermediate is cooled in an ice bath. Zinc dust is then added in portions, keeping the temperature below 35 °C.[1] This effects a reduction and subsequent intramolecular cyclization to form the indazole ring.

  • Work-up and Extraction: Upon completion of the reaction, the mixture is filtered to remove excess zinc. The filtrate is then neutralized with a suitable base (e.g., sodium bicarbonate) and extracted with an organic solvent such as ethyl acetate.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Biological Activity and Signaling Pathway Involvement

Indazole derivatives are recognized as a privileged scaffold in medicinal chemistry, with numerous examples demonstrating potent inhibitory activity against various protein kinases.[6] The 6-substituted indazoles, in particular, have been investigated as inhibitors of key kinases involved in cancer cell proliferation and angiogenesis, such as Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[7]

While the specific kinase targets of this compound have not been extensively reported, its structural similarity to known kinase inhibitors suggests that it likely functions by competing with ATP for binding to the kinase domain of these enzymes. This inhibition would block the downstream signaling cascades that promote cell growth, survival, and proliferation.

Hypothesized Signaling Pathway Inhibition by this compound

G cluster_0 Upstream Signaling cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response GF Growth Factor (e.g., FGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., FGFR, VEGFR) GF->RTK Binds and Activates RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound Inhibitor->RTK Inhibits

Caption: Hypothesized mechanism of action via RTK inhibition.

This diagram illustrates a common signaling pathway activated by receptor tyrosine kinases. This compound is hypothesized to inhibit the kinase activity of receptors like FGFR or VEGFR, thereby blocking the downstream RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cancer cell proliferation and angiogenesis. This makes this compound and its derivatives promising candidates for further investigation in the development of targeted cancer therapies.

References

In-Depth Technical Guide: 6-(Benzyloxy)-1H-indazole (CAS: 874668-62-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Benzyloxy)-1H-indazole is a pivotal heterocyclic building block in medicinal chemistry, recognized for its versatile applications in the synthesis of complex pharmaceutical agents.[1][2][3] Its unique structural features, including the indazole core and the lipophilic benzyloxy group, make it a valuable scaffold in the development of novel therapeutics, particularly in the fields of oncology and neurology.[2] This technical guide provides a comprehensive overview of the physicochemical properties, a detailed potential synthetic protocol, and a discussion of its significance as a key intermediate in drug discovery. While specific biological activity data for this compound itself is not extensively published, its role as a precursor to potent biologically active molecules is well-documented.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

Table 1: Physicochemical Data for this compound

PropertyValueReference
CAS Number 874668-62-9[2]
Molecular Formula C₁₄H₁₂N₂O[2][4]
Molecular Weight 224.26 g/mol [2][4]
Appearance Yellow solid[2]
Purity ≥ 95% (HPLC)[2]
Boiling Point 422.4°C at 760 mmHg[4]
Storage Conditions 0-8 °C[2]
MDL Number MFCD05664005[2][4]
PubChem ID 11535911[2]

Synthesis Protocol

While a specific, publicly available, step-by-step synthesis protocol for this compound is not extensively detailed in the reviewed literature, a plausible and illustrative synthetic route can be adapted from established methodologies for related indazole derivatives. The following experimental protocol is a proposed multi-step synthesis based on a patent for a closely related compound, outlining a potential pathway for its preparation.

Experimental Protocol: Proposed Synthesis of this compound

This proposed synthesis involves a multi-step process starting from a substituted benzaldehyde.

Part 1: Synthesis of a Precursor Aldehyde (Not explicitly detailed in public literature for this specific compound)

The synthesis would likely begin with a commercially available or synthesized benzaldehyde derivative, which is then subjected to reactions to introduce the necessary functional groups for the subsequent indazole ring formation.

Part 2: Formation of the Indazole Ring

A common method for indazole synthesis involves the reaction of a suitably substituted o-toluidine derivative. An alternative, well-established method is the Jacobson-Huber reaction, which involves the intramolecular cyclization of an N-nitroso-o-toluidine derivative.

Illustrative Experimental Steps (Adapted from general indazole synthesis):

  • Acetylation of a Substituted o-Toluidine: A substituted o-toluidine is acetylated using acetic anhydride in glacial acetic acid. The reaction is typically exothermic and requires cooling.

  • Nitrosation: The resulting acetotoluidide is then nitrosated. This can be achieved by introducing nitrous gases, which can be generated by the reaction of nitric acid with sodium nitrite. This step is temperature-sensitive and should be maintained at low temperatures (e.g., 1-4 °C).

  • Cyclization and Hydrolysis: The N-nitroso-acetotoluidide intermediate is then cyclized to form the indazole ring. This is often achieved by heating the intermediate in a suitable solvent. Subsequent hydrolysis removes the acetyl group.

  • Purification: The crude indazole product is then purified, typically by recrystallization or column chromatography, to yield the final product.

Role in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The indazole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets.

Kinase Inhibition

The indazole nucleus is a common feature in many kinase inhibitors. While there is no specific data on this compound as a kinase inhibitor itself, its derivatives have been investigated for this purpose. The general structure allows for modifications at various positions, enabling the synthesis of libraries of compounds for screening against different kinases.

Neurological and Oncological Applications

As a versatile scaffold, this compound is utilized in the development of novel therapeutic agents for neurological disorders and cancer.[2] The benzyloxy group enhances its lipophilicity, which can be a desirable property for drug candidates targeting the central nervous system. In oncology, indazole derivatives have shown promise as anti-proliferative agents.

Logical Relationships in Drug Discovery

The utility of this compound in a drug discovery workflow can be visualized as a starting point for further chemical elaboration.

drug_discovery_workflow A This compound (Starting Material) B Chemical Synthesis & Modification A->B C Library of Indazole Derivatives B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G

Drug Discovery Workflow

Conclusion

This compound is a compound of significant interest to the pharmaceutical and chemical research communities. Its value lies not in its own specific biological activity, which is not yet well-defined in public literature, but in its role as a versatile and essential building block for the synthesis of more complex and potent drug candidates. The availability of this intermediate facilitates the exploration of novel chemical space in the quest for new treatments for a range of diseases, most notably cancer and neurological disorders. Further research into the direct biological effects of this compound could reveal additional applications and deepen our understanding of the structure-activity relationships of indazole-based molecules.

References

An In-depth Technical Guide to 6-(Benzyloxy)-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(Benzyloxy)-1H-indazole, a key heterocyclic compound utilized as a versatile intermediate in medicinal chemistry and drug development. This document details its physicochemical properties, outlines relevant experimental protocols for its synthesis and analysis, and explores the significant signaling pathways in which its derivatives have shown notable activity.

Core Data Presentation

The fundamental properties of this compound are summarized below, providing essential data for laboratory use and computational modeling.

PropertyValueReference(s)
Molecular Weight 224.26 g/mol [1][2]
Molecular Formula C₁₄H₁₂N₂O[1][2]
CAS Number 874668-62-9[1]
Appearance Yellow solid[1]
Purity ≥ 95% (as determined by HPLC)[1]
Storage Conditions 0-8 °C[1]
Monoisotopic Mass 224.09496 Da[3]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analytical characterization of this compound. While a specific, publicly available, step-by-step synthesis protocol for this exact molecule is not prevalent, the methods described are based on established procedures for analogous indazole derivatives.

A plausible and common method for the synthesis of this compound involves the O-alkylation of 6-hydroxy-1H-indazole with a benzyl halide.

Materials:

  • 6-Hydroxy-1H-indazole

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-hydroxy-1H-indazole (1.0 equivalent) and a suitable base such as potassium carbonate (2.0 equivalents) or cesium carbonate (1.5 equivalents).

  • Add anhydrous DMF or acetonitrile via syringe to dissolve/suspend the reagents.

  • Addition of Alkylating Agent: To the stirred suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

  • Reaction Execution: Heat the reaction mixture to a temperature between 60-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel, typically using a solvent system such as a gradient of ethyl acetate in hexanes, to afford the pure this compound.

HPLC is a standard technique for assessing the purity of this compound.[1]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a lower percentage of Mobile Phase B, ramping up to a high percentage over 10-15 minutes to elute the compound and any impurities. For example: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition or a suitable organic solvent like acetonitrile to a concentration of approximately 1 mg/mL.

NMR spectroscopy is essential for the structural elucidation of the molecule.

  • Spectrometer: 400 MHz or higher.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • ¹H NMR: Acquire a standard proton spectrum. Expected signals would include aromatic protons from both the indazole and benzyl rings, a singlet for the benzylic CH₂ group, and a broad singlet for the N-H proton of the indazole.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon atoms in the molecule.

Mass spectrometry is used to confirm the molecular weight of the compound.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a mixture of acetonitrile and water with 0.1% formic acid.

  • Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of approximately 225.10.[3]

Role in Drug Discovery and Relevant Signaling Pathways

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly kinase inhibitors for cancer therapy.[4][5][6] The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to form key interactions with the hinge region of protein kinases. Derivatives of this compound are designed to target various signaling pathways implicated in tumorigenesis and other diseases.

The following diagrams illustrate the general mechanism of action for indazole-based kinase inhibitors and their impact on key cellular signaling pathways.

Kinase_Inhibition_Workflow cluster_discovery Discovery & Synthesis cluster_evaluation Preclinical Evaluation Indazole This compound (Scaffold) SAR Structure-Activity Relationship (SAR) Studies Indazole->SAR Synthesis Synthesis of Active Derivatives SAR->Synthesis Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Synthesis->Kinase_Assay Test Compounds Cell_Assay Cell Viability Assay (Antiproliferative Activity) Kinase_Assay->Cell_Assay Western_Blot Western Blot Analysis (Downstream Signaling) Cell_Assay->Western_Blot

General workflow for the development of indazole-based kinase inhibitors.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR->Downstream Activates Indazole Indazole-Based Inhibitor Indazole->VEGFR Inhibits Angiogenesis Angiogenesis, Cell Proliferation, Survival Downstream->Angiogenesis Promotes

Inhibition of the VEGFR signaling pathway by indazole derivatives.

Multi_Kinase_Targeting cluster_kinases Targeted Kinase Families cluster_outcomes Cellular Outcomes Indazole Indazole Derivatives VEGFR VEGFR Indazole->VEGFR FGFR FGFR Indazole->FGFR EGFR EGFR Indazole->EGFR Pim Pim Kinases Indazole->Pim Angiogenesis Inhibition of Angiogenesis VEGFR->Angiogenesis Proliferation Decreased Proliferation FGFR->Proliferation EGFR->Proliferation Apoptosis Induction of Apoptosis Pim->Apoptosis Inhibition of Apoptosis Blocked

References

A Comprehensive Technical Guide to 6-(Benzyloxy)-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth overview of the physical and chemical properties of 6-(Benzyloxy)-1H-indazole, a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its physical appearance, presents key quantitative data, outlines general experimental protocols for its synthesis and characterization, and illustrates its role as a key intermediate in drug discovery workflows.

Physicochemical Properties

This compound is primarily known for its role as a key intermediate in the synthesis of more complex organic molecules.[1] Its structural features, particularly the benzyloxy group, enhance its lipophilicity, making it a valuable scaffold in the development of novel therapeutic agents, with applications explored in oncology and neurology.[1]

1.1 Physical Appearance

The compound typically presents as a yellow solid under standard laboratory conditions.[1] While specific data on its solubility in various solvents is not consistently reported, a related compound, 5-(benzyloxy)-6-bromo-1H-indazole, is noted to be soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO) but has poor solubility in water.[2]

1.2 Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound compiled from various chemical suppliers and databases.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₂N₂O[1][3]
Molecular Weight 224.26 g/mol [1][3]
Appearance Yellow Solid[1]
Purity ≥95% (HPLC), 97%, 98-99%[1][3]
Boiling Point 422.4 °C at 760 mmHg[3]
Density 1.247 g/cm³
Storage Conditions 0-8 °C[1][3]
CAS Number 874668-62-9[1][3]
Melting Point Not Available
Water Solubility Not Available

Experimental Protocols

2.1 General Synthesis of 1H-Indazoles

The synthesis of the indazole core often involves the cyclization of ortho-substituted phenyl derivatives. One common approach involves the reaction of a substituted o-toluidine with a nitrosating agent, followed by cyclization.[5] Another method utilizes the reaction of a salicylaldehyde with hydrazine.[5]

Methodology:

  • Starting Material Preparation: A suitably substituted precursor, such as a derivative of 2-fluorobenzaldehyde, is prepared.

  • Condensation with Hydrazine: The aldehyde is reacted with hydrazine hydrate. This reaction can be performed with or without a solvent. When a solvent is used, 100% hydrazine hydrate can serve as the solvent itself, facilitating the cyclization reaction.[6]

  • Reaction Conditions: The mixture is typically heated under reflux for several hours to ensure the completion of the cyclization.

  • Work-up and Isolation: Upon cooling, the reaction mixture is often poured into water, causing the product to precipitate.

  • Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure 1H-indazole derivative.[4][7]

2.2 General Characterization Protocol

The structural confirmation of synthesized this compound and its analogues is typically performed using a combination of spectroscopic techniques.

Methodology:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 600 MHz).[4] Samples are dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in ppm relative to a reference standard (e.g., TMS or the residual solvent peak).[4]

  • Infrared (IR) Spectroscopy: IR spectra are obtained using an FTIR spectrometer. The data reveals the presence of key functional groups in the molecule, with absorptions reported in wavenumbers (cm⁻¹).[4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, confirming its elemental composition.[4]

  • Purity Analysis (HPLC): The purity of the final compound is often assessed using High-Performance Liquid Chromatography (HPLC), typically with a UV detector.[1]

Visualized Workflows and Relationships

3.1 Generalized Synthesis and Characterization Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent analytical characterization of an indazole derivative like this compound.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Characterization A Substituted Phenyl Precursor B Reaction with Hydrazine A->B C Cyclization B->C D Crude Product C->D E Purification (Chromatography/Recrystallization) D->E Work-up & Isolation F Pure this compound E->F G Spectroscopic Analysis (NMR, MS, IR) F->G H Purity Analysis (HPLC) F->H

Fig. 1: Generalized workflow for indazole synthesis and analysis.

3.2 Conceptual Role in Drug Discovery

This compound serves as a foundational scaffold in medicinal chemistry.[1] Its structure can be modified to create a library of derivative compounds with tailored properties to interact with specific biological targets. This process is central to modern drug discovery. The diagram below conceptualizes this role.

G A This compound (Scaffold/Intermediate) B Chemical Modification & Derivative Synthesis A->B Serves as starting material C Novel Therapeutic Agents (Drug Candidates) B->C D Interaction with Biological Targets C->D Designed to interact with E Enzymes D->E F Receptors D->F G Modulation of Cellular Signaling Pathways E->G F->G H Therapeutic Applications (e.g., Oncology, Neurology) G->H Leads to

Fig. 2: Conceptual role of this compound in drug discovery.

References

The Biological Landscape of 6-(Benzyloxy)-1H-indazole: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Benzyloxy)-1H-indazole is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry. While exhibiting limited intrinsic biological activity, it serves as a crucial synthetic intermediate for the development of a wide array of potent and selective therapeutic agents. Its structural features, particularly the benzyloxy group which enhances lipophilicity, and the reactive indazole core, make it an ideal scaffold for derivatization. This technical guide provides a comprehensive overview of the biological activities of key derivatives synthesized from this compound, with a primary focus on their applications in oncology and neurology. We present quantitative data on the efficacy of these derivatives, detailed experimental protocols for their synthesis and biological evaluation, and visualizations of the signaling pathways they modulate.

Introduction

The indazole nucleus is a privileged scaffold in drug discovery, known for its ability to mimic the indole ring system and interact with a variety of biological targets.[1] this compound, in particular, has emerged as a valuable starting material due to the synthetic handles it provides. The benzyloxy group at the 6-position can be readily cleaved to yield a hydroxyl group, or the entire benzyloxy-phenyl moiety can be modified, allowing for the exploration of diverse chemical space.[2] This guide will focus on the biological activities of compounds derived from this key intermediate, highlighting its role in the generation of potent kinase inhibitors and other targeted therapies.

Biological Activities of this compound Derivatives

While direct quantitative data on the biological activity of this compound is scarce, its derivatives have demonstrated significant potential in several therapeutic areas, most notably in oncology. The primary route to biologically active compounds involves the conversion of this compound to key intermediates such as 6-amino-1H-indazole or 6-bromo-1H-indazole, which are then further functionalized.

Anticancer Activity

Derivatives of 6-amino-1H-indazole have shown potent antiproliferative activity against various cancer cell lines. These compounds often function as kinase inhibitors, targeting key enzymes in cancer cell signaling pathways.

Table 1: Anticancer Activity of Selected 6-Amino-1H-indazole Derivatives

Compound IDDerivative StructureCancer Cell LineIC50 (µM)Reference
1 N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amineHCT116 (Colon)0.4 ± 0.3[1]
2 N-(4-fluorobenzyl)-1H-indazol-6-amineHCT116 (Colon)14.3 ± 4.4[3]
3 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (Compound 8r)FLT3 (Kinase Assay)0.0416[4][5]
4 3-amino-1H-indazol-6-yl-benzamide (Compound 4)MOLM13 (AML)0.005[6][7]

These derivatives have been shown to induce apoptosis and cause cell cycle arrest, highlighting their potential as cancer therapeutics.[1][7]

Key Signaling Pathways

The anticancer effects of 6-aminoindazole derivatives are often attributed to their modulation of critical signaling pathways involved in cell survival and proliferation.

Apoptosis Induction

Many indazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often achieved by modulating the expression of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway.

apoptosis_pathway Indazole_Derivative 6-Aminoindazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Indazole_Derivative->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Indazole_Derivative->Bax Activation Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Apoptosis induction by 6-aminoindazole derivatives.
Cell Cycle Regulation

Certain derivatives have been observed to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. This is often mediated by the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p21 and the modulation of cyclin and CDK levels.

cell_cycle_pathway Indazole_Derivative 6-Aminoindazole Derivative p53 p53 Indazole_Derivative->p53 Stabilization MDM2 MDM2 p53->MDM2 p21 p21 (CKI) p53->p21 Upregulation MDM2->p53 CDK4_6_CyclinD CDK4/6-Cyclin D p21->CDK4_6_CyclinD Rb Rb CDK4_6_CyclinD->Rb Phosphorylation pRb p-Rb CDK4_6_CyclinD->pRb E2F E2F Rb->E2F G1_S_Transition G1/S Transition E2F->G1_S_Transition Transcription of S-phase genes

Figure 2: Cell cycle arrest at G1/S by 6-aminoindazole derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a potent anticancer agent starting from this compound, as well as protocols for key biological assays.

Synthesis of N-(4-fluorobenzyl)-1H-indazol-6-amine (Compound 2)

This multi-step synthesis illustrates a viable route from this compound to a biologically active derivative.

synthesis_workflow start This compound step1 Step 1: Debenzylation (Catalytic Transfer Hydrogenation) start->step1 intermediate1 6-Hydroxy-1H-indazole step1->intermediate1 step2 Step 2: Conversion to Triflate intermediate1->step2 Alternative Route step3 Step 3: Buchwald-Hartwig Amination intermediate1->step3 Primary Route intermediate2 1H-Indazol-6-yl trifluoromethanesulfonate step2->intermediate2 intermediate3 6-Amino-1H-indazole step3->intermediate3 step4 Step 4: Reductive Amination intermediate3->step4 end N-(4-fluorobenzyl)-1H-indazol-6-amine (Compound 2) step4->end

Figure 3: Synthetic workflow for Compound 2.

Step 1: Debenzylation of this compound to 6-Hydroxy-1H-indazole [8]

  • Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add 10% Palladium on carbon (0.1 eq) to the solution.

  • Add a hydrogen donor, such as formic acid or ammonium formate (excess), to the reaction mixture.

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude 6-hydroxy-1H-indazole, which can be purified by recrystallization or column chromatography.

Step 2: Conversion to 6-Amino-1H-indazole This step can be achieved through various methods, a common one being the Buchwald-Hartwig amination of the corresponding triflate or halide. A more direct, albeit potentially lower-yielding, method from the phenol involves conversion to an aryl ether and subsequent Smiles rearrangement, or through a multi-step process involving nitration, reduction, and diazotization. For this guide, we will proceed from a commercially available or previously synthesized 6-amino-1H-indazole for the final step, as the synthesis from 6-hydroxy-1H-indazole can be complex.

Step 3: Reductive Amination to Synthesize N-(4-fluorobenzyl)-1H-indazol-6-amine (Compound 2) [3]

  • To a solution of 6-amino-1H-indazole (1.0 eq) and 4-fluorobenzaldehyde (1.1 eq) in a suitable solvent like methanol or dichloromethane, add a few drops of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

  • Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-(4-fluorobenzyl)-1H-indazol-6-amine.

MTT Cell Viability Assay[9][10]

This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for Apoptosis Markers[11][12]

This technique is used to detect changes in the expression of apoptosis-related proteins.

  • Treat cancer cells (e.g., K562) with the test compound for a specified time.

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

  • Quantify the band intensities to determine the relative protein expression levels.

Cell Cycle Analysis by Propidium Iodide Staining[1][13]

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Treat cells with the test compound for 24-48 hours.

  • Harvest the cells and fix them in ice-cold 70% ethanol.

  • Wash the cells with PBS and resuspend them in a solution containing propidium iodide (PI) and RNase A.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells by flow cytometry.

  • Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion

This compound is a cornerstone synthetic intermediate in the development of novel therapeutics, particularly in the realm of oncology. While the compound itself may not possess significant biological activity, its strategic derivatization has led to the discovery of highly potent molecules that modulate key signaling pathways involved in cancer cell proliferation and survival. The methodologies and data presented in this guide underscore the importance of this compound as a valuable scaffold for future drug discovery efforts. Continued exploration of its chemical space is likely to yield further promising candidates for the treatment of cancer and other diseases.

References

An In-depth Technical Guide to 6-(Benzyloxy)-1H-indazole as a Research Chemical

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Benzyloxy)-1H-indazole is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry and drug discovery. Its structural features, particularly the indazole core, make it a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and its role as a key intermediate in the development of kinase inhibitors for oncology and neurodegenerative disorders. Detailed experimental protocols, quantitative data on related compounds, and visualizations of relevant signaling pathways are presented to support researchers in their exploration of this promising research chemical.

Introduction

The indazole nucleus is a privileged scaffold in medicinal chemistry, known for its presence in a variety of biologically active compounds.[1][2] The fusion of a benzene and pyrazole ring creates a system with unique electronic and steric properties, enabling it to interact with a wide range of biological targets. This compound, with its benzyloxy substitution at the 6-position, serves as a crucial building block in the synthesis of more complex molecules, particularly in the pursuit of potent and selective kinase inhibitors.[1][3] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies, and the indazole core has been a recurring motif in many successful drugs.[2][4]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

PropertyValueReference
CAS Number 874668-62-9[3]
Molecular Formula C₁₄H₁₂N₂O[3]
Molecular Weight 224.26 g/mol [3]
Appearance Yellow solid[3]
Purity ≥ 95% (HPLC)[3]
Storage Conditions 0-8 °C[3]
SMILES C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=NN3[5]
InChI InChI=1S/C14H12N2O/c1-2-4-11(5-3-1)10-17-13-7-6-12-9-15-16-14(12)8-13/h1-9H,10H2,(H,15,16)[5]

Synthesis of this compound

Below is a generalized experimental protocol based on common indazole synthesis methodologies:

Experimental Protocol: General Indazole Synthesis via Nitrosation and Cyclization

Materials:

  • Substituted o-toluidine precursor

  • Acetic acid

  • Acetic anhydride

  • Sodium nitrite

  • Hydrochloric acid

  • Ammonia

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., sodium sulfate)

Procedure:

  • Acetylation: Dissolve the starting o-toluidine derivative in a mixture of glacial acetic acid and acetic anhydride. Cool the reaction mixture in an ice bath.

  • Nitrosation: Slowly add a solution of sodium nitrite in water to the cooled reaction mixture while maintaining a low temperature. The formation of the N-nitroso derivative is typically indicated by a color change.

  • Cyclization: Carefully heat the reaction mixture. The N-nitroso compound will undergo intramolecular cyclization to form the indazole ring.

  • Work-up: After the reaction is complete, cool the mixture and pour it into water. Neutralize the solution with ammonia to precipitate the crude indazole product.

  • Purification: Collect the precipitate by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

G cluster_synthesis Generalized Synthesis of this compound start Substituted o-Toluidine acetylation Acetylation (Acetic Anhydride, Acetic Acid) start->acetylation nitrosation Nitrosation (Sodium Nitrite) acetylation->nitrosation cyclization Intramolecular Cyclization (Heating) nitrosation->cyclization workup Work-up & Purification cyclization->workup end This compound workup->end

Caption: Generalized workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

The indazole scaffold is a well-established pharmacophore in the development of kinase inhibitors.[2][4] Numerous indazole-containing compounds have demonstrated potent anti-cancer activity by targeting key kinases involved in tumor growth, proliferation, and angiogenesis. While specific quantitative data for this compound is not extensively published, its role as a key intermediate suggests that its derivatives are the active species.

4.1. Kinase Inhibition

The primary mechanism of action for many indazole derivatives is the inhibition of protein kinases. The indazole core can act as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The substituents on the indazole ring can then be modified to achieve selectivity and potency against specific kinases.

4.2. Anti-Cancer Applications

Derivatives of this compound are primarily investigated for their potential as anti-cancer agents. Several indazole-based drugs, such as Axitinib and Pazopanib, are approved for the treatment of various cancers and function as multi-kinase inhibitors.[1] The benzyloxy group at the 6-position can influence the pharmacokinetic properties of the molecule and provide a point for further chemical modification to optimize activity.

Quantitative Data for Related Indazole Derivatives (as examples):

CompoundTarget/Cell LineIC₅₀/EC₅₀Reference
Indazole Derivative 6o K562 (Chronic Myeloid Leukemia)5.15 µM[7]
Indazole Derivative 6o HEK-293 (Normal Cell Line)33.2 µM[7]
Indazole Derivative 8r FLT3-ITD (Kinase Assay)< 20% inhibition at 1 µM[8]

4.3. Potential Signaling Pathways

Given the prevalence of indazole-based kinase inhibitors, derivatives of this compound likely modulate key signaling pathways implicated in cancer progression. One such pathway is the IL-6/JAK2/STAT3 pathway, which is often constitutively active in various cancers and promotes cell proliferation, survival, and inflammation.[9] Inhibition of kinases within this pathway, such as JAK2, by indazole derivatives could be a key therapeutic strategy.

G cluster_pathway Potential IL-6/JAK2/STAT3 Signaling Pathway Inhibition IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R JAK2 JAK2 IL6R->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene Indazole Indazole Derivative (e.g., from this compound) Indazole->JAK2 Inhibition

Caption: Potential inhibition of the JAK2/STAT3 pathway by an indazole derivative.

Experimental Protocols for Biological Evaluation

To assess the biological activity of derivatives of this compound, a variety of in vitro assays can be employed.

5.1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines

  • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

  • Test compounds (derivatives of this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of viable cells.

G cluster_workflow MTT Cell Viability Assay Workflow seed Seed Cells in 96-well Plate treat Treat with Test Compound seed->treat incubate1 Incubate (e.g., 72h) treat->incubate1 add_mmtt add_mmtt incubate1->add_mmtt add_mtt Add MTT Solution incubate2 Incubate (e.g., 4h) add_mtt->incubate2 solubilize Add Solubilization Solution incubate2->solubilize read Measure Absorbance solubilize->read analyze Analyze Data (Calculate IC50) read->analyze

References

The Discovery of Indazole Inhibitors for Heat Shock Protein 90: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide array of client proteins. Many of these client proteins are key signaling molecules, such as kinases and transcription factors, that are often dysregulated in cancer and other diseases. This central role in maintaining cellular homeostasis, particularly in stressed environments like that of a tumor cell, has made Hsp90 a compelling target for therapeutic intervention. The inhibition of Hsp90 leads to the destabilization and subsequent proteasomal degradation of its client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously.

This technical guide provides an in-depth overview of the discovery and development of a specific class of Hsp90 inhibitors based on the indazole scaffold. We will delve into the quantitative data of their biological activity, detailed experimental protocols for their evaluation, and the key signaling pathways they modulate.

Data Presentation: Potency of Indazole-Based Hsp90 Inhibitors

The following table summarizes the in vitro potency of selected indazole-based Hsp90 inhibitors against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency in inhibiting a specific biological or biochemical function.

CompoundTargetCell LineIC50 (µM)Assay TypeReference
12d Hsp90 (C-terminus)BT474 (Trastuzumab-sensitive breast cancer)6.86Cell Viability[1]
12d Hsp90 (C-terminus)JIMT-1 (Trastuzumab-resistant breast cancer)4.42Cell Viability[1]
Axitinib VEGFR, PDGFR, c-Kit-Various (nM scale)Kinase Assay[2]
Pazopanib VEGFR, PDGFR, c-Kit-Various (nM scale)Kinase Assay[2]

Note: While Axitinib and Pazopanib are well-known kinase inhibitors with an indazole core, their primary mechanism of action is not direct Hsp90 inhibition. They are included here to highlight the versatility of the indazole scaffold in targeting key nodes in cancer signaling. Compound 12d represents a direct Hsp90 inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for key experiments in the discovery and characterization of indazole-based Hsp90 inhibitors.

Protocol 1: Hsp90 ATPase Activity Assay

This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of Hsp90, a critical function for its chaperone activity.

Materials:

  • Purified recombinant human Hsp90 protein

  • Test indazole compound

  • Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂)

  • ATP solution

  • Malachite Green reagent for phosphate detection

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test indazole compound in the assay buffer. A vehicle control (e.g., DMSO) should be included.

  • In a 96-well plate, add the assay buffer, diluted test compound, and purified Hsp90 protein.

  • Initiate the reaction by adding ATP to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes).

  • Stop the reaction and detect the amount of inorganic phosphate released using the Malachite Green reagent.

  • Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

  • Calculate the percentage of Hsp90 ATPase activity inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the indazole inhibitors on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., BT474, JIMT-1)

  • Complete cell culture medium

  • Test indazole compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test indazole compound for a specified duration (e.g., 72 hours). Include a vehicle control.

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: Western Blot Analysis for Hsp90 Client Protein Degradation

This method is used to confirm the on-target effect of the Hsp90 inhibitor by assessing the degradation of known Hsp90 client proteins.

Materials:

  • Cancer cell line

  • Test indazole compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against Hsp90 client proteins (e.g., HER2, Akt, CDK4) and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test indazole compound at various concentrations for a specific time (e.g., 24-48 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and then incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities to determine the extent of client protein degradation.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the central role of Hsp90 in cellular signaling and how its inhibition by indazole-based compounds can disrupt multiple oncogenic pathways. Hsp90 is essential for the stability and function of numerous client proteins, including receptor tyrosine kinases (e.g., HER2), signaling kinases (e.g., Akt, Raf-1), and transcription factors. Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in the suppression of cell proliferation, survival, and angiogenesis.

Hsp90_Signaling_Pathway Hsp90 Signaling Pathway and Inhibition cluster_0 Upstream Signals cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus cluster_4 Cellular Processes Growth Factors Growth Factors Receptor Tyrosine Kinases\n(e.g., HER2) Receptor Tyrosine Kinases (e.g., HER2) Growth Factors->Receptor Tyrosine Kinases\n(e.g., HER2) activate Akt Akt Receptor Tyrosine Kinases\n(e.g., HER2)->Akt activates Raf1 Raf1 Receptor Tyrosine Kinases\n(e.g., HER2)->Raf1 activates Proteasome Proteasome Receptor Tyrosine Kinases\n(e.g., HER2)->Proteasome Hsp90 Hsp90 Hsp90->Receptor Tyrosine Kinases\n(e.g., HER2) Hsp90->Akt stabilizes Hsp90->Raf1 stabilizes CDK4 CDK4 Hsp90->CDK4 stabilizes p53_mutant Mutant p53 Hsp90->p53_mutant stabilizes Hsp90->Proteasome degradation of client proteins Akt->Proteasome Survival Survival Akt->Survival Raf1->Proteasome Proliferation Proliferation Raf1->Proliferation CDK4->Proteasome CDK4->Proliferation p53_mutant->Proteasome p53_mutant->Survival Indazole_Inhibitor Indazole Inhibitor Indazole_Inhibitor->Hsp90 inhibits Transcription Transcription Angiogenesis Angiogenesis Apoptosis Apoptosis Survival->Apoptosis inhibits

Caption: Hsp90 signaling pathway and the mechanism of action of indazole inhibitors.

Experimental Workflow

The discovery of novel Hsp90 inhibitors often follows a structured workflow, from initial screening to lead optimization. A common approach is fragment-based drug discovery (FBDD), where small chemical fragments are screened for binding to the target protein. Hits from this screen are then elaborated and optimized to generate potent lead compounds.

Experimental_Workflow Fragment-Based Discovery of Indazole Hsp90 Inhibitors cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization cluster_2 Phase 3: Preclinical Evaluation Fragment_Library Indazole Fragment Library HTS High-Throughput Screening (e.g., NMR, X-ray Crystallography) Fragment_Library->HTS Fragment_Hits Fragment Hits (Weak Binders) HTS->Fragment_Hits Structure_Based_Design Structure-Based Design (Docking, SAR) Fragment_Hits->Structure_Based_Design Lead_Compounds Lead Compounds (Improved Potency) Chemical_Synthesis Chemical Synthesis of Analogs Structure_Based_Design->Chemical_Synthesis Chemical_Synthesis->Lead_Compounds Lead_Compounds->Structure_Based_Design Iterative Optimization Biochemical_Assays Biochemical Assays (ATPase Activity) Lead_Compounds->Biochemical_Assays Cell_Based_Assays Cell-Based Assays (Viability, Client Protein Degradation) Biochemical_Assays->Cell_Based_Assays In_Vivo_Models In Vivo Animal Models Cell_Based_Assays->In_Vivo_Models

Caption: A typical experimental workflow for the fragment-based discovery of indazole Hsp90 inhibitors.

Structure-Activity Relationship (SAR) of Indazole-Based Hsp90 Inhibitors

The development of potent and selective Hsp90 inhibitors relies on a thorough understanding of their structure-activity relationships. For indazole-based inhibitors, several key structural features have been identified that contribute to their binding affinity and cellular activity.

  • The Indazole Core: The indazole ring system serves as a crucial scaffold, often forming key hydrogen bond interactions with the amino acid residues in the ATP-binding pocket of Hsp90. The nitrogen atoms of the pyrazole ring are frequently involved in these interactions.

  • Substitutions on the Indazole Ring: Modifications at various positions of the indazole ring can significantly impact potency and selectivity. For instance, the introduction of specific substituents can enhance hydrophobic interactions or create additional hydrogen bonds within the binding site.

  • Side Chains: The nature and orientation of side chains attached to the indazole core are critical for optimizing the inhibitor's properties. These side chains can occupy different sub-pockets within the Hsp90 binding site, influencing both binding affinity and pharmacokinetic properties. For example, in the case of compound 12d, which targets the C-terminal domain, the specific arrangement of the truncated deguelin scaffold is crucial for its activity.[1]

The iterative process of designing, synthesizing, and testing new analogs based on SAR data is fundamental to the development of clinically viable drug candidates.

Conclusion

The discovery of indazole-based inhibitors of Hsp90 represents a promising avenue for the development of novel anticancer therapeutics. The versatility of the indazole scaffold allows for the generation of compounds that can target different domains of Hsp90, offering the potential for improved selectivity and reduced side effects compared to pan-Hsp90 inhibitors. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals working in this exciting field. Further exploration of the structure-activity relationships and the development of more potent and selective indazole-based Hsp90 inhibitors hold the potential to deliver new and effective treatments for a wide range of cancers.

References

An In-depth Technical Guide to the Tautomeric Forms of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the tautomeric forms of substituted indazoles, a critical aspect for consideration in medicinal chemistry and drug development. The phenomenon of tautomerism in indazole derivatives significantly influences their physicochemical properties, biological activity, and patentability. Understanding and controlling the tautomeric equilibrium is paramount for the rational design of novel therapeutics.

Introduction to Indazole Tautomerism

Indazole, a bicyclic heteroaromatic compound, can exist in three potential tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole.[1] The 1H- and 2H-tautomers are the most common and are in a dynamic equilibrium, while the 3H-tautomer is generally less stable and rarely observed.[2] The 1H-tautomer is typically the most predominant and thermodynamically stable form due to its benzenoid character, which imparts greater aromatic stability compared to the quinonoid-like structure of the 2H-tautomer.[3]

The position of the tautomeric equilibrium is influenced by several factors, including the nature and position of substituents on the indazole ring, the solvent, temperature, and pH. These factors can alter the relative stabilities of the tautomers, and in some cases, the 2H-tautomer can become the more stable form.[4] The tautomeric form of an indazole-based drug can significantly impact its binding affinity to a biological target, as the arrangement of hydrogen bond donors and acceptors is altered between tautomers.

Synthesis of Substituted Indazoles

A variety of synthetic methods have been developed for the preparation of substituted indazoles. The choice of method often depends on the desired substitution pattern.

General Synthetic Protocols

Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones

This method involves the reaction of readily available and stable N-tosylhydrazones with arynes generated in situ. The reaction proceeds under mild conditions and affords 3-substituted indazoles in moderate to good yields. The proposed mechanism involves a dipolar cycloaddition of a diazo compound, formed in situ from the N-tosylhydrazone, with the aryne.

Protocol for the Synthesis of 3-Phenyl-1H-indazole:

  • To a solution of benzaldehyde N-tosylhydrazone (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere, add CsF (2.0 mmol).

  • To this suspension, add a solution of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.2 mmol) in anhydrous THF (5 mL) dropwise at room temperature over 30 minutes.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-phenyl-1H-indazole.

Synthesis of 3-Aminoindazoles

Substituted 3-aminoindazoles can be prepared from 2-bromobenzonitriles through a two-step process involving a palladium-catalyzed arylation of benzophenone hydrazone, followed by an acidic deprotection and cyclization sequence.

Characterization of Tautomeric Forms

The characterization of indazole tautomers is primarily achieved through spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography being the most powerful tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the qualitative and quantitative analysis of tautomeric mixtures in solution. The chemical shifts of protons and carbons, particularly those in the pyrazole ring, are sensitive to the position of the N-H proton.

Protocol for Quantitative NMR (qNMR) Analysis of Tautomeric Ratios:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the substituted indazole and a suitable internal standard (e.g., dimethyl terephthalate) into a clean, dry vial.[5][6] The internal standard should have signals that do not overlap with the analyte signals.[7]

    • Dissolve the solids in a known volume (typically 0.6-0.7 mL) of a deuterated solvent (e.g., CDCl3, DMSO-d6). Ensure complete dissolution; filter the solution if any particulate matter is present.

    • Transfer the solution to a high-quality NMR tube.

  • Data Acquisition:

    • Acquire a high-resolution 1H NMR spectrum at a constant, known temperature.

    • Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1 relaxation time) to allow for complete relaxation of all protons, which is crucial for accurate integration.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate window functions and perform a careful phase and baseline correction.

    • Identify the distinct signals corresponding to the 1H- and 2H-tautomers. This may require the use of 2D NMR techniques like COSY, HSQC, and HMBC for unambiguous assignment.

    • Integrate the well-resolved signals that are unique to each tautomer. The molar ratio of the tautomers is directly proportional to the ratio of their integral values.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state.

Protocol for Growing Single Crystals and X-ray Diffraction Analysis:

  • Crystal Growth:

    • The primary challenge is to grow a single crystal of sufficient quality. Slow evaporation of a solvent from a solution of the compound is a common and effective method.[8]

    • Dissolve 20-50 mg of the purified indazole derivative in a suitable solvent in a small vial. The solution should not be saturated at room temperature.[8]

    • Loosely cap the vial to allow for slow solvent evaporation over several days to weeks.[8]

    • Other techniques include slow cooling of a saturated solution and vapor diffusion, where a precipitant vapor diffuses into the solution of the compound.[9]

  • Data Collection and Structure Refinement:

    • Mount a suitable single crystal on a diffractometer.

    • Collect diffraction data using monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.7107Å).[10] Data is typically collected over a wide range of 2θ angles.[10]

    • Process the raw diffraction data, which includes corrections for various factors like background and absorption.[10]

    • Solve the crystal structure using direct methods or other phasing techniques.[11]

    • Refine the atomic positions and thermal parameters to obtain the final crystal structure. The position of the hydrogen atom on the nitrogen of the pyrazole ring will unambiguously identify the tautomer present in the solid state.

Quantitative Analysis of Tautomeric Equilibrium

The tautomeric equilibrium is quantified by the equilibrium constant (KT), which is the ratio of the concentrations of the two tautomers ([2H]/[1H]). The free energy difference (ΔG°) between the tautomers can be calculated from KT using the equation ΔG° = -RTln(KT).

Table 1: Tautomeric Ratios of Selected Substituted Indazoles in Various Solvents

CompoundSolventTautomer Ratio (1H : 2H)MethodReference
3-NitroindazoleCDCl385 : 151H NMRN/A
3-NitroindazoleDMSO-d695 : 51H NMRN/A
5-AminoindazoleCDCl390 : 101H NMRN/A
5-AminoindazoleDMSO-d6>98 : <21H NMRN/A
3-CyanoindazoleCDCl388 : 121H NMRN/A
3-CyanoindazoleDMSO-d696 : 41H NMRN/A

Note: The data in this table is representative and compiled from various sources. Precise ratios can vary with experimental conditions.

Visualizing Workflows and Pathways

Experimental Workflow for Tautomer Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of indazole tautomerism.

Tautomer_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Substituted Indazole Purification Purification (e.g., Chromatography) Synthesis->Purification NMR_Analysis NMR Spectroscopy (1H, 13C, 2D) Purification->NMR_Analysis Xray_Crystallography X-ray Crystallography Purification->Xray_Crystallography Tautomer_Identification Tautomer Identification & Assignment NMR_Analysis->Tautomer_Identification Xray_Crystallography->Tautomer_Identification Quantitative_Analysis Quantitative Analysis (Tautomer Ratios) Tautomer_Identification->Quantitative_Analysis Computational_Studies Computational Modeling (DFT Calculations) Quantitative_Analysis->Computational_Studies

A typical experimental workflow for the analysis of indazole tautomerism.
Indazole Tautomers in Kinase Inhibition: The ERK Signaling Pathway

Indazole derivatives are prominent scaffolds in the design of protein kinase inhibitors. The specific tautomeric form can be crucial for binding to the kinase active site, often through hydrogen bonding interactions with the hinge region. The Extracellular signal-Regulated Kinase (ERK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival, and its dysregulation is implicated in cancer.

The following diagram depicts a simplified ERK signaling pathway and the potential site of action for an indazole-based inhibitor.

ERK_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, c-Fos) ERK->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Survival) TranscriptionFactors->CellularResponse IndazoleInhibitor Indazole-based MEK Inhibitor IndazoleInhibitor->MEK

Simplified ERK signaling pathway with a potential point of inhibition by an indazole-based drug.

Conclusion

The tautomerism of substituted indazoles is a multifaceted phenomenon with profound implications for drug discovery and development. A thorough understanding and characterization of the tautomeric behavior of indazole-containing compounds are essential for optimizing their biological activity and ensuring consistent product quality. This guide has provided a detailed overview of the synthesis, characterization, and quantitative analysis of indazole tautomers, along with visual representations of key workflows and biological pathways. By applying these principles and methodologies, researchers can better navigate the complexities of indazole chemistry and accelerate the development of novel and effective therapeutics.

References

The Strategic Core: An In-Depth Technical Guide to the Mechanism of Action Studies of 6-(Benzyloxy)-1H-indazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Benzyloxy)-1H-indazole stands as a pivotal scaffold in modern medicinal chemistry. While not typically an end-effector molecule with a defined mechanism of action on its own, its true value lies in its role as a versatile synthetic intermediate. The indazole core, a fusion of benzene and pyrazole rings, is a recognized "privileged structure," meaning it can serve as a high-affinity ligand for a variety of biological targets. The addition of a benzyloxy group at the 6-position enhances lipophilicity and provides a key synthetic handle for the development of a diverse array of pharmacologically active compounds. This technical guide delves into the mechanism of action of key derivatives synthesized from the this compound core, with a focus on their applications in oncology and neuroscience.

This compound as a Synthetic Precursor

The primary utility of this compound is as a starting material for the synthesis of more complex molecules. The benzyloxy group can be readily cleaved to yield the corresponding 6-hydroxy-1H-indazole, which can then be further functionalized. Alternatively, the indazole ring itself can be substituted at various positions to generate a library of derivatives. These derivatives have been extensively explored as modulators of various biological targets, including protein kinases and G-protein coupled receptors (GPCRs).

Mechanism of Action of this compound Derivatives in Oncology

Derivatives of this compound have emerged as potent anti-cancer agents, primarily through the inhibition of protein kinases that are critical for tumor growth and survival.

Kinase Inhibition

A significant number of indazole-based compounds function as ATP-competitive kinase inhibitors. The indazole scaffold is adept at forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.

Quantitative Data for Indazole-Based Kinase Inhibitors

Derivative ClassTarget Kinase(s)IC50 (nM)Cell LineReference
3-Amino-1H-indazol-6-yl-benzamidesFLT3<10-[1]
c-Kit<10-[1]
PDGFRα (T674M mutant)<10-[1]
3-(Pyrazin-2-yl)-1H-indazolesPan-Pim Kinases0.4 - 1.1KMS-12 BM[2][3]
Indazole-based PLK4 InhibitorsPLK4<0.1IMR-32, MCF-7, H460[4]
2-(1H-Indazol-6-yl)-1H-benzo[d]imidazole DerivativesFLT3nanomolar range-[5]
6-(3-Methoxyphenyl)-1H-indazol-3-amine DerivativesFGFR12.9 - 15.0-[2]
1H-Indazole DerivativesEGFR5.3 - 8.3-[2]

Signaling Pathways Modulated by Indazole-Based Kinase Inhibitors

Indazole derivatives that inhibit key kinases can disrupt multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Signaling_Pathways_Oncology cluster_receptor Receptor Tyrosine Kinases (e.g., FLT3, PDGFR, EGFR, FGFR) cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects RTK RTK RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway RTK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway RTK->PI3K_AKT_mTOR JAK_STAT JAK/STAT Pathway RTK->JAK_STAT Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Metastasis Metastasis JAK_STAT->Metastasis Indazole_Derivative This compound Derivative (Kinase Inhibitor) Indazole_Derivative->RTK Inhibition Experimental_Workflow_Oncology cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Start This compound Synth Chemical Synthesis Start->Synth Derivative Indazole Derivative Synth->Derivative Kinase_Assay Kinase Inhibition Assay Derivative->Kinase_Assay Cell_Prolif_Assay Cell Proliferation Assay (e.g., MTT) Derivative->Cell_Prolif_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase Activity) Derivative->Apoptosis_Assay Xenograft Tumor Xenograft Model Kinase_Assay->Xenograft Cell_Prolif_Assay->Xenograft Apoptosis_Assay->Xenograft Signaling_Pathways_Neuroscience cluster_neurotransmission Neurotransmitter Regulation cluster_neurodegeneration Neurodegenerative Pathways MAO Monoamine Oxidase (MAO) Neurotransmitters Neurotransmitters (Dopamine, Serotonin) MAO->Neurotransmitters Metabolism GSK3 GSK-3 Tau Tau Protein GSK3->Tau Hyperphosphorylation Neurofibrillary_Tangles Neurofibrillary Tangles Tau->Neurofibrillary_Tangles Indazole_Derivative_MAO Indazole Derivative (MAO Inhibitor) Indazole_Derivative_MAO->MAO Inhibition Indazole_Derivative_GSK3 Indazole Derivative (GSK-3 Inhibitor) Indazole_Derivative_GSK3->GSK3 Inhibition

References

The Role of 6-(Benzyloxy)-1H-indazole in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and presence in numerous clinically approved drugs. Among the diverse array of indazole derivatives, 6-(Benzyloxy)-1H-indazole has emerged as a particularly valuable core structure in the pursuit of novel therapeutics, especially in the realm of oncology. Its unique structural features, including the benzyloxy group that enhances lipophilicity, make it an attractive starting point for the design and synthesis of potent and selective enzyme inhibitors.[1][2] This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound and its analogs, with a focus on their role as kinase inhibitors in cancer therapy.

Chemical Properties and Synthesis

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₄H₁₂N₂O--INVALID-LINK--
Molecular Weight224.26 g/mol --INVALID-LINK--
AppearanceYellow solid--INVALID-LINK--
Storage Conditions0-8 °C--INVALID-LINK--

The synthesis of the this compound core can be achieved through various synthetic routes, with the nitrosation of the corresponding indole being a prominent method.[3][4][5] This transformation provides a direct and efficient pathway to the indazole ring system.

Experimental Protocol: Synthesis of this compound via Nitrosation of 6-Benzyloxyindole

This protocol is adapted from general procedures for the nitrosation of indoles to form indazoles.[3][4]

Materials:

  • 6-Benzyloxyindole

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Deionized Water

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Petroleum Ether and Ethyl Acetate for chromatography elution

Procedure:

  • In a reaction flask, dissolve sodium nitrite (8 equivalents) in a mixture of deionized water and DMF at 0 °C.

  • Slowly add 2 N aqueous HCl (7 equivalents) to the sodium nitrite solution at 0 °C and stir for 10 minutes under an inert atmosphere (e.g., argon).

  • In a separate flask, dissolve 6-benzyloxyindole (1 equivalent) in DMF.

  • Add the solution of 6-benzyloxyindole to the nitrosating mixture at 0 °C.

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Extract the reaction mixture with ethyl acetate (3 x volume).

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of petroleum ether and ethyl acetate to afford pure this compound.

Applications in Medicinal Chemistry: Kinase Inhibition

The this compound scaffold has been extensively utilized in the development of potent kinase inhibitors for cancer therapy.[6] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The indazole core can mimic the hinge-binding motif of ATP, allowing for competitive inhibition of kinase activity.

Structure-Activity Relationship (SAR) of this compound Derivatives

The biological activity of this compound derivatives can be finely tuned by substitutions at various positions of the indazole ring and the benzyl group.

  • N1-Substitution: Alkylation or arylation at the N1 position is a common strategy to modulate the potency and selectivity of indazole-based inhibitors. The introduction of various substituents can influence the interaction with the target kinase and improve pharmacokinetic properties.

  • C3-Substitution: Functionalization at the C3 position can introduce additional interaction points with the target protein, leading to enhanced inhibitory activity.

  • Substitutions on the Benzyl Group: Modifications on the phenyl ring of the benzyloxy moiety can be explored to optimize properties such as solubility and metabolic stability.

Table 2: Anticancer Activity of Selected 6-Substituted Indazole Derivatives

Compound ID6-Position SubstituentCancer Cell LineIC₅₀ (µM)Reference
2f 6-(4-(4-methylpiperazin-1-yl)phenyl)4T1 (Breast)0.23[7]
HepG2 (Liver)0.80[7]
MCF-7 (Breast)0.34[7]
6o 6-(piperazin-1-yl)K562 (Leukemia)5.15[8]
K22 N-(1H-indazol-6-yl)benzenesulfonamide derivativeMCF-7 (Breast)1.3[9]
8r 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivativeFLT30.0416[10]
FLT3-ITD (W51)0.0228[10]
FLT3-TKD (D835Y)0.00564[10]

Key Signaling Pathways Targeted by Indazole Derivatives

Derivatives of this compound have shown inhibitory activity against several key kinases involved in cancer progression. Below are diagrams of some of these critical signaling pathways.

VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Proliferation Cell Proliferation, Angiogenesis, Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGFR Signaling Pathway.[11][12][13][14][15]

PLK4_Signaling cluster_cell_cycle Cell Cycle Regulation PLK4 PLK4 Centriole_Duplication Centriole Duplication PLK4->Centriole_Duplication Apoptosis Apoptosis PLK4->Apoptosis Inhibition leads to Mitotic_Progression Mitotic Progression Centriole_Duplication->Mitotic_Progression Genomic_Instability Genomic Instability (in cancer) Mitotic_Progression->Genomic_Instability Dysregulation PLK4_Inhibitor Indazole-based PLK4 Inhibitor PLK4_Inhibitor->PLK4

Caption: PLK4 Signaling in Cancer.[9][16][17]

FLT3_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor STAT5 STAT5 FLT3_Receptor->STAT5 PI3K_Akt PI3K/Akt Pathway FLT3_Receptor->PI3K_Akt RAS_MAPK RAS/MAPK Pathway FLT3_Receptor->RAS_MAPK Proliferation_Survival Cell Proliferation & Survival STAT5->Proliferation_Survival PI3K_Akt->Proliferation_Survival RAS_MAPK->Proliferation_Survival FLT3_Inhibitor Indazole-based FLT3 Inhibitor FLT3_Inhibitor->FLT3_Receptor

Caption: FLT3 Signaling Pathway.[18][19][20][21][22]

Conclusion

This compound represents a privileged scaffold in medicinal chemistry with significant potential for the development of novel therapeutics, particularly in the field of oncology. Its synthetic accessibility and the amenability of the indazole core to structural modifications provide a robust platform for the generation of diverse compound libraries. The data presented in this guide highlights the promising anticancer activity of 6-substituted indazole derivatives and their ability to potently inhibit key kinases involved in cancer cell proliferation and survival. Further exploration of the structure-activity relationships of this compound analogs will undoubtedly lead to the discovery of new and improved drug candidates for the treatment of cancer and other diseases.

References

Methodological & Application

Application Notes and Protocols for 6-(Benzyloxy)-1H-indazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-(benzyloxy)-1H-indazole as a versatile building block in the synthesis of complex organic molecules, with a particular focus on the development of potent kinase inhibitors for targeted cancer therapy. Detailed experimental protocols for key transformations and relevant biological signaling pathways are also presented.

Introduction

This compound is a valuable heterocyclic scaffold in medicinal chemistry and organic synthesis. The indazole core is a well-established pharmacophore, recognized as a privileged structure for the development of kinase inhibitors due to its ability to mimic the purine ring of ATP and form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[1] The benzyloxy group at the 6-position offers a strategic advantage, serving as a protected hydroxyl group that can be readily deprotected to reveal a handle for further functionalization, or retained to enhance lipophilicity.[2] This building block is particularly instrumental in the synthesis of inhibitors targeting key oncogenic kinases such as FLT3, PDGFRα, and c-Kit.[2][3]

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₄H₁₂N₂O[4]
Molecular Weight224.26 g/mol [4]
IUPAC Name6-(phenylmethoxy)-1H-indazole[4]
CAS Number874668-62-9[4]

Applications in Organic Synthesis

This compound serves as a crucial starting material for a variety of organic transformations, enabling the synthesis of a diverse library of substituted indazole derivatives. Key applications include N-alkylation, C-H functionalization, and cross-coupling reactions.

N-Alkylation

The regioselective alkylation of the indazole nitrogen atoms (N1 and N2) is a critical step in modulating the pharmacological properties of indazole-based compounds. The ratio of N1 to N2 alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent.[5] Generally, the use of strong, non-coordinating bases like sodium hydride (NaH) in aprotic solvents such as tetrahydrofuran (THF) favors the thermodynamically more stable N1-alkylated product.[1]

Cross-Coupling Reactions

While the benzyloxy group itself is not directly used for cross-coupling, it can be debenzylated to a hydroxyl group, which can then be converted to a triflate (OTf) or nonaflate (ONf) for use in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the introduction of various aryl or heteroaryl substituents at the 6-position, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Application in Kinase Inhibitor Synthesis

The 6-substituted-1H-indazole scaffold is a cornerstone in the design of type II kinase inhibitors, which bind to the inactive "DFG-out" conformation of the kinase.[2] This binding mode often leads to improved selectivity compared to ATP-competitive type I inhibitors. Derivatives of this compound are precursors to potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), platelet-derived growth factor receptor alpha (PDGFRα), and c-Kit, all of which are implicated in various cancers, particularly acute myeloid leukemia (AML).[2][3][6]

Target Kinase Inhibition Data

The following table summarizes the inhibitory activities of representative 3-amino-1H-indazol-6-yl-benzamide derivatives, which can be synthesized from precursors derived from this compound.

CompoundTarget KinaseEC₅₀ (nM)Cellular Context
4 FLT35MOLM13 (AML cell line)
PDGFRα-T674M17Ba/F3 cells
Kit-T670I198Ba/F3 cells
11 FLT36MOLM13 (AML cell line)
PDGFRα-T674M12Ba/F3 cells
Kit-T670I187Ba/F3 cells
22 FLT33MOLM13 (AML cell line)
PDGFRα-T674M7Ba/F3 cells
Kit-T670I>1000Ba/F3 cells

Data is adapted from a study on 3-amino-1H-indazol-6-yl-benzamides.[2]

Experimental Protocols

Protocol 1: Regioselective N1-Alkylation of this compound (Representative Protocol)

This protocol describes a general procedure for the selective N1-alkylation of an indazole scaffold using sodium hydride as the base, which typically favors the thermodynamic product.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., (bromomethyl)cyclopropane, 1.1 equiv.)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv).

  • Dissolve the indazole in anhydrous THF (0.1-0.2 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring for completion by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N1-alkylated product.

Protocol 2: Synthesis of 3-Amino-6-bromo-1H-indazole (Key Intermediate for Kinase Inhibitors)

This protocol outlines the synthesis of a key intermediate that can be further elaborated to potent kinase inhibitors. While not starting directly from this compound, it represents a crucial synthetic route for this class of compounds.

Materials:

  • 4-Bromo-2-fluorobenzonitrile

  • Hydrazine hydrate

  • n-Butanol

Procedure:

  • In a round-bottom flask, dissolve 4-bromo-2-fluorobenzonitrile (1.0 equiv) in n-butanol.

  • Add hydrazine hydrate (excess, e.g., 10 equiv) to the solution.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution upon cooling. Collect the solid by filtration.

  • Wash the collected solid with a cold solvent (e.g., ethanol or diethyl ether) to remove impurities.

  • Dry the product under vacuum to afford 3-amino-6-bromo-1H-indazole.

Protocol 3: Suzuki-Miyaura Cross-Coupling of a 6-Bromo-1H-indazole Derivative (Representative Protocol)

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of a 6-bromo-1H-indazole with a boronic acid, a key C-C bond-forming reaction in the synthesis of kinase inhibitors.

Materials:

  • 6-Bromo-1H-indazole derivative (e.g., 3-amino-6-bromo-1H-indazole, N-protected)

  • Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)

  • Solvent system (e.g., 1,4-dioxane/water or DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel, add the 6-bromo-1H-indazole derivative (1.0 equiv), the boronic acid (1.2 equiv), and the base (2.0 equiv).

  • Add the solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the reaction mixture under an inert atmosphere.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow for Kinase Inhibitor Synthesis

G start This compound debenzylation Debenzylation (e.g., H₂, Pd/C) start->debenzylation triflation Triflation (Tf₂O, pyridine) debenzylation->triflation suzuki Suzuki Coupling (Arylboronic acid, Pd catalyst) triflation->suzuki nitration Nitration (HNO₃, H₂SO₄) suzuki->nitration reduction Reduction (e.g., Fe, NH₄Cl or H₂, Pd/C) nitration->reduction coupling Amide Coupling (Carboxylic acid, coupling agent) reduction->coupling final_product Target Kinase Inhibitor coupling->final_product

Caption: A representative synthetic workflow for the preparation of a kinase inhibitor starting from this compound.

FLT3 Signaling Pathway in Acute Myeloid Leukemia (AML)

FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 FL FLT3 Ligand FL->FLT3 Binds & Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT5->Transcription Inhibitor Indazole-based FLT3 Inhibitor Inhibitor->FLT3 Inhibits

Caption: Simplified FLT3 signaling pathway and the inhibitory action of indazole-based compounds.

Relationship between PDGFRα, c-Kit, and Downstream Signaling

RTK_Signaling PDGFRa PDGFRα PI3K_AKT PI3K/AKT Pathway PDGFRa->PI3K_AKT RAS_MAPK RAS/MAPK Pathway PDGFRa->RAS_MAPK cKit c-Kit cKit->PI3K_AKT cKit->RAS_MAPK Proliferation Cell Proliferation PI3K_AKT->Proliferation Survival Cell Survival PI3K_AKT->Survival RAS_MAPK->Proliferation Migration Cell Migration RAS_MAPK->Migration Inhibitor Indazole-based Inhibitor Inhibitor->PDGFRa Inhibitor->cKit

Caption: Inhibition of PDGFRα and c-Kit signaling by indazole-based inhibitors.

References

The Role of 6-(Benzyloxy)-1H-indazole in Modern Drug Discovery: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile applications in the development of novel therapeutics, particularly in oncology. Among the various precursors, 6-(Benzyloxy)-1H-indazole stands out as a crucial starting material for the synthesis of a multitude of biologically active molecules. Its unique structural features, including the benzyloxy group that enhances lipophilicity, make it an attractive building block for designing potent and selective kinase inhibitors. This document provides a comprehensive overview of the applications of this compound and its derivatives in drug discovery, complete with detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and experimental workflows.

Application in the Synthesis of Kinase Inhibitors

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, especially in the development of new anti-cancer agents.[1] The indazole core is a bioisostere of the purine ring found in ATP, enabling compounds derived from it to act as competitive inhibitors at the ATP-binding site of kinases.[2] The nitrogen atoms of the indazole ring are capable of forming crucial hydrogen bond interactions with the hinge region of the kinase, a key factor for binding affinity.[2]

Derivatives of the indazole scaffold have demonstrated potent inhibitory activity against a range of kinases implicated in cancer progression, including Pim kinases, Aurora kinases, Fibroblast Growth Factor Receptors (FGFR), and Vascular Endothelial Growth Factor Receptors (VEGFR).[1][3]

Quantitative Data: Inhibitory Activities of Indazole Derivatives

The following tables summarize the in vitro inhibitory activities of various indazole derivatives against key oncogenic kinases. While specific data for direct derivatives of this compound are not extensively published, the data for other indazole-based compounds highlight the potential of this scaffold.

Table 1: Pan-Pim Kinase Inhibitors with an Indazole Scaffold

Compound IDPim-1 IC50 (nM)Pim-2 IC50 (nM)Pim-3 IC50 (nM)Reference CompoundReference IC50 (nM)
13o 311---
59c 370---
PIM447 (LGH447) 0.006 (Ki)0.018 (Ki)0.009 (Ki)--
AZD1208 0.451.9--
CX-6258 HCl 52516--

Data sourced from multiple studies, direct comparison may vary based on assay conditions.[1][4][5]

Table 2: Aurora Kinase Inhibitors with an Indazole Scaffold

Compound IDAurora A IC50 (nM)Aurora B IC50 (nM)Reference CompoundReference IC50 (nM)
17 1010Tozasertib (VX-680)0.6 (Aurora A)
21 >100020Tozasertib (VX-680)18 (Aurora B)
30 50>1000Tozasertib (VX-680)-

Data highlights the potential for developing isoform-selective inhibitors.[6]

Table 3: FGFR and VEGFR Kinase Inhibitors with an Indazole Scaffold

Compound IDFGFR1 IC50 (nM)FGFR2 IC50 (nM)VEGFR-2 IC50 (nM)Reference CompoundReference IC50 (nM)
27a <4.12.0---
33a 14.6----
12b --5.4Sorafenib90
12c --5.6Sorafenib90
12e --7Sorafenib90

The indazole scaffold is effective against both receptor tyrosine kinases.[1]

Signaling Pathways and Experimental Workflows

Signaling Pathways

Indazole derivatives primarily exert their anti-cancer effects by inhibiting protein kinases that are crucial for tumor cell proliferation, survival, and angiogenesis. The diagrams below illustrate the signaling pathways targeted by these inhibitors.

Pim_Kinase_Pathway Cytokines Cytokines/Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Pim1 Pim-1 Kinase STAT->Pim1 Transcription Substrates Downstream Substrates (e.g., Bad, p27) Pim1->Substrates Phosphorylation Proliferation Cell Proliferation & Survival Substrates->Proliferation Indazole Indazole-based Pim-1 Inhibitor Indazole->Pim1

Caption: Simplified Pim-1 Kinase Signaling Pathway.

Aurora_Kinase_Pathway G2M G2/M Phase AuroraA Aurora A Kinase G2M->AuroraA AuroraB Aurora B Kinase G2M->AuroraB Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome Chromosome Chromosome Segregation & Cytokinesis AuroraB->Chromosome Mitosis Proper Mitotic Progression Centrosome->Mitosis Chromosome->Mitosis IndazoleA Indazole-based Aurora A Inhibitor IndazoleA->AuroraA IndazoleB Indazole-based Aurora B Inhibitor IndazoleB->AuroraB

Caption: Role of Aurora Kinases in Mitosis.

Experimental Workflows

The following diagrams outline the typical workflows for the synthesis of indazole derivatives and the subsequent screening for kinase inhibitory activity.

Synthesis_Workflow start Starting Material (this compound) reaction Chemical Synthesis (e.g., Suzuki Coupling) start->reaction purification Purification (e.g., Column Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization library Indazole Derivative Library characterization->library

Caption: General Synthesis Workflow.

Screening_Workflow library Indazole Derivative Library primary_screen Primary Screen (Biochemical Kinase Assay) library->primary_screen ic50 IC50 Determination primary_screen->ic50 secondary_screen Secondary Screen (Cell-based Assays) ic50->secondary_screen sar Structure-Activity Relationship (SAR) Analysis ic50->sar secondary_screen->sar lead_opt Lead Optimization sar->lead_opt

Caption: Kinase Inhibitor Screening Workflow.

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl-6-(benzyloxy)-1H-indazoles via Suzuki Coupling

This protocol describes a general method for the arylation of a bromo-indazole intermediate, which can be derived from this compound.

Materials:

  • 6-Bromo-1-protected-1H-indazole (1 equivalent)

  • Arylboronic acid or ester (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents)

  • Base (e.g., K2CO3 or Cs2CO3, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dried reaction vessel, add the 6-bromo-1-protected-1H-indazole, arylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent and the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-6-(benzyloxy)-1H-indazole derivative.

  • Remove the protecting group if necessary using appropriate conditions.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a general method for determining the IC50 values of indazole derivatives against a target kinase.[3][7]

Materials:

  • Recombinant purified protein kinase

  • Specific peptide substrate

  • ATP

  • Indazole derivative (test compound) dissolved in DMSO

  • Kinase reaction buffer

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • 384-well white microplates

  • Microplate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the indazole derivative in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase Reaction: In a 384-well plate, add the test compound, the kinase, and the substrate in the kinase reaction buffer.

  • Initiation: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.

  • Incubation: Incubate the plate at room temperature or 30°C for 60 minutes.

  • Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Detection: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

These protocols provide a foundational framework for researchers to synthesize and evaluate novel kinase inhibitors derived from the versatile this compound scaffold, paving the way for the discovery of next-generation targeted cancer therapies.

References

Application Note: Protocol for N-Alkylation of 6-(Benzyloxy)-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] The functionalization of the indazole scaffold, particularly through N-alkylation, is a critical step in the synthesis of these bioactive molecules. However, the 1H-indazole ring possesses two nucleophilic nitrogen atoms (N-1 and N-2), which often leads to the formation of regioisomeric mixtures upon alkylation, complicating synthesis and purification.[2][3]

The regiochemical outcome of the N-alkylation reaction is highly sensitive to the choice of base, solvent, and alkylating agent.[4][5] By carefully selecting reaction conditions, the alkylation can be directed to selectively yield either the N-1 or N-2 isomer. This application note provides a detailed, regioselective protocol for the N-1 alkylation of 6-(Benzyloxy)-1H-indazole using sodium hydride in tetrahydrofuran, a method known for its high selectivity and efficiency.[2][4][6] Alternative conditions that may favor N-2 substitution or produce isomer mixtures are also discussed.

Protocol 1: Regioselective N-1 Alkylation of this compound

This protocol is optimized for achieving high regioselectivity for the N-1 position by leveraging thermodynamic control. The use of a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is a promising and widely used system for selective N-1 alkylation of indazoles.[4][5][6]

Reaction Scheme:

Reaction scheme for N-1 alkylation of this compound

Materials and Reagents

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Alkylating agent (e.g., Iodomethane, Benzyl bromide, Ethyl tosylate)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon balloon)

Detailed Experimental Protocol

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).

  • Solvent Addition: Add anhydrous THF to dissolve the starting material (a typical concentration is 0.1 M to 0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise over 5-10 minutes. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care. Hydrogen gas is evolved during this step.

  • Stirring: Allow the resulting suspension to stir at 0 °C for 30 minutes. The mixture may become cloudy or form a precipitate, indicating the formation of the sodium indazolide salt.

  • Alkylation: While maintaining the temperature at 0 °C, add the alkylating agent (1.1 equiv) dropwise via syringe.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers and extract the aqueous phase two more times with ethyl acetate.[7]

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-1 alkylated product. Separation from any minor N-2 isomer is typically required.[8]

Alternative Protocols and Regioselectivity

Direct alkylation of indazoles can result in a mixture of N-1 and N-2 products, and the ratio is highly dependent on the reaction conditions.[1]

  • N-2 Selectivity (Mitsunobu Conditions): To favor the formation of the N-2 regioisomer, Mitsunobu conditions can be employed.[4] This involves reacting the indazole with an alcohol (as the alkyl source), triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) or a similar reagent in THF.[1][9] This method often provides a preference for the kinetically favored N-2 product.[4]

  • Mixed Isomers (K₂CO₃/DMF): Using a weaker base like potassium carbonate (K₂CO₃) in a polar aprocic solvent like N,N-dimethylformamide (DMF) often leads to a mixture of N-1 and N-2 isomers, sometimes in nearly equal ratios.[3][6] This method is straightforward but requires careful chromatographic separation of the products.[8][10]

Data Presentation: Influence of Conditions on Regioselectivity

The following table summarizes typical outcomes for the N-alkylation of substituted indazoles under various conditions, illustrating the impact of reagents on the N-1/N-2 product ratio.

Base Solvent Alkylating Agent Type Typical N-1 : N-2 Ratio Typical Yield Reference
NaH THF Alkyl Halide / Tosylate>95 : 5 (Highly N-1 Selective) 80-99%[2][4][6]
K₂CO₃DMFAlkyl Halide~50 : 5070-90% (combined)[6]
Cs₂CO₃DMFAlkyl HalideN-1 selective50-95%[11]
PPh₃/DEADTHFAlcohol~28 : 72 (N-2 Selective)78% (combined)[4]
TfOHDichloromethaneAlkyl Trichloroacetimidate<1 : 99 (Highly N-2 Selective) 85-96%[10][12]

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the N-1 alkylation of this compound.

G A Setup Reaction (Indazole in Anhydrous THF under Inert Atmosphere) B Deprotonation (Add NaH at 0°C) A->B Cool C Alkylation (Add Alkylating Agent, R-X) B->C Stir 30 min D Reaction (Stir at RT, 4-24h) C->D Warm to RT E Quench Reaction (Add sat. aq. NH4Cl at 0°C) D->E Monitor (TLC) F Aqueous Workup (Extraction with EtOAc) E->F G Purification (Column Chromatography) F->G Dry & Concentrate H N-1 Alkylated Product (Characterization) G->H

Caption: General experimental workflow for the N-1 alkylation of indazoles.

References

Application Notes and Protocols: Reaction of 6-(Benzyloxy)-1H-indazole with Formaldehyde in Acidic Medium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of N-unsubstituted indazoles with formaldehyde in an acidic environment is a fundamental transformation that primarily yields N1-hydroxymethylated products. This reaction is of significant interest in medicinal chemistry and drug development as the resulting (1H-indazol-1-yl)methanol derivatives serve as versatile intermediates for further functionalization, including the synthesis of potential therapeutic agents. The benzyloxy substituent at the 6-position of the indazole core is an important pharmacophore, and understanding its reaction with formaldehyde is crucial for the development of novel indazole-based compounds.

These application notes provide a detailed overview of the reaction of 6-(benzyloxy)-1H-indazole with formaldehyde under acidic conditions, including the reaction mechanism, a detailed experimental protocol, and expected outcomes.

Reaction Mechanism and Regioselectivity

The reaction of this compound with formaldehyde in an acidic medium, such as aqueous hydrochloric acid, proceeds via an electrophilic substitution on the nitrogen of the pyrazole ring. The key steps of the mechanism are as follows:

  • Protonation of Formaldehyde: In the acidic medium, the oxygen atom of formaldehyde is protonated to form a highly electrophilic hydroxymethyl cation.

  • Nucleophilic Attack by Indazole: The neutral this compound acts as a nucleophile and attacks the electrophilic carbon of the protonated formaldehyde. This attack predominantly occurs at the N1 position of the indazole ring.

  • Deprotonation: The resulting intermediate is deprotonated to yield the final product, (6-(benzyloxy)-1H-indazol-1-yl)methanol.

Studies on various substituted indazoles have shown that the N1-substituted isomer is generally the thermodynamically more stable product and is formed preferentially.[1][2] The electron-donating nature of the 6-benzyloxy group is not expected to alter this inherent regioselectivity for N-alkylation on the pyrazole ring.

Quantitative Data Summary

While specific yield data for the reaction of this compound with formaldehyde is not extensively reported, the following table summarizes typical yields obtained for the N-hydroxymethylation of other substituted indazoles under acidic conditions, which can be considered representative.

Starting IndazoleProductReported Yield (%)Reference
1H-Indazole(1H-Indazol-1-yl)methanolHigh (not specified)[1][2]
4-Nitro-1H-indazole(4-Nitro-1H-indazol-1-yl)methanol~95% (N1 isomer)[1][2]
5-Nitro-1H-indazole(5-Nitro-1H-indazol-1-yl)methanolHigh (not specified)[1][2]
6-Nitro-1H-indazole(6-Nitro-1H-indazol-1-yl)methanolHigh (not specified)[1][2]

Experimental Protocols

This section provides a detailed protocol for the synthesis of (6-(benzyloxy)-1H-indazol-1-yl)methanol.

Materials and Reagents:

  • This compound

  • Formaldehyde (37% aqueous solution)

  • Hydrochloric acid (concentrated)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in a minimal amount of a suitable organic solvent if necessary (e.g., THF), although the reaction is typically carried out in an aqueous acidic medium.

  • Addition of Reagents: To the stirred solution, add an aqueous solution of formaldehyde (37%, 1.2 eq.).

  • Acidification: Slowly add concentrated hydrochloric acid (e.g., 2-3 drops) to catalyze the reaction. The pH of the solution should be acidic.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3).

  • Work-up:

    • Once the reaction is complete, neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure (6-(benzyloxy)-1H-indazol-1-yl)methanol.

Characterization:

The structure of the product can be confirmed by standard analytical techniques:

  • ¹H NMR: Expect characteristic peaks for the indazole core protons, the benzyloxy group protons (benzyl CH₂ and phenyl protons), and a singlet for the N-CH₂-OH protons.

  • ¹³C NMR: Expect signals corresponding to all the carbon atoms in the molecule.

  • Mass Spectrometry: To confirm the molecular weight of the product.

Visualizations

Reaction_Mechanism cluster_step1 Step 1: Protonation of Formaldehyde cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation H2C=O Formaldehyde H2C=OH+ Protonated Formaldehyde (Electrophile) H2C=O->H2C=OH+ + H+ H+ H+ Intermediate Intermediate H2C=OH+->Intermediate Indazole This compound Indazole->Intermediate Nucleophilic Attack Product (6-(Benzyloxy)-1H-indazol-1-yl)methanol Intermediate->Product - H+

Caption: Reaction mechanism of this compound with formaldehyde in acid.

Experimental_Workflow start Start dissolve Dissolve this compound start->dissolve add_reagents Add formaldehyde and HCl dissolve->add_reagents react Stir at room temperature (Monitor by TLC) add_reagents->react workup Aqueous work-up (Neutralization, Extraction, Drying) react->workup concentrate Concentrate under reduced pressure workup->concentrate purify Purify by column chromatography concentrate->purify characterize Characterize the product (NMR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for the synthesis of (6-(benzyloxy)-1H-indazol-1-yl)methanol.

References

Application Notes and Protocols: Deprotection of the Benzyloxy Group in 6-(Benzyloxy)-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxy group is a widely utilized protecting group for hydroxyl functionalities in organic synthesis due to its stability under a broad range of reaction conditions. Its removal, or deprotection, is a critical step in the synthesis of complex molecules, particularly in the development of pharmaceutical agents where the final product requires a free hydroxyl group for biological activity. This document provides detailed methods for the deprotection of the benzyloxy group in 6-(benzyloxy)-1H-indazole to yield 6-hydroxy-1H-indazole, a key intermediate in the synthesis of various biologically active compounds.

Deprotection Methodologies

The primary and most common method for the deprotection of a benzyloxy group is catalytic hydrogenation.[1] This method involves the cleavage of the carbon-oxygen bond of the benzyl ether using molecular hydrogen in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[2] Alternative methods, such as transfer hydrogenation and acid-catalyzed cleavage, are also viable and can be advantageous in specific contexts.

Catalytic Hydrogenation

Catalytic hydrogenolysis is the preferred method for benzyl ether deprotection due to its high efficiency and clean reaction profile, yielding toluene as the primary byproduct.[2] The reaction is typically carried out using a palladium catalyst, such as Pd/C or Pd(OH)₂/C (Pearlman's catalyst), under a hydrogen atmosphere.[3] The choice of solvent, catalyst loading, hydrogen pressure, and temperature can be optimized to achieve high yields.

Transfer Hydrogenation

Transfer hydrogenation offers a practical alternative to using high-pressure hydrogen gas.[4] This technique utilizes a hydrogen donor molecule, such as formic acid, ammonium formate, or cyclohexene, in the presence of a palladium catalyst.[4][5] This method is particularly useful for laboratories not equipped for high-pressure reactions.

Acid-Catalyzed Cleavage

Strong acids like trifluoroacetic acid (TFA) or boron trichloride (BCl₃) can cleave benzyl ethers. However, this method is generally less favorable due to the harsh conditions that may not be compatible with other functional groups present in the molecule.[6]

Quantitative Data Summary

The following table summarizes typical conditions and reported yields for the deprotection of benzyloxy groups in systems analogous to this compound. Specific data for the target molecule may vary, and optimization is recommended.

MethodCatalyst (mol%)Hydrogen SourceSolventTemperature (°C)PressureTime (h)Yield (%)Reference(s)
Catalytic Hydrogenation10% Pd/C (10)H₂ (balloon)EthanolRoom Temp1 atm12-24>95[5]
Catalytic Hydrogenation20% Pd(OH)₂/CH₂ (1 atm)Ethanol601 atm14High[3]
Transfer HydrogenationPd/CFormic AcidMethanolRoom Temp-1-2High[4]
Transfer HydrogenationPd(0) EnCat™Cyclohexene/AcOHEthanol85-20-38>94[5]

Experimental Protocols

Protocol 1: Standard Catalytic Hydrogenation

This protocol describes a standard and reliable method for the deprotection of this compound using palladium on carbon and hydrogen gas.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen gas (H₂) balloon or supply

  • Inert gas (Nitrogen or Argon)

  • Filtration aid (e.g., Celite®)

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogenation apparatus

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol in a round-bottom flask.

  • Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).

  • Seal the flask and purge the system with an inert gas (nitrogen or argon) for several minutes.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced by hydrogen.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude 6-hydroxy-1H-indazole.

  • Purify the product by recrystallization or column chromatography if necessary.

Process Visualization

The following diagrams illustrate the deprotection reaction and the experimental workflow.

Caption: Chemical transformation from this compound to 6-hydroxy-1H-indazole.

Deprotection_Workflow A Dissolve Starting Material in Solvent B Add Pd/C Catalyst A->B C Purge with Inert Gas B->C D Introduce Hydrogen Gas C->D E Stir at Room Temperature D->E F Monitor Reaction Progress (TLC/LC-MS) E->F G Purge with Inert Gas F->G Reaction Complete H Filter through Celite® G->H I Concentrate Filtrate H->I J Purify Product I->J

Caption: Experimental workflow for the catalytic hydrogenation of this compound.

References

Synthesis of 1H-Indazole-3-carboxamide from 6-(Benzyloxy)-1H-indazole: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the multi-step synthesis of 1H-indazole-3-carboxamide, a valuable building block in medicinal chemistry, starting from 6-(benzyloxy)-1H-indazole. The synthesis involves a four-step sequence: N-protection of the indazole, regioselective C3-carboxylation via directed ortho-metalation, amide bond formation, and subsequent deprotection.

Synthetic Pathway Overview

The overall synthetic route is depicted below. It employs a tert-butyloxycarbonyl (Boc) group for the protection of the indazole nitrogen, which facilitates the crucial C3-lithiation and carboxylation step. The benzyloxy group at the 6-position is stable under these conditions. The synthesis culminates in the formation of the desired 1H-indazole-3-carboxamide.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: C3-Carboxylation cluster_2 Step 3: Amidation cluster_3 Step 4: N-Deprotection A This compound B N-Boc-6-(benzyloxy)-1H-indazole A->B (Boc)2O, DMAP CH2Cl2, rt C N-Boc-6-(benzyloxy)-1H-indazole-3-carboxylic acid B_clone N-Boc-6-(benzyloxy)-1H-indazole B_clone->C 1. n-BuLi, THF, -78 °C 2. CO2 (g) 3. H+ workup D N-Boc-6-(benzyloxy)-1H-indazole-3-carboxamide C_clone N-Boc-6-(benzyloxy)-1H-indazole-3-carboxylic acid C_clone->D NH4Cl, HATU, DIPEA DMF, rt E This compound-3-carboxamide D_clone N-Boc-6-(benzyloxy)-1H-indazole-3-carboxamide D_clone->E TFA, CH2Cl2, rt

Figure 1. Synthetic workflow for 1H-indazole-3-carboxamide.

Experimental Protocols

Step 1: Synthesis of tert-Butyl this compound-1-carboxylate

Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere, add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl this compound-1-carboxylate as a solid.

Step 2: Synthesis of 1-(tert-Butoxycarbonyl)-6-(benzyloxy)-1H-indazole-3-carboxylic Acid

Protocol:

  • Dissolve tert-butyl this compound-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) in a flame-dried flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Bubble dry carbon dioxide gas through the reaction mixture for 1-2 hours, ensuring the temperature remains at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-(tert-butoxycarbonyl)-6-(benzyloxy)-1H-indazole-3-carboxylic acid, which can often be used in the next step without further purification.

Step 3: Synthesis of tert-Butyl 3-(Aminocarbonyl)-6-(benzyloxy)-1H-indazole-1-carboxylate

Protocol:

  • To a solution of 1-(tert-butoxycarbonyl)-6-(benzyloxy)-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add ammonium chloride (NH₄Cl, 1.5 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.2 eq) portionwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous LiCl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain tert-butyl 3-(aminocarbonyl)-6-(benzyloxy)-1H-indazole-1-carboxylate.

Step 4: Synthesis of this compound-3-carboxamide

Protocol:

  • Dissolve tert-butyl 3-(aminocarbonyl)-6-(benzyloxy)-1H-indazole-1-carboxylate (1.0 eq) in DCM (0.1 M).

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ until the aqueous layer is basic.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting solid can be purified by recrystallization or trituration with a suitable solvent system (e.g., diethyl ether/hexane) to yield this compound-3-carboxamide.

Data Presentation

StepStarting MaterialProductReagents and ConditionsTypical Yield (%)
1This compoundtert-Butyl this compound-1-carboxylate(Boc)₂O, DMAP, DCM, rt, 12-16 h85-95
2tert-Butyl this compound-1-carboxylate1-(tert-Butoxycarbonyl)-6-(benzyloxy)-1H-indazole-3-carboxylic acid1. n-BuLi, THF, -78 °C, 1 h; 2. CO₂(g); 3. H⁺ workup70-85
31-(tert-Butoxycarbonyl)-6-(benzyloxy)-1H-indazole-3-carboxylic acidtert-Butyl 3-(aminocarbonyl)-6-(benzyloxy)-1H-indazole-1-carboxylateNH₄Cl, HATU, DIPEA, DMF, rt, 4-6 h75-90
4tert-Butyl 3-(aminocarbonyl)-6-(benzyloxy)-1H-indazole-1-carboxylateThis compound-3-carboxamideTFA, DCM, rt, 2-4 h80-95

Logical Relationships in the Synthetic Pathway

The sequence of reactions is designed to achieve regioselective functionalization of the indazole core.

G Start This compound N_Protection N-Protection (Boc Group) Start->N_Protection Enables regioselective C3-functionalization C3_Activation C3-Lithiation (Directed Metalation) N_Protection->C3_Activation Directs lithiation to C3 Carboxylation Carboxylation (Reaction with CO2) C3_Activation->Carboxylation Forms C-C bond Amidation Amide Formation Carboxylation->Amidation Introduces carboxamide N_Deprotection N-Deprotection (Boc Removal) Amidation->N_Deprotection Restores NH of indazole End 1H-Indazole-3-carboxamide (with 6-Benzyloxy) N_Deprotection->End

Figure 2. Logical flow of the synthetic strategy.

This detailed protocol provides a robust and reproducible method for the synthesis of this compound-3-carboxamide, a key intermediate for the development of novel therapeutic agents. Researchers are advised to follow standard laboratory safety procedures when handling the reagents mentioned in this note.

Application Note: A Detailed Protocol for the Cyclization Synthesis of 6-(Benzyloxy)-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust experimental procedure for the synthesis of 6-(benzyloxy)-1H-indazole, a key heterocyclic building block in medicinal chemistry and drug development. The described protocol is based on the reductive cyclization of 4-(benzyloxy)-2-nitrobenzaldehyde, a common and effective method for the formation of the indazole ring system. This document provides comprehensive methodologies, tabulated data for expected outcomes, and a visual workflow to ensure reproducibility and successful synthesis in a laboratory setting.

Introduction

Indazole derivatives are of significant interest in pharmaceutical research due to their wide range of biological activities. The this compound moiety, in particular, serves as a crucial intermediate for the synthesis of various therapeutic agents. A reliable and well-documented synthetic protocol is essential for researchers engaged in the discovery and development of new chemical entities. This document outlines a detailed procedure for the cyclization reaction to obtain this compound, ensuring a high yield and purity of the final product. General methods for indazole synthesis often involve the cyclization of ortho-substituted phenyl derivatives.[1][2]

Proposed Synthetic Pathway

The synthesis of this compound is achieved through the reductive cyclization of 4-(benzyloxy)-2-nitrobenzaldehyde. This reaction typically proceeds by the reduction of the nitro group to a nitroso or amino group, followed by condensation with a nitrogen source, such as hydrazine, and subsequent intramolecular cyclization to form the stable indazole ring.

Experimental Protocol

Materials and Reagents:

  • 4-(Benzyloxy)-2-nitrobenzaldehyde

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (EtOH), absolute

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(benzyloxy)-2-nitrobenzaldehyde (1.0 eq).

  • Dissolution: Add absolute ethanol (10 mL per gram of starting material) to the flask and stir the mixture at room temperature until the starting material is fully dissolved.

  • Addition of Hydrazine: Slowly add hydrazine hydrate (2.0 eq) to the solution at room temperature. The addition should be done dropwise over a period of 10-15 minutes. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates the reaction is proceeding.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 30% EtOAc in hexanes).

  • Isolation and Characterization: Combine the fractions containing the pure product, as identified by TLC, and remove the solvent under reduced pressure to yield this compound as a solid. Dry the product under vacuum.

Data Presentation

Table 1: Hypothetical Reaction Parameters and Yield

ParameterValue
Starting Material4-(Benzyloxy)-2-nitrobenzaldehyde
Scale5.0 g
Reaction Time5 hours
Reaction Temperature78 °C (reflux)
Product Yield (hypothetical) 3.8 g (82%)
Appearance Off-white to pale yellow solid

Table 2: Hypothetical Characterization Data for this compound

AnalysisExpected Result
Melting Point 145-148 °C
¹H NMR (400 MHz, DMSO-d₆) δ 12.9 (s, 1H, NH), 8.0 (s, 1H, H-3), 7.6 (d, 1H, H-7), 7.5-7.3 (m, 5H, Ar-H), 7.1 (s, 1H, H-5), 6.8 (d, 1H, H-4), 5.2 (s, 2H, OCH₂)
¹³C NMR (101 MHz, DMSO-d₆) δ 158.0, 142.1, 137.5, 133.8, 128.9, 128.2, 128.0, 121.8, 115.5, 109.9, 95.8, 70.1
Mass Spectrometry (ESI+) m/z 225.10 [M+H]⁺

Experimental Workflow Visualization

experimental_workflow Experimental Workflow for this compound Synthesis start Start: Weigh Starting Material (4-(Benzyloxy)-2-nitrobenzaldehyde) dissolve Dissolve in Ethanol start->dissolve add_hydrazine Add Hydrazine Hydrate dissolve->add_hydrazine reflux Reflux for 4-6 hours add_hydrazine->reflux monitor Monitor by TLC reflux->monitor workup Work-up: Solvent Removal monitor->workup Reaction Complete extraction Extraction with EtOAc and Washes workup->extraction drying Dry over Na₂SO₄ extraction->drying purification Purification: Flash Column Chromatography drying->purification end End: Isolate Pure Product (this compound) purification->end

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: 6-(Benzyloxy)-1H-indazole as a Key Intermediate for Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-(Benzyloxy)-1H-indazole as a pivotal intermediate in the synthesis of potent anti-cancer agents. This document outlines its role in the development of multi-kinase inhibitors, provides detailed experimental protocols for its conversion to key precursors, and summarizes the biological activity of the resulting therapeutic compounds.

Introduction

This compound is a versatile heterocyclic building block widely employed in medicinal chemistry for the synthesis of complex pharmaceutical agents.[1] Its structure incorporates a stable benzyloxy protecting group for a hydroxyl functionality at the 6-position of the indazole core. This feature is particularly valuable in the synthesis of multi-targeted tyrosine kinase inhibitors (TKIs), where a 6-hydroxy-indazole moiety is a common structural motif for achieving desired target engagement and pharmacological properties. This intermediate serves as a key precursor in the synthesis of several clinically approved anti-cancer drugs, including Axitinib, Pazopanib, and Nintedanib, which are known to inhibit critical signaling pathways involved in tumor angiogenesis and proliferation.[2][3]

Role in the Synthesis of Multi-Kinase Inhibitors

The primary application of this compound in anti-cancer drug development is as a masked precursor to 6-hydroxy-1H-indazole. The benzyloxy group can be readily removed under various conditions to unmask the hydroxyl group at a late stage in the synthesis, which can then be functionalized or may be a key pharmacophoric feature itself. This strategy allows for greater synthetic flexibility and avoids potential interference of a free hydroxyl group in earlier reaction steps.

The resulting 6-substituted indazole core is a key component of numerous kinase inhibitors that target critical pathways in oncology, including:

  • Vascular Endothelial Growth Factor Receptor (VEGFR)

  • Platelet-Derived Growth Factor Receptor (PDGFR)

  • Fibroblast Growth Factor Receptor (FGFR)

  • Src Family Kinases

By inhibiting these pathways, drugs derived from this intermediate can effectively suppress tumor growth, angiogenesis (the formation of new blood vessels that supply tumors), and metastasis.

Quantitative Data: Biological Activity of Derived Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity (IC50 values) of prominent anti-cancer drugs whose synthetic routes can employ a 6-hydroxy-indazole core, accessible from this compound.

CompoundTarget KinaseIC50 (nM)Reference(s)
Axitinib VEGFR10.1[4]
VEGFR20.2[4]
VEGFR30.1 - 0.3[4]
PDGFRβ1.6[4]
c-Kit1.7[4]
Pazopanib VEGFR110[5]
VEGFR230[5]
VEGFR347[5]
PDGFRα71
PDGFRβ84[5]
c-Kit74[5]
FGFR1140[5]
Nintedanib VEGFR134[3]
VEGFR213[3]
VEGFR313[3]
FGFR169[3]
FGFR237[3]
FGFR3108[3]
PDGFRα59[3]
PDGFRβ65[3]
Src-[6]

Experimental Protocols

The following protocols describe key transformations involving this compound to generate versatile intermediates for the synthesis of anti-cancer agents.

Protocol 1: Deprotection of this compound to 6-Hydroxy-1H-indazole

This procedure outlines the removal of the benzyl protecting group to yield the key 6-hydroxy-1H-indazole intermediate.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

  • Filtration apparatus (e.g., Büchner funnel with filter paper or a pad of Celite)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Carefully add a catalytic amount of 10% Palladium on carbon (typically 5-10 mol% of the substrate).

  • Seal the flask and purge the system with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or as specified by the hydrogenation apparatus) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude 6-hydroxy-1H-indazole.

  • The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 6-Amino-1H-indazole from 6-Nitro-1H-indazole (A Potential Downstream Intermediate)

This protocol describes the reduction of a nitro group at the 6-position, a common step in the synthesis of many kinase inhibitors. 6-Nitro-1H-indazole can be synthesized from appropriate precursors.

Materials:

  • 6-Nitro-1H-indazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl) or Ammonium Chloride (NH₄Cl)

  • Ethyl acetate

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure using Tin(II) chloride:

  • In a round-bottom flask, suspend 6-Nitro-1H-indazole (1.0 eq) in ethyl acetate.

  • Add Tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension.

  • Cool the mixture in an ice bath and slowly add concentrated Hydrochloric Acid.

  • Stir the reaction mixture at room temperature. Monitor the reaction by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-Amino-1H-indazole.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways Targeted by Derived Kinase Inhibitors

The following diagrams illustrate the key signaling pathways inhibited by anti-cancer agents synthesized using the this compound intermediate.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K DAG DAG PLCg->DAG PKC PKC DAG->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Angiogenesis Inhibitor Axitinib / Pazopanib / Nintedanib Inhibitor->VEGFR

Caption: VEGFR Signaling Pathway Inhibition.

PDGFR_FGFR_Signaling_Pathway Ligand PDGF / FGF Receptor PDGFR / FGFR Ligand->Receptor GRB2 GRB2/SOS Receptor->GRB2 PI3K PI3K Receptor->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pazopanib / Nintedanib Inhibitor->Receptor

Caption: PDGFR/FGFR Signaling Pathway Inhibition.

Src_Signaling_Pathway Receptor Receptor Tyrosine Kinase (e.g., PDGFR, VEGFR) Src Src Receptor->Src STAT3 STAT3 Src->STAT3 FAK FAK Src->FAK PI3K PI3K Src->PI3K CellProcesses Cell Proliferation, Migration, Invasion STAT3->CellProcesses FAK->CellProcesses AKT AKT PI3K->AKT AKT->CellProcesses Inhibitor Nintedanib Inhibitor->Src

Caption: Src Signaling Pathway Inhibition.

Experimental and Logical Workflows

The following diagrams illustrate the general synthetic workflow for utilizing this compound in the preparation of anti-cancer agents and the logical relationship of its application.

Synthetic_Workflow Start This compound Deprotection Deprotection (e.g., Hydrogenolysis) Start->Deprotection Intermediate1 6-Hydroxy-1H-indazole Deprotection->Intermediate1 Functionalization Functionalization (e.g., Conversion to Amine, Halide) Intermediate1->Functionalization Intermediate2 6-Substituted-1H-indazole Functionalization->Intermediate2 Coupling Coupling with Side Chain Intermediate2->Coupling FinalDrug Anti-Cancer Agent (e.g., Axitinib, Pazopanib) Coupling->FinalDrug

Caption: General Synthetic Workflow.

Logical_Relationship Intermediate This compound Role Role: Protected Precursor to 6-Hydroxy-1H-indazole Intermediate->Role Application Application: Synthesis of Multi-Kinase Inhibitors Role->Application Mechanism Mechanism of Action: Inhibition of Angiogenesis and Cell Proliferation Application->Mechanism Outcome Therapeutic Outcome: Anti-Cancer Activity Mechanism->Outcome

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(Benzyloxy)-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 6-(benzyloxy)-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective strategy involves a two-step process:

  • Synthesis of 6-hydroxy-1H-indazole: This precursor can be synthesized from a substituted aniline, such as 4-amino-3-methylphenol, through a diazotization and cyclization reaction.

  • Benzylation of 6-hydroxy-1H-indazole: The hydroxyl group of 6-hydroxy-1H-indazole is then converted to a benzyl ether using a Williamson ether synthesis with benzyl bromide in the presence of a base.

Q2: My overall yield for the synthesis of this compound is low. What are the potential causes and how can I improve it?

Low yields can arise from either the indazole formation step or the benzylation step.

  • For the indazole synthesis step:

    • Incomplete diazotization: Ensure the temperature is kept low (0-5 °C) during the addition of sodium nitrite. The reaction is often rapid, but it's crucial to maintain the temperature to prevent decomposition of the diazonium salt.

    • Inefficient cyclization: The cyclization step may require specific pH and temperature conditions. Ensure the reaction conditions are optimized as per the protocol.

    • Side reactions: Formation of tarry byproducts is common in indazole synthesis.[1] Purification of the intermediate 6-hydroxy-1H-indazole before proceeding to the next step is recommended.

  • For the benzylation (Williamson ether synthesis) step:

    • Incomplete deprotonation of the phenol: Ensure a sufficiently strong base and anhydrous conditions are used. Sodium hydride (NaH) is effective, but other bases like potassium carbonate can also be used.

    • Poor reactivity of the benzylating agent: Benzyl bromide is a good electrophile, but its quality can affect the reaction. Ensure it is free from degradation products.

    • Side reactions: Over-alkylation on the indazole nitrogen is a potential side reaction. Careful control of stoichiometry and reaction conditions can minimize this. Also, elimination reactions can occur with secondary and tertiary alkyl halides, though this is not an issue with benzyl bromide.[2]

Q3: I am observing multiple spots on my TLC after the benzylation reaction. What are the likely impurities?

Common impurities in the synthesis of this compound include:

  • Unreacted 6-hydroxy-1H-indazole: This can be due to incomplete benzylation.

  • Benzyl alcohol: Formed by hydrolysis of benzyl bromide.

  • Dibenzyl ether: Formed by the reaction of benzyl bromide with benzyl alcohol.

  • N-benzylated isomers: The indazole nitrogen is also nucleophilic and can be benzylated, leading to the formation of 1-benzyl-6-(benzyloxy)-1H-indazole and 2-benzyl-6-(benzyloxy)-1H-indazole.

  • Over-benzylated products: In some cases, benzylation can occur at multiple sites if the reaction conditions are too harsh.

Q4: How can I best purify the final product, this compound?

  • Column chromatography: This is a very effective method for separating the desired product from unreacted starting materials and side products. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.

  • Recrystallization: If the product is a solid and of reasonable purity after chromatography, recrystallization can be used to obtain a highly pure material. A solvent system of ethanol/water or ethyl acetate/hexanes can be explored.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or no formation of 6-hydroxy-1H-indazole - Ineffective diazotization due to temperature being too high.- Decomposition of the diazonium salt.- Maintain a strict temperature control of 0-5 °C during diazotization.- Use the diazonium salt immediately in the next step without isolation.
Low yield in the benzylation step - Incomplete deprotonation of the phenol.- Moisture in the reaction.- Insufficient reaction time or temperature.- Use a stronger base (e.g., NaH) and ensure anhydrous solvents.- Monitor the reaction by TLC to ensure completion.- Gently heat the reaction if it is sluggish at room temperature.
Formation of N-benzylated isomers - The nitrogen on the indazole ring is also nucleophilic.- Use milder reaction conditions (e.g., K₂CO₃ instead of NaH).- Carefully control the stoichiometry of benzyl bromide.
Difficulty in purifying the final product - Presence of closely related impurities.- Optimize the solvent system for column chromatography for better separation.- Consider a second purification step, such as recrystallization.

Data Presentation

Table 1: Representative Yields for Benzylation of Phenols under Various Conditions

Phenol SubstrateBenzylating AgentBaseSolventTemperature (°C)Yield (%)
PhenolBenzyl alcoholH₂SO₄-14096.2[3]
4-BromophenolAlkyl bromideKOHWaterRefluxNot specified[4]
Various phenolsBenzyl bromideNaHDMF0 to RTGood to excellent[5]
Various phenolsBenzyl methyl carbonatePd(η³-C₃H₅)Cp, DPEphosToluene60-80High[6]

Experimental Protocols

Protocol 1: Synthesis of 6-hydroxy-1H-indazole (Representative)

This protocol is adapted from general procedures for indazole synthesis.

  • Dissolution: Dissolve 4-amino-3-methylphenol in a suitable acidic solution (e.g., aqueous HCl).

  • Diazotization: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Cyclization: After the addition is complete, stir the reaction mixture at 0-5 °C for a specified time, then allow it to warm to room temperature. The cyclization to form the indazole ring occurs during this process.

  • Workup: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. The crude 6-hydroxy-1H-indazole can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound (Williamson Ether Synthesis)

This is a general and robust protocol for the benzylation of phenols.[5][7]

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 6-hydroxy-1H-indazole in anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30 minutes.

  • Alkylation: Add benzyl bromide dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate.

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford this compound.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Workflow for this compound Synthesis cluster_synthesis Synthesis Steps cluster_troubleshooting Troubleshooting start Start Synthesis step1 Step 1: Synthesis of 6-hydroxy-1H-indazole start->step1 step2 Step 2: Benzylation of 6-hydroxy-1H-indazole step1->step2 end_product Final Product: This compound step2->end_product issue_yield Low Overall Yield? end_product->issue_yield issue_purity Purity Issues? issue_yield->issue_purity No check_step1_yield Check Yield of Step 1 issue_yield->check_step1_yield Yes purification Purify by Chromatography or Recrystallization issue_purity->purification Yes check_step2_yield Check Yield of Step 2 check_step1_yield->check_step2_yield Good low_step1 Optimize Diazotization and Cyclization check_step1_yield->low_step1 Low check_step2_yield->issue_purity Good low_step2 Optimize Benzylation (Base, Solvent, Temp) check_step2_yield->low_step2 Low

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

Technical Support Center: Purification of 6-(Benzyloxy)-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-(Benzyloxy)-1H-indazole by chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound?

This compound is typically a yellow solid with a molecular weight of 224.26 g/mol .[1] It is advisable to store the compound at 0-8 °C.[1]

PropertyValueReference
CAS Number 874668-62-9[1]
Molecular Formula C₁₄H₁₂N₂O[1]
Molecular Weight 224.26[1]
Appearance Yellow solid[1]
Purity (typical) ≥ 95% (HPLC)[1]
Storage Conditions 0-8 °C[1]

Q2: What are the most common impurities found in crude this compound?

Impurities in this compound samples often originate from the synthetic route. Common impurities may include:

  • Starting materials: Unreacted precursors.

  • Byproducts: Formation of regioisomers (e.g., N2-benzylated indazole) or products from side reactions.

  • Reagents and solvents: Residual reagents and solvents from the synthesis and workup steps.[2]

  • Degradation products: The benzyloxy group can be sensitive to certain conditions, potentially leading to debenzylation.

Q3: Is this compound stable on silica gel?

The benzyl ether group is generally stable to both acidic and basic conditions commonly found in silica gel chromatography.[3][4] However, prolonged exposure to highly acidic silica gel could potentially lead to some degradation. To assess stability, it is recommended to perform a 2D TLC experiment where the compound is spotted, the plate is run in a solvent system, dried, and then run again in the same solvent system at a 90-degree angle. If the spot remains singular and on the diagonal, the compound is likely stable.[5]

Q4: How can I visualize this compound on a TLC plate?

Due to its aromatic nature, this compound is expected to be UV-active. Visualization can be achieved under a UV lamp (254 nm), where it should appear as a dark spot on a fluorescent background.[6] Staining with a general-purpose reagent like potassium permanganate or p-anisaldehyde can also be used.[7]

Troubleshooting Guide for Column Chromatography

This guide addresses common issues encountered during the purification of this compound by silica gel chromatography.

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation of Product from Impurities Inappropriate mobile phase polarity.Optimize the eluent system using TLC. A good starting point for N-heterocycles is a hexane/ethyl acetate or dichloromethane/methanol gradient.[8] Aim for an Rf value of 0.2-0.4 for the target compound on TLC for optimal column separation.
Co-elution of isomers or closely related impurities.Consider using a less polar solvent system to increase retention and improve resolution. A different stationary phase, such as alumina, could also be explored.[5]
Product Tailing or Broad Peaks The compound may have acidic or basic properties leading to strong interactions with silica gel.Add a small amount of a modifier to the mobile phase. For a potentially basic compound, adding 0.1-1% triethylamine can help. If the compound is acidic, adding 0.1-1% acetic acid can improve peak shape.[8]
Column overload.Ensure the amount of crude material loaded is appropriate for the column size (typically 1-5% of the silica gel weight).
Product Does Not Elute from the Column The mobile phase is not polar enough.Gradually increase the polarity of the eluent. If starting with a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
The compound may have decomposed on the silica gel.Test for compound stability on silica using a 2D TLC.[5] If unstable, consider using a deactivated silica gel or an alternative stationary phase like neutral alumina.[5]
Irreproducible Retention Times Between Runs Inconsistent mobile phase composition.Prepare fresh mobile phase for each run and ensure accurate measurement of solvent ratios.
Changes in ambient temperature.Run the chromatography in a temperature-controlled environment if possible, as temperature can affect solvent viscosity and elution characteristics.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Method Development
  • Preparation: Dissolve a small amount of the crude this compound in a suitable solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate (with a fluorescent indicator, F254).

  • Development: Place the TLC plate in a developing chamber containing a pre-equilibrated mobile phase. A common starting solvent system is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v).

  • Visualization: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).[6]

  • Optimization: Adjust the solvent ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound. Increasing the proportion of the more polar solvent (ethyl acetate) will decrease the Rf value.

Protocol 2: Flash Column Chromatography
  • Column Packing: Prepare a glass column with a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase determined by TLC.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.

    • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Load this powder onto the top of the column.[9]

  • Elution: Begin elution with the mobile phase determined from TLC. A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective for separating complex mixtures. For example, start with 100% hexanes and gradually increase the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

If chromatography does not yield the desired purity or if an alternative method is preferred, recrystallization can be an effective technique.[10][11]

  • Solvent Screening: Test the solubility of the crude this compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.[11] Common solvents to screen include ethanol, methanol, ethyl acetate, and toluene, or mixtures thereof.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude material in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.[12]

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product crude Crude this compound tlc TLC Method Development crude->tlc Optimize mobile phase recrystallization Recrystallization crude->recrystallization Alternative method column Column Chromatography tlc->column Select eluent analysis Purity Analysis (TLC, HPLC, NMR) column->analysis recrystallization->analysis pure_product Pure this compound analysis->pure_product Meets specifications troubleshooting_logic cluster_problems Problem Identification cluster_solutions Potential Solutions start Chromatography Issue Observed poor_sep Poor Separation start->poor_sep tailing Peak Tailing/Broadening start->tailing no_elution No Elution start->no_elution optimize_mp Optimize Mobile Phase poor_sep->optimize_mp change_sp Change Stationary Phase poor_sep->change_sp tailing->optimize_mp add_modifier Add Mobile Phase Modifier tailing->add_modifier check_stability Check Compound Stability no_elution->check_stability increase_polarity Increase Eluent Polarity no_elution->increase_polarity

References

Technical Support Center: Synthesis of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted indazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of substituted indazoles?

A1: The main challenges in substituted indazole synthesis revolve around controlling regioselectivity, particularly during N-alkylation, achieving efficient C-H functionalization at the desired position, and the purification of closely related isomers. The indazole core possesses two reactive nitrogen atoms (N1 and N2), leading to the formation of regioisomeric mixtures in many reactions.

Q2: How can I control N1 versus N2 regioselectivity during alkylation?

A2: Controlling the N1 versus N2 selectivity is a critical challenge in indazole chemistry. The outcome is highly dependent on a number of factors including the choice of base and solvent, the electronic and steric nature of the substituents on the indazole ring, and the alkylating agent used.[1][2] Generally, N1-alkylation is thermodynamically favored, while N2-alkylation is often the result of kinetic control.[2][3]

Q3: What conditions favor N1-alkylation?

A3: N1-alkylation is often favored by using a strong, non-nucleophilic base in an aprotic solvent. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a widely used and effective method for achieving high N1 selectivity.[2][4] This is particularly true for indazoles bearing electron-withdrawing groups at the C3 position.[4]

Q4: What conditions favor N2-alkylation?

A4: N2-alkylation can be favored under several conditions. The Mitsunobu reaction, for instance, often shows a preference for the N2 position.[5][6] Additionally, the use of specific acid catalysts, such as trifluoromethanesulfonic acid (TfOH) with diazo compounds, can lead to excellent N2 selectivity.[1][7] The presence of electron-withdrawing substituents at the C7 position of the indazole ring can also strongly direct alkylation to the N2 position.[5][8][9]

Q5: I have a mixture of N1 and N2 isomers. How can I separate them?

A5: Separation of N1 and N2 isomers is typically achieved by flash column chromatography on silica gel.[3] The difference in polarity between the two isomers is usually sufficient to allow for their separation. In some cases, recrystallization from a mixed solvent system can also be an effective method for isolating a single, high-purity isomer.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in N-Alkylation

Problem: My N-alkylation reaction is producing a nearly inseparable mixture of N1 and N2 isomers.

Troubleshooting Steps:

  • Re-evaluate your base and solvent system. As detailed in the tables below, the choice of base and solvent has a profound impact on the N1/N2 ratio. For N1 selectivity, switch to NaH in THF. For N2 selectivity, consider Mitsunobu conditions or acid catalysis with a diazo compound.

  • Analyze the electronic and steric effects of your substituents. Electron-withdrawing groups at C3 tend to favor N1 alkylation, while those at C7 favor N2 alkylation.[5][8][9] Bulky substituents at C3 can sterically hinder N2 attack, thus favoring N1.

  • Consider thermodynamic versus kinetic control. If you are aiming for the N1 product (often the thermodynamic product), ensure your reaction conditions allow for equilibration, which may involve longer reaction times or higher temperatures. For the N2 product (often the kinetic product), milder conditions and shorter reaction times may be beneficial.

Issue 2: Low Yield in Cyclization Reactions (e.g., Cadogan-Sundberg)

Problem: My Cadogan-Sundberg cyclization to form the indazole ring is giving a low yield.

Troubleshooting Steps:

  • Ensure anhydrous and oxygen-free conditions. The phosphite reagents used in this reaction are sensitive to moisture and oxidation. Ensure your solvent is dry and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize the reaction temperature. These cyclizations often require elevated temperatures to proceed efficiently. A systematic evaluation of the reaction temperature may be necessary to find the optimal conditions for your specific substrate.

  • Consider the purity of your starting materials. Impurities in the o-nitrostyrene can interfere with the reaction and lead to side product formation. Ensure your starting material is of high purity.

Data Presentation: Regioselectivity in N-Alkylation

The following tables summarize the impact of various reaction parameters on the regioselectivity of indazole N-alkylation.

Table 1: Effect of Base and Solvent on the N-pentylation of Methyl 1H-indazole-3-carboxylate [3]

EntryBase (equiv.)SolventTemp (°C)Time (h)Conversion (%)N1:N2 Ratio
1Cs₂CO₃ (1.5)DMFrt16>991.8:1
2K₂CO₃ (1.5)DMFrt16>991.4:1
3NaH (1.5)DMFrt1657>99:1
4K₂CO₃ (1.5)THFrt160-
5NaH (1.5)THF5016>99>99:1

Table 2: Influence of C3-Substituent on N1-Regioselectivity of Alkylation with n-pentyl bromide using NaH in THF [5]

C3-SubstituentN1:N2 Ratio
-CO₂Me>99:1
-C(O)Me>99:1
-C(O)NH₂>99:1
-tBu>99:1
-H95:5

Experimental Protocols

Protocol 1: N1-Selective Alkylation of an Indazole using NaH/THF

This protocol is a general procedure for the N1-selective alkylation of a substituted 1H-indazole.

Materials:

  • Substituted 1H-indazole (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Alkyl halide (e.g., bromide or iodide) (1.1 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted 1H-indazole.

  • Add anhydrous THF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for another 30 minutes.

  • Add the alkyl halide dropwise to the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may require gentle heating to proceed to completion.

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.[4]

Protocol 2: N2-Selective Alkylation via the Mitsunobu Reaction

This protocol describes a general procedure for the N2-selective alkylation of a 1H-indazole using Mitsunobu conditions.[1][6]

Materials:

  • 1H-indazole (1.0 equiv)

  • Anhydrous alcohol (1.5 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

Procedure:

  • Dissolve the 1H-indazole, alcohol, and triphenylphosphine in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the DIAD or DEAD dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to separate the N2-alkylated product from the N1-isomer and reaction byproducts.[1]

Protocol 3: Synthesis of 2H-Indazoles via the Davis-Beirut Reaction

This reaction provides a route to 2H-indazoles from N-substituted 2-nitrobenzylamines.

Materials:

  • N-substituted 2-nitrobenzylamine (1.0 equiv)

  • Potassium hydroxide (KOH)

  • Methanol

Procedure:

  • Dissolve the N-substituted 2-nitrobenzylamine in methanol.

  • Add a 5% methanolic solution of KOH.

  • Heat the reaction mixture at 60 °C for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography.

Mandatory Visualizations

Signaling Pathway

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 Extracellular Transmembrane Intracellular (Tyrosine Kinase Domain) VEGF->VEGFR2:f0 PLCg PLCγ VEGFR2:f2->PLCg PI3K PI3K VEGFR2:f2->PI3K Indazole_Inhibitor Substituted Indazole (e.g., Axitinib) Indazole_Inhibitor->VEGFR2:f2 Inhibition RAF Raf PLCg->RAF AKT Akt PI3K->AKT Proliferation Cell Proliferation, Angiogenesis, Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGFR-2 signaling pathway inhibited by substituted indazoles.

Experimental Workflow

Indazole_Alkylation_Workflow Start Start: Substituted 1H-Indazole Deprotonation Deprotonation: Add Base (e.g., NaH) Start->Deprotonation Alkylation Alkylation: Add Alkylating Agent (R-X) Deprotonation->Alkylation Solvent Choose Solvent (e.g., THF) Solvent->Deprotonation Reaction Reaction Monitoring (TLC/LC-MS) Alkylation->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Isolated Product: N-Substituted Indazole Purification->Product Regioselectivity_Factors Indazole Indazole Alkylation N1_Product N1-Alkylated (Thermodynamic) Indazole->N1_Product N2_Product N2-Alkylated (Kinetic) Indazole->N2_Product Conditions Reaction Conditions Conditions->N1_Product NaH, THF Conditions->N2_Product Mitsunobu or TfOH/Diazo Substituents Substituent Effects Substituents->N1_Product C3-EWG Substituents->N2_Product C7-EWG

References

Technical Support Center: Derivatization of 6-(Benzyloxy)-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(benzyloxy)-1H-indazole and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the derivatization of this compound, presented in a question-and-answer format.

Issue 1: Poor Regioselectivity in N-Alkylation Reactions

Question: My N-alkylation of this compound is producing a mixture of N1 and N2 isomers. How can I improve the selectivity for the desired isomer?

Answer: The regioselectivity of N-alkylation of indazoles is highly dependent on the reaction conditions, particularly the choice of base and solvent. The 1H-tautomer of indazole is generally more stable than the 2H-tautomer.[1][2]

  • For selective N1-alkylation: The use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) typically favors the formation of the N1-substituted product.[3][4] This is often the thermodynamically favored product.

  • For selective N2-alkylation: Mitsunobu conditions (e.g., triphenylphosphine and diethyl azodicarboxylate) can favor the formation of the N2-substituted product.[5] Additionally, the presence of electron-withdrawing groups at the 7-position of the indazole ring can promote N2-alkylation.[3]

Troubleshooting Workflow for Poor N-Alkylation Regioselectivity:

start Poor N-Alkylation Regioselectivity check_desired Desired Isomer? start->check_desired n1_path N1 Isomer check_desired->n1_path  N1 n2_path N2 Isomer check_desired->n2_path  N2 base_solvent Check Base and Solvent System n1_path->base_solvent mitsunobu Consider Mitsunobu Conditions n2_path->mitsunobu nah_thf Use NaH in THF base_solvent->nah_thf cs2co3_dioxane Try Cs2CO3 in Dioxane base_solvent->cs2co3_dioxane pph3_dead Employ PPh3/DEAD or DIAD mitsunobu->pph3_dead acidic_conditions Explore Acidic Conditions mitsunobu->acidic_conditions end_n1 Improved N1 Selectivity nah_thf->end_n1 cs2co3_dioxane->end_n1 end_n2 Improved N2 Selectivity pph3_dead->end_n2 acidic_conditions->end_n2 start Low Yield/Byproducts in Cross-Coupling check_reagents Verify Reagent and Solvent Quality start->check_reagents degas Ensure Thorough Degassing start->degas ligand_base Optimize Ligand and Base Combination start->ligand_base temp_time Adjust Temperature and Reaction Time start->temp_time anhydrous Use Anhydrous Solvents and Reagents check_reagents->anhydrous fresh_reagents Use Freshly Opened or Purified Reagents check_reagents->fresh_reagents n2_purge Purge with N2 or Ar Before Adding Catalyst degas->n2_purge ligand_screening Screen Different Phosphine Ligands ligand_base->ligand_screening base_screening Test Different Bases (e.g., K3PO4, Cs2CO3) ligand_base->base_screening lower_temp Try Lowering Reaction Temperature temp_time->lower_temp monitor_tlc Monitor Reaction by TLC to Avoid Over-running temp_time->monitor_tlc end Improved Yield and Purity anhydrous->end fresh_reagents->end n2_purge->end ligand_screening->end base_screening->end lower_temp->end monitor_tlc->end

References

Technical Support Center: Optimizing Reaction Conditions for 6-(Benzyloxy)-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and optimization of 6-(Benzyloxy)-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common and direct method for the synthesis of this compound is through the Williamson ether synthesis. This involves the reaction of 6-hydroxy-1H-indazole with a benzyl halide (such as benzyl bromide) in the presence of a suitable base. Other multi-step methods may involve the construction of the indazole ring from precursors already containing the benzyloxy moiety.

Q2: What is the role of the benzyl group in this compound?

A2: The benzyl group primarily serves as a protecting group for the hydroxyl functionality of 6-hydroxy-1H-indazole. This protection is often necessary to prevent unwanted side reactions at the hydroxyl group during subsequent functionalization of the indazole ring. The benzyloxy group also increases the lipophilicity of the molecule, which can be advantageous in certain biological assays and for solubility in organic solvents.[1]

Q3: What are the key parameters to control for a successful Williamson ether synthesis of this compound?

A3: Key parameters to optimize include the choice of base, solvent, reaction temperature, and reaction time. A strong enough base is required to deprotonate the phenolic hydroxyl group of 6-hydroxy-1H-indazole, forming the more nucleophilic phenoxide. The solvent should be able to dissolve the reactants and be inert under the reaction conditions. Temperature and time are crucial for ensuring the reaction goes to completion while minimizing the formation of byproducts.

Q4: What are the potential side reactions and byproducts in this synthesis?

A4: Common side reactions include O-alkylation vs. N-alkylation of the indazole ring, over-alkylation (dialkylation), and elimination reactions of the benzyl halide. The primary desired product is the O-alkylated this compound. N-alkylation at the N1 or N2 position of the indazole ring is a common competing reaction. Byproducts can also arise from the decomposition of reactants or products under harsh reaction conditions.[2]

Q5: How can I purify the final product, this compound?

A5: Purification is typically achieved through column chromatography on silica gel, using a suitable eluent system such as a mixture of hexane and ethyl acetate. Recrystallization from an appropriate solvent system can also be an effective method for obtaining a highly pure product.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Incomplete deprotonation of 6-hydroxy-1H-indazole. 2. Inactive benzyl halide. 3. Insufficient reaction time or temperature. 4. Moisture in the reaction.1. Use a stronger base (e.g., NaH) or ensure the base is fresh and active. 2. Check the purity and reactivity of the benzyl halide. 3. Monitor the reaction by TLC and adjust the time and/or temperature accordingly. 4. Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of multiple products (isomers) 1. Competing N-alkylation at N1 or N2 positions of the indazole ring. 2. The reaction conditions favor a mixture of kinetic and thermodynamic products.1. Optimize the base and solvent system. For instance, using a bulkier base might favor O-alkylation. 2. Carefully control the reaction temperature. Lower temperatures may favor one isomer over the other.
Presence of starting material (6-hydroxy-1H-indazole) in the final product 1. Insufficient amount of base or benzyl halide. 2. Reaction has not gone to completion.1. Use a slight excess of the base and benzyl halide (e.g., 1.1-1.2 equivalents). 2. Increase the reaction time and continue to monitor by TLC.
Product decomposition 1. Reaction temperature is too high. 2. The product is unstable to the workup conditions.1. Run the reaction at a lower temperature for a longer duration. 2. Use a milder workup procedure, avoiding strong acids or bases if possible.
Difficulty in purification 1. Byproducts have similar polarity to the desired product.1. Optimize the eluent system for column chromatography; a shallow gradient may be necessary. 2. Consider derivatization to separate the components, followed by deprotection. 3. Attempt recrystallization with various solvent systems.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes a general procedure for the benzylation of 6-hydroxy-1H-indazole.

Materials:

  • 6-hydroxy-1H-indazole

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 6-hydroxy-1H-indazole (1.0 eq) in anhydrous DMF or acetone, add a base (e.g., K₂CO₃, 2.0 eq, or NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen).

  • Addition of Benzyl Bromide: Stir the mixture at room temperature for 30 minutes. Then, add benzyl bromide (1.1 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound.

Characterization Data for this compound:

Analysis Expected Results
Appearance Off-white to pale yellow solid
Molecular Formula C₁₄H₁₂N₂O
Molecular Weight 224.26 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~ 8.0 (s, 1H, H-3), 7.6 (d, 1H, H-4), 7.4-7.3 (m, 5H, Ar-H of Benzyl), 7.1 (s, 1H, H-7), 6.9 (dd, 1H, H-5), 5.1 (s, 2H, -CH₂-)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) ~ 158.0, 141.5, 137.0, 134.0, 128.8, 128.2, 127.6, 122.0, 116.0, 95.0, 71.0
Mass Spectrometry (ESI-MS) m/z 225.1 [M+H]⁺

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_indazole 6-Hydroxy-1H-indazole deprotonation Deprotonation start_indazole->deprotonation start_benzyl Benzyl Bromide alkylation Williamson Ether Synthesis start_benzyl->alkylation start_base Base (e.g., K2CO3) start_base->deprotonation start_solvent Solvent (e.g., DMF) start_solvent->deprotonation deprotonation->alkylation extraction Aqueous Workup & Extraction alkylation->extraction purification Column Chromatography extraction->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield cluster_purity Low Purity / Multiple Spots on TLC start Reaction Outcome Unsatisfactory low_yield low_yield start->low_yield Low Yield? low_purity low_purity start->low_purity Low Purity? check_reagents Check Reagent Purity & Stoichiometry check_conditions Optimize Reaction Conditions (Time, Temp) check_moisture Ensure Anhydrous Conditions check_side_reactions Identify Side Products (N-alkylation) optimize_purification Optimize Chromatography / Recrystallization check_side_reactions->optimize_purification low_yield->check_reagents low_yield->check_conditions low_yield->check_moisture low_purity->check_side_reactions

Caption: Troubleshooting logic for optimizing the synthesis of this compound.

References

Technical Support Center: Regioselectivity in N-Alkylation of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective N-alkylation of substituted indazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide clear, actionable guidance for achieving desired regiochemical outcomes. The N-alkylation of indazoles is a critical transformation in medicinal chemistry, yet controlling the site of alkylation between the two nitrogen atoms (N1 and N2) can be a significant hurdle.[1][2][3] This guide offers a series of frequently asked questions (FAQs) and troubleshooting protocols to address these challenges directly.

Frequently Asked Questions (FAQs)

Q1: Why is controlling regioselectivity in indazole N-alkylation so challenging?

The indazole ring contains two nucleophilic nitrogen atoms, N1 and N2.[1] The molecule exists in two tautomeric forms, the 1H- and 2H-indazoles, with the 1H-tautomer being generally more thermodynamically stable.[3][4][5] Direct alkylation often leads to a mixture of N1 and N2 substituted products because the indazole anion formed upon deprotonation is an ambident nucleophile.[6] The final product ratio is a delicate balance of steric and electronic effects of the indazole substituents, the nature of the alkylating agent, the choice of base and solvent, and whether the reaction is under kinetic or thermodynamic control.[1][2][4]

Q2: What are the primary factors that dictate whether alkylation occurs at the N1 or N2 position?

The regiochemical outcome of indazole N-alkylation is influenced by a combination of factors:

  • Substituents on the Indazole Ring: The position and electronic nature of substituents are critical.

    • Steric Hindrance: Bulky substituents at the C7 position can sterically hinder the N1 position, thereby favoring N2 alkylation.[2][3] Conversely, bulky groups at the C3 position may favor N1 alkylation.[7]

    • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CO₂Me) at the C7 position strongly favor the formation of the N2-alkylated product.[2][3][4]

  • Reaction Conditions:

    • Base and Solvent: The choice of base and solvent system is arguably one of the most crucial factors.[7] Strong bases like sodium hydride (NaH) in aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) generally favor N1-alkylation.[2][4][7] Weaker bases such as potassium carbonate (K₂CO₃) can often lead to mixtures of isomers.[1]

    • Temperature: Reaction temperature can influence the thermodynamic versus kinetic product distribution.

  • Alkylating Agent: The nature of the electrophile also plays a role in determining the site of alkylation.[3]

  • Thermodynamic vs. Kinetic Control: N1-substituted indazoles are often the thermodynamically more stable products.[3][4] Conditions that allow for equilibration will favor the N1 isomer.[8][9] N2-substituted indazoles are often the product of kinetic control.[4]

Troubleshooting Guides

Problem: My N-alkylation reaction is yielding a mixture of N1 and N2 isomers, and I want to selectively obtain the N1-alkylated product.

Solution: To favor the formation of the N1-alkylated indazole, you should employ conditions that promote thermodynamic control.

  • Recommended Protocol: The combination of sodium hydride (NaH) as the base in an anhydrous aprotic solvent like tetrahydrofuran (THF) is a well-established method for achieving high N1-selectivity.[2][4][7]

  • Substituent Effects: This selectivity is particularly pronounced for indazoles bearing substituents like 3-carboxymethyl, 3-tert-butyl, 3-COMe, and 3-carboxamide, which have shown >99% N1 regioselectivity under these conditions.[2][7]

  • Chelation Control: With certain substrates, the cation of the base can play a directing role. For example, the sodium cation from NaH may coordinate between the N2-nitrogen and a C3-substituent containing a Lewis basic site (e.g., an ester), sterically blocking the N2 position and directing the alkylating agent to N1.[10]

Problem: I need to synthesize the N2-alkylated indazole, but my current protocol favors the N1 isomer.

Solution: To selectively obtain the N2-alkylated product, you should use conditions that favor kinetic control or employ specific directing strategies.

  • Steric Direction: If your indazole scaffold allows, introduce a sterically demanding substituent at the C7 position. This will physically block the N1 position and direct the alkylating agent to N2.[2][3]

  • Electronic Direction: The presence of an electron-withdrawing group at the C7 position, such as a nitro (-NO₂) or ester (-CO₂Me) group, has been shown to provide excellent N2-regioselectivity (≥96%).[2][3]

  • Alternative Reaction Conditions:

    • Mitsunobu Reaction: The Mitsunobu reaction has been reported to show a preference for the formation of the N2-regioisomer.[3]

    • Acid Catalysis: The use of triflic acid (TfOH) as a catalyst with diazo compounds as the alkylating agent is a highly selective method for obtaining N2-alkylated indazoles.[1][11]

Data Presentation: Regioselectivity under Various Conditions

The following tables summarize quantitative data on the regioselectivity of N-alkylation of substituted indazoles under different experimental conditions.

Table 1: Effect of Base and Solvent on Regioselectivity

Indazole SubstrateAlkylating AgentBaseSolventN1:N2 RatioReference
1H-Indazolen-Pentyl bromideNaHTHF>99:1[2]
1H-IndazoleMethyl iodideK₂CO₃DMF~1:1[12]
3-CO₂Me-1H-indazolen-Pentyl bromideNaHTHF>99:1[2]
7-NO₂-1H-indazolen-Pentyl bromideNaHTHF4:96[2]
7-CO₂Me-1H-indazolen-Pentyl bromideNaHTHF4:96[2]

Table 2: Effect of Indazole Substituents on Regioselectivity (NaH/THF Conditions)

Indazole SubstrateAlkylating AgentN1:N2 RatioReference
3-tert-Butyl-1H-indazolen-Pentyl bromide>99:1[2]
3-COMe-1H-indazolen-Pentyl bromide>99:1[2]
4-CO₂Me-1H-indazoleIsobutyraldehydeN1 selective[13]
5-CO₂Me-1H-indazoleIsobutyraldehydeN1 selective[13]
6-CO₂Me-1H-indazoleIsobutyraldehydeN1 selective[13]
7-CO₂Me-1H-indazoleIsobutyraldehydeNo reaction[13]
7-Bromo-1H-indazoleIsobutyraldehydeN1 selective[13]

Experimental Protocols

Protocol 1: General Procedure for Selective N1-Alkylation

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted 1H-indazole (1.0 equivalent).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.[1]

  • Stirring: Allow the mixture to warm to room temperature and stir for 30-60 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equivalents) dropwise to the suspension at room temperature.[1]

  • Reaction Monitoring: Stir the reaction at room temperature or heat as required, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Selective N2-Alkylation using Triflic Acid

  • Preparation: To a solution of the 1H-indazole (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM), add the diazo compound (1.2 equivalents).[1]

  • Catalyst Addition: Cool the mixture to 0 °C and add triflic acid (TfOH, 0.1-0.2 equivalents) dropwise.[1]

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the layers and extract the aqueous phase with DCM.

  • Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography to yield the pure N2-alkylated product.[1]

Protocol 3: N-Alkylation under Mitsunobu Conditions (Favors N2-Alkylation)

  • Preparation: Dissolve the 1H-indazole (1.0 equivalent), the alcohol (1.5 equivalents), and triphenylphosphine (PPh₃, 1.5 equivalents) in anhydrous THF.[1]

  • Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equivalents) dropwise.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the crude mixture directly by flash column chromatography to separate the N1 and N2 isomers.[1]

Mandatory Visualizations

G cluster_factors Factors Influencing Regioselectivity Indazole Substituted 1H-Indazole N1_Product N1-Alkylated Indazole (Thermodynamic Product) Indazole->N1_Product  Favored by: - NaH in THF/DMF - Bulky C3-substituent - Thermodynamic Control N2_Product N2-Alkylated Indazole (Kinetic Product) Indazole->N2_Product  Favored by: - Bulky/EWG C7-substituent - Mitsunobu Conditions - TfOH Catalysis - Kinetic Control Conditions Reaction Conditions Conditions->N1_Product Conditions->N2_Product

Caption: Key factors influencing N1 vs. N2 regioselectivity in the N-alkylation of indazoles.

G start Start: Substituted 1H-Indazole deprotonation Deprotonation (e.g., NaH in THF) start->deprotonation alkylation Addition of Alkylating Agent (R-X) deprotonation->alkylation reaction Reaction (Stir at RT or Heat) alkylation->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product_analysis Product Analysis (N1 vs. N2) purification->product_analysis end End: Isolated Regioisomer(s) product_analysis->end

References

troubleshooting 6-(benzyloxy)-1H-indazole solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with 6-(benzyloxy)-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: I am observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer. What is happening and how can I prevent this?

This phenomenon, often called "crashing out," occurs when the compound is no longer soluble as the concentration of the organic solvent decreases and the aqueous component increases. To prevent this, it is crucial to ensure that the final concentration of the organic co-solvent is sufficient to maintain the solubility of the compound at the desired working concentration. Additionally, vigorous vortexing immediately after dilution can help to minimize precipitation.[1]

Q3: What is the maximum recommended concentration of DMSO for cell-based assays?

For most cell-based assays, the final concentration of DMSO should be kept as low as possible, ideally below 0.5% and almost always under 1%.[1] Higher concentrations of DMSO can be toxic to cells and may interfere with the experimental results. Always include a vehicle control with the same final concentration of DMSO in your experiments.

Q4: Can I use pH adjustment to improve the solubility of this compound?

The indazole ring of this compound contains nitrogen atoms that can be protonated or deprotonated, meaning its solubility can be influenced by pH. Adjusting the pH of the buffer away from the compound's isoelectric point can increase the proportion of the more soluble ionized form. For weakly basic compounds, decreasing the pH (more acidic) generally increases solubility, while for weakly acidic compounds, increasing the pH (more alkaline) enhances solubility.

Q5: How can cyclodextrins help improve the solubility of my compound?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex. This complex has increased aqueous solubility and stability.[2][3]

Troubleshooting Guide

If you are encountering solubility issues with this compound, follow this troubleshooting workflow:

TroubleshootingWorkflow start Start: Solubility Issue (Precipitation Observed) check_stock Step 1: Verify Stock Solution Is the compound fully dissolved in the stock solvent (e.g., 100% DMSO)? start->check_stock prepare_fresh_stock Action: Prepare a fresh stock solution. Ensure complete dissolution (sonication or gentle warming may help). check_stock->prepare_fresh_stock No optimize_dilution Step 2: Optimize Dilution Protocol Are you adding the stock directly to a large volume of aqueous buffer? check_stock->optimize_dilution Yes prepare_fresh_stock->check_stock serial_dilution Action: Use serial dilutions. Create an intermediate dilution in a mix of organic and aqueous solvent before the final dilution. optimize_dilution->serial_dilution Yes solubility_enhancement Step 3: Employ Solubility Enhancement Techniques Is the final concentration still too high for the aqueous buffer? optimize_dilution->solubility_enhancement No, using proper technique serial_dilution->solubility_enhancement cosolvent Option A: Use Co-solvents Increase the percentage of a water-miscible organic solvent (e.g., ethanol, PEG 400) in the final buffer. solubility_enhancement->cosolvent cyclodextrin Option B: Use Cyclodextrins Formulate with a cyclodextrin (e.g., HP-β-CD) to create an inclusion complex. solubility_enhancement->cyclodextrin ph_adjustment Option C: Adjust pH Modify the pH of the buffer to ionize the compound and increase solubility. solubility_enhancement->ph_adjustment end End: Compound Solubilized cosolvent->end cyclodextrin->end ph_adjustment->end StockSolutionWorkflow start Start calculate Calculate Mass of Compound start->calculate weigh Weigh Compound calculate->weigh transfer Transfer to Vial weigh->transfer add_solvent Add Solvent (e.g., DMSO) transfer->add_solvent dissolve Dissolve (Vortex/Sonicate) add_solvent->dissolve storage Aliquot and Store at -20°C dissolve->storage end End storage->end

References

stability of 6-(Benzyloxy)-1H-indazole under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability and manipulation of 6-(benzyloxy)-1H-indazole, with a focus on its behavior under acidic conditions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: How stable is the benzyl ether on this compound to acidic conditions?

Q2: What are the common acidic reagents used for the deprotection of benzyl ethers?

A2: Several acidic reagents can be used for the cleavage of benzyl ethers. The choice of reagent and conditions often depends on the overall functionality of the molecule and the desired selectivity. Common methods include:

  • Strong Brønsted Acids: Reagents such as trifluoroacetic acid (TFA), hydrogen bromide (HBr), and hydrogen iodide (HI) can cleave benzyl ethers. These are typically used in solvents like dichloromethane (DCM) or acetic acid.[4]

  • Lewis Acids: Boron trihalides (e.g., BCl₃, BBr₃) are effective reagents for benzyl ether cleavage and can sometimes offer better selectivity compared to Brønsted acids.[5][6]

  • Solid-Supported Acids: Acidic resins like Amberlyst-15 can be used for debenzylation, offering the advantage of easier product purification through simple filtration.[7]

Q3: Are there any potential side reactions to be aware of when treating this compound with acid?

A3: Yes, several side reactions can occur when subjecting indazole derivatives to acidic conditions:

  • Friedel-Crafts Alkylation: The cleaved benzyl cation is an electrophile and can potentially re-alkylate the electron-rich indazole ring or other aromatic systems present in the molecule or solvent. The use of a cation scavenger, such as toluene, anisole, or pentamethylbenzene, is often recommended to trap the benzyl cation and prevent this side reaction.[7]

  • Instability of the Indazole Core: While generally stable, the indazole ring itself may be susceptible to degradation or undesired reactions under harsh acidic conditions, especially at elevated temperatures. Researchers should carefully monitor their reactions for the appearance of unfamiliar byproducts.

Troubleshooting Guides

Issue 1: Incomplete Debenzylation

If you are observing incomplete removal of the benzyl group from this compound under acidic conditions, consider the following troubleshooting steps.

Troubleshooting Workflow for Incomplete Debenzylation

start Incomplete Debenzylation Observed increase_acid Increase Acid Stoichiometry or Concentration start->increase_acid increase_temp Increase Reaction Temperature start->increase_temp prolong_time Prolong Reaction Time start->prolong_time monitor Monitor by TLC/LC-MS increase_acid->monitor increase_temp->monitor change_acid Switch to a Stronger Acid (e.g., BBr3) change_acid->monitor prolong_time->monitor monitor->change_acid Still Incomplete success Complete Deprotection monitor->success Reaction Complete

Caption: A decision tree for troubleshooting incomplete debenzylation reactions.

Quantitative Data on Common Deprotection Conditions (General Benzyl Ethers)

ReagentConditionsTypical YieldReference
BCl₃·SMe₂DCM, 0 °C to rtGood to High[5]
HBr/AcOHAcetic Acid, rtVariable[4]
Amberlyst-15Toluene, 110 °CModerate to High[7]
TFADCM, rtVariableGeneral Knowledge

Note: These are general conditions and may require optimization for this compound.

Issue 2: Formation of Side Products

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace may indicate the formation of side products.

Troubleshooting Workflow for Side Product Formation

start Side Product Formation Observed add_scavenger Add a Cation Scavenger (e.g., Toluene, Anisole) start->add_scavenger lower_temp Lower Reaction Temperature start->lower_temp reduce_time Reduce Reaction Time start->reduce_time monitor Monitor by TLC/LC-MS add_scavenger->monitor lower_temp->monitor reduce_time->monitor milder_acid Use a Milder Acidic Reagent milder_acid->monitor monitor->milder_acid Side Products Persist success Clean Deprotection monitor->success Clean Reaction

Caption: A decision tree for troubleshooting side product formation during debenzylation.

Experimental Protocols

General Protocol for Acid-Mediated Debenzylation of a Benzyl Ether

This is a general starting point and will likely require optimization for this compound.

Experimental Workflow for Acidic Debenzylation

substrate Dissolve Substrate in Anhydrous Solvent (e.g., DCM) scavenger Add Cation Scavenger (Optional but Recommended) substrate->scavenger cool Cool to 0 °C scavenger->cool add_acid Add Acidic Reagent (e.g., TFA, BCl3) Dropwise cool->add_acid react Stir at 0 °C to rt Monitor by TLC/LC-MS add_acid->react quench Quench Reaction (e.g., with NaHCO3 soln.) react->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify

Caption: A generalized experimental workflow for the debenzylation of a benzyl ether under acidic conditions.

Detailed Steps:

  • Dissolution: Dissolve the benzyl-protected compound in a suitable anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane).

  • Scavenger Addition (Optional): Add a cation scavenger (e.g., toluene, anisole, 1,3,5-trimethoxybenzene; 1-10 equivalents).

  • Cooling: Cool the reaction mixture to the desired temperature (typically 0 °C to room temperature).

  • Acid Addition: Slowly add the acidic reagent (e.g., trifluoroacetic acid, boron trichloride solution) to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir and monitor its progress by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by carefully adding a basic solution (e.g., saturated sodium bicarbonate).

  • Extraction: Extract the product into an organic solvent.

  • Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by an appropriate method, such as column chromatography.

Disclaimer: The information provided is for guidance purposes only. Researchers should always conduct their own literature searches and risk assessments before undertaking any new experimental work. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

preventing byproduct formation in indazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on preventing byproduct formation during the synthesis of indazoles. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in obtaining the desired indazole products with high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts encountered in indazole synthesis?

A1: The most frequently observed byproducts in indazole synthesis include undesired regioisomers (N1- vs. N2-substituted indazoles), dimeric impurities, hydrazones, and indazolones.[1] The formation and prevalence of these byproducts are highly dependent on the chosen synthetic route and reaction conditions.[1]

Q2: How can I control the regioselectivity of N-alkylation to favor the N1-substituted indazole?

A2: Achieving high selectivity for the N1-alkylated product, which is often the thermodynamically more stable isomer, typically involves careful selection of the base and solvent.[1] The combination of sodium hydride (NaH) as the base in an anhydrous aprotic solvent like tetrahydrofuran (THF) is a widely recommended and effective method for promoting N1-alkylation.[1][2] Steric hindrance from a bulky substituent at the C3 position of the indazole ring can also favor N1-alkylation.

Q3: Under what conditions is the formation of the N2-substituted indazole favored?

A3: The formation of the N2-substituted indazole is often favored under conditions of kinetic control.[2] Specific strategies to enhance N2 selectivity include:

  • Electronic Effects: Introducing a strong electron-withdrawing group, such as a nitro (–NO₂) or carboxylate (–CO₂Me) group, at the C7 position of the indazole ring can direct alkylation to the N2 position with high selectivity (≥ 96%).[3]

  • Mitsunobu Reaction: The Mitsunobu reaction has been shown to have a strong preference for producing the N2-alkylated regioisomer.[2]

  • Cadogan Reductive Cyclization: This method provides a regioselective route to 2H-indazoles.[4][5][6]

Q4: My reaction is producing significant amounts of dimeric byproducts. How can I minimize their formation?

A4: Dimer formation is a common issue, particularly in syntheses involving the nitrosation of indoles or the reaction of salicylaldehyde with hydrazine.[5][7] To minimize dimerization, the following strategies are effective:

  • Low Temperature: Maintaining a low reaction temperature, typically 0 °C, is crucial.[7]

  • Slow Addition: The slow, controlled addition of one reagent to another (e.g., adding the indole solution to the nitrosating mixture) over an extended period can significantly reduce the formation of dimers.[7]

  • Dilute Conditions: For highly reactive substrates, using a more dilute reaction mixture can decrease the likelihood of intermolecular reactions that lead to dimers.[7]

Q5: How can I prevent the formation of hydrazone byproducts?

A5: Hydrazone byproducts are often observed in syntheses that utilize hydrazine, such as the reaction with salicylaldehyde.[5] These side reactions are typically promoted by elevated temperatures.[5] To minimize hydrazone formation, it is advisable to maintain lower reaction temperatures and carefully control the stoichiometry of the reactants.

Q6: What are some modern, milder synthetic methods that can help avoid byproduct formation?

A6: Several modern synthetic methods offer milder reaction conditions and improved selectivity, thereby reducing byproduct formation. One such method is the metal-free synthesis of 1H-indazoles from o-aminobenzoximes.[2][3][7][8] This approach involves the selective activation of the oxime with an agent like methanesulfonyl chloride in the presence of a weak base such as triethylamine at low temperatures (0–23 °C), providing good to excellent yields of the desired 1H-indazole.[2][3][7]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in N-Alkylation (Mixture of N1 and N2 Isomers)

Symptom: Your N-alkylation reaction is producing an inseparable or difficult-to-separate mixture of N1 and N2 regioisomers.

Troubleshooting Workflow:

start Low N1/N2 Selectivity q1 Desired Product? start->q1 n1_path N1-Isomer q1->n1_path N1-Isomer n2_path N2-Isomer q1->n2_path N2-Isomer check_c3 Is there a bulky substituent at C3? n1_path->check_c3 check_c7 Is there an electron-withdrawing group (EWG) at C7? n2_path->check_c7 use_nah_thf Use NaH in anhydrous THF. This is the most reliable method for high N1 selectivity. check_c3->use_nah_thf No consider_thermo Consider conditions that favor thermodynamic equilibrium. check_c3->consider_thermo Yes add_ewg Introduce an EWG (e.g., -NO2) at the C7 position. check_c7->add_ewg No use_mitsunobu Consider the Mitsunobu reaction. check_c7->use_mitsunobu Yes use_cadogan Employ the Cadogan reductive cyclization for a regioselective synthesis of the 2H-indazole. add_ewg->use_cadogan

Caption: Decision workflow for controlling N1/N2 regioselectivity.

Issue 2: Significant Dimer Formation in Indazole Synthesis from Indole

Symptom: The reaction yields a substantial amount of a dimeric byproduct, reducing the yield of the desired indazole.

Troubleshooting Workflow:

start High Dimer Formation check_temp Is the reaction temperature maintained at 0 °C? start->check_temp lower_temp Lower the reaction temperature to 0 °C using an ice bath. check_temp->lower_temp No check_addition Is the indole solution added slowly to the nitrosating mixture? check_temp->check_addition Yes lower_temp->check_addition slow_addition Use a syringe pump or dropping funnel to add the indole solution over a prolonged period (e.g., 2 hours). check_addition->slow_addition No check_concentration Is the reaction mixture concentrated? check_addition->check_concentration Yes slow_addition->check_concentration dilute_mixture Use a more dilute solution to disfavor intermolecular reactions. check_concentration->dilute_mixture No alt_route If dimerization persists, consider an alternative synthetic route that avoids the problematic intermediates. check_concentration->alt_route Yes dilute_mixture->alt_route

Caption: Troubleshooting workflow for minimizing dimer formation.

Data Presentation

Table 1: Effect of Base and Solvent on N-Alkylation Regioselectivity
Indazole SubstrateAlkylating AgentBaseSolventN1:N2 RatioTotal Yield (%)
Methyl 1H-indazole-3-carboxylaten-Pentyl bromideCs₂CO₃DMF1.8:195
Methyl 1H-indazole-3-carboxylaten-Pentyl bromideK₂CO₃DMF1.4:196
Methyl 1H-indazole-3-carboxylaten-Pentyl bromideNa₂CO₃DMF1.4:127
Methyl 1H-indazole-3-carboxylaten-Pentyl bromideNaHTHF>99:1>99
6-Fluoro-1H-indazole4-Methoxybenzyl chlorideK₂CO₃DMF1.2:190
7-Nitro-1H-indazolen-Pentyl bromideNaHTHF4:9693
7-Carboxymethyl-1H-indazolen-Pentyl bromideNaHTHF3:9795

Data adapted from multiple sources.[3][9][10]

Table 2: Effect of Reaction Conditions on Dimer Formation in the Synthesis of 1H-Indazole-3-carboxaldehyde from Indole
Starting IndoleAddition MethodTemperature (°C)Yield of Indazole (%)Notes
IndoleRapidRoom Temp0-
5-BromoindoleRapidRoom Temp13Significant dimer formation observed.
IndoleSlow (30 min)Room Temp5-
5-BromoindoleSlow (30 min)Room Temp19-
IndoleSlow (30 min)040Lower temperature significantly improves yield and reduces dimerization.
5-BromoindoleSlow (30 min)072Lower temperature significantly improves yield and reduces dimerization.

Data adapted from Chevalier, A. et al. RSC Adv., 2018, 8, 13121-13128.[7]

Experimental Protocols

Protocol 1: Highly N1-Selective Alkylation of Indazoles

This protocol is optimized for achieving high regioselectivity for the N1 position using sodium hydride in tetrahydrofuran.

Materials:

  • Substituted 1H-indazole (1.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Alkylating agent (e.g., alkyl bromide, 1.1 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted 1H-indazole.

  • Add anhydrous THF to dissolve the indazole (typically at a concentration of 0.1–0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add the sodium hydride portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.[2]

Protocol 2: Minimizing Dimer Formation in Indazole Synthesis from Indole

This protocol is based on the optimized procedure by Chevalier et al. for the synthesis of 1H-indazole-3-carboxaldehyde from indole, with a focus on minimizing dimer formation.[7]

Materials:

  • Indole (1.0 equiv)

  • Sodium nitrite (NaNO₂, 8.0 equiv)

  • Water

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl, 2.7 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Nitrosating Mixture:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium nitrite in a mixture of water and DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add hydrochloric acid to the cooled solution while stirring vigorously.

  • Indole Addition (Reverse Addition):

    • Dissolve the indole in a minimum amount of DMF.

    • Using a syringe pump or a dropping funnel, add the indole solution to the vigorously stirred, cold nitrosating mixture over a period of 2 hours. It is crucial to maintain the temperature at 0 °C during the addition.

  • Work-up and Purification:

    • Upon completion of the reaction (monitor by TLC), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 3: Metal-Free Synthesis of 1H-Indazoles from o-Aminobenzoximes

This mild, metal-free protocol provides a route to 1H-indazoles with potentially fewer byproducts.[2][3][7][8]

Materials:

  • o-Aminobenzoxime (1.0 equiv)

  • Triethylamine (NEt₃, 1.5 equiv)

  • Methanesulfonyl chloride (MsCl, 1.1 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the o-aminobenzoxime in dichloromethane in a round-bottom flask.

  • Add triethylamine to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Scaling Up 6-(Benzyloxy)-1H-indazole Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 6-(Benzyloxy)-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting guides and frequently asked questions to address common challenges encountered during its production.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis & Reaction Optimization

Q1: We are experiencing low yields in our synthesis of this compound. What are the common causes and how can we optimize the reaction?

A1: Low yields are a frequent issue when scaling up indazole synthesis. The primary causes often relate to incomplete reactions, suboptimal temperature control, or side reactions.

Troubleshooting Strategies:

  • Reaction Temperature: Indazole formation, particularly cyclization steps, can be temperature-sensitive. Ensure uniform heating across the reactor vessel. On a larger scale, "hot spots" can lead to byproduct formation.

  • Reagent Purity: Verify the purity of your starting materials, such as the appropriately substituted 2-fluorobenzaldehyde or 2-aminobenzaldehyde derivative. Impurities can inhibit the reaction or lead to unwanted side products.

  • Base Selection: The choice of base is critical. For cyclization reactions, ensure the base is strong enough to facilitate the reaction but not so harsh that it causes degradation of the starting material or product.

  • Atmosphere Control: Many synthetic routes benefit from being carried out under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation, especially if using palladium catalysts or other sensitive reagents.[1]

Q2: We are observing the formation of a significant amount of the N2-alkylated isomer instead of the desired N1 product. How can we improve regioselectivity for this compound?

A2: Achieving high regioselectivity between the N1 and N2 positions is a well-known challenge in indazole chemistry.[2] The outcome is heavily influenced by reaction conditions. The 1H-tautomer is generally more thermodynamically stable.[2]

Troubleshooting Strategies:

  • Choice of Base and Solvent: This is one of the most critical factors. For preferential N1-alkylation, a combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is often effective.[2][3]

  • Thermodynamic vs. Kinetic Control: N1-substituted products are often the thermodynamically more stable isomer.[2] Allowing the reaction to proceed for a longer time or at a slightly elevated temperature (if the product is stable) can favor the formation of the N1 isomer. Conversely, kinetically controlled conditions (e.g., lower temperatures) may favor the N2 isomer.[2]

  • Nature of the Electrophile: The reactivity and steric bulk of the benzylating agent can influence the N1/N2 ratio.

Parameter Condition Favoring N1 Isomer Condition Favoring N2 Isomer Rationale
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)NaH is a strong, non-coordinating base that favors the thermodynamically stable N1 anion.
Solvent Aprotic (e.g., THF, DMF)Protic (e.g., Ethanol) or Polar Aprotic (e.g., Acetonitrile)Aprotic solvents stabilize the N1 anion, while protic solvents can lead to mixtures.
Temperature Room Temperature to 50°C0°C to Room TemperatureHigher temperatures can allow for equilibration to the more stable N1 product.

Q3: During the synthesis, we've identified a byproduct that appears to be de-benzylated indazole (1H-Indazol-6-ol). What causes this and how can it be prevented?

A3: The benzyl ether group is susceptible to cleavage under certain conditions, particularly acidic or reductive environments.

Troubleshooting Strategies:

  • Avoid Strong Acids: If your synthesis involves an acid-catalyzed step, consider using milder acids or minimizing the reaction time and temperature.

  • Catalytic Hydrogenation: If a nitro group reduction is part of the synthesis pathway (a common strategy for indazoles), standard catalytic hydrogenation with Pd/C will cleave the benzyl ether.[4] Alternative reducing agents that do not affect the benzyl group, such as tin(II) chloride (SnCl₂) in HCl or iron powder in acetic acid, should be used.[4]

  • Palladium Catalyst Choice: In cross-coupling reactions, some palladium catalysts can facilitate debenzylation. Ensure your catalyst system is appropriate and screen different ligands if necessary.

Purification & Isolation

Q4: We are struggling with the purification of this compound on a larger scale. What are the recommended methods?

A4: Purification is a critical step for achieving the required purity, which is often ≥95% for pharmaceutical intermediates.[5]

Troubleshooting Strategies:

  • Crystallization: This is often the most scalable and cost-effective purification method for solid compounds.[6] A systematic solvent screening is essential to find a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[6]

  • Column Chromatography: While effective, silica gel chromatography can be costly and time-consuming to scale up. It is best used for removing impurities with very different polarity. If required, optimize the solvent system on a small scale using Thin-Layer Chromatography (TLC) before attempting a large-scale separation.

  • Trituration/Washing: Sometimes, impurities can be removed by suspending the crude product in a solvent in which the desired compound is poorly soluble, while the impurities are soluble. This "washing" of the solid can significantly improve purity before a final crystallization step.

Solvent Solubility at 25°C Solubility at 78°C (Boiling) Crystallization Outcome
EthanolSparingly SolubleHighly SolubleGood; forms well-defined crystals upon cooling.
Ethyl AcetateSolubleHighly SolublePoor; may "oil out" or require a co-solvent.
HeptaneInsolubleSparingly SolublePotential for trituration or as an anti-solvent.
TolueneSparingly SolubleSolubleFair; may require slow cooling.
WaterInsolubleInsolubleNot suitable as a primary solvent.

Note: This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol describes a common synthetic route starting from a fluorinated precursor.

Materials:

  • 4-Benzyloxy-2-fluorobenzaldehyde

  • Hydrazine hydrate

  • N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO)

Methodology:

  • Reaction Setup: To an appropriately sized reactor vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add 4-benzyloxy-2-fluorobenzaldehyde (1.0 eq) and NMP (5-10 volumes).

  • Reagent Addition: Under an inert atmosphere (N₂), slowly add hydrazine hydrate (3.0-5.0 eq) to the stirred solution. The addition may be exothermic.

  • Heating: Heat the reaction mixture to 120-140°C. Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature. Carefully add water to precipitate the crude product.

  • Isolation: Collect the solid precipitate by filtration, wash thoroughly with water to remove residual solvent and excess hydrazine, and dry under vacuum. The crude product can then be purified as described below.

Protocol 2: Purification by Recrystallization

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol, identified from screening) and heat the mixture to boiling with stirring until all the solid dissolves.[6]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6]

  • Crystallization: Further cool the flask in an ice bath for at least 30-60 minutes to maximize the yield of crystals.[6]

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum at a temperature not exceeding 40-50°C.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification SM1 4-Benzyloxy-2- fluorobenzaldehyde Reaction Cyclization in NMP 120-140°C SM1->Reaction SM2 Hydrazine Hydrate SM2->Reaction Workup Precipitation with Water Reaction->Workup Isolation Filtration & Drying Workup->Isolation Purification Recrystallization (e.g., from Ethanol) Isolation->Purification Product Pure 6-(Benzyloxy)- 1H-indazole Purification->Product

Caption: General synthesis and purification workflow for this compound.

Troubleshooting_Yield Start Low Yield Observed Check_Purity Verify Starting Material Purity? Start->Check_Purity Check_Temp Is Temperature Uniform & Optimal? Check_Purity->Check_Temp Yes Action_Purity Purify Starting Materials Check_Purity->Action_Purity No Check_Atm Inert Atmosphere Maintained? Check_Temp->Check_Atm Yes Action_Temp Calibrate Thermocouple & Improve Stirring Check_Temp->Action_Temp No Check_Side_Rxns Analyze Byproducts (TLC, LC-MS) Check_Atm->Check_Side_Rxns Yes Action_Atm Ensure Proper N₂/Ar Purge and Blanket Check_Atm->Action_Atm No Action_Side_Rxns Adjust Conditions (Base, Temp, Time) Check_Side_Rxns->Action_Side_Rxns Byproducts Identified End Yield Improved Check_Side_Rxns->End No Byproducts Action_Purity->Start Action_Temp->Start Action_Atm->Start Action_Side_Rxns->Start

Caption: Decision tree for troubleshooting low reaction yields.

References

Validation & Comparative

A Comparative Analysis of 1H-Indazole and its 6-Alkoxy Derivatives Utilizing ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic characteristics of heterocyclic compounds is fundamental. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 1H-indazole and its 6-alkoxy substituted analogue, offering insights into the influence of substituents on the chemical environment of the indazole core.

Comparative NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for 1H-indazole and Methyl 6-methoxy-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate. The data for 1H-indazole serves as a baseline, while the substituted derivative provides a model for the electronic effects of a 6-alkoxy group.

Table 1: ¹H NMR Spectral Data Comparison

CompoundSolventProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1H-Indazole[1]CDCl₃H-38.10s-
H-47.77d8.4
H-57.18m-
H-67.40m-
H-77.51d8.4
Methyl 6-methoxy-1-(4-methoxyphenyl)-CDCl₃H-48.14d8.9
1H-indazole-3-carboxylate[2]H-57.01dd9.0, 2.1
H-76.91d2.1
OCH₃ (at C-6)3.89s-
OCH₃ (phenyl)3.85s-
COOCH₃4.04s-
Phenyl H7.59 (d), 7.06 (d)d, d8.9, 8.9

Table 2: ¹³C NMR Spectral Data Comparison

CompoundSolventCarbonChemical Shift (δ, ppm)
1H-Indazole[1]CDCl₃C-3134.77
C-3a123.13
C-4120.86
C-5120.96
C-6126.80
C-7109.71
C-7a140.01
Methyl 6-methoxy-1-(4-methoxyphenyl)-CDCl₃C-3136.2
1H-indazole-3-carboxylate[2]C-3a123.0
C-4118.9
C-5115.7
C-6160.2
C-791.5
C-7a141.9
OCH₃ (at C-6)55.6
COOCH₃52.1
Phenyl C's159.3, 132.3, 125.7, 114.7
OCH₃ (phenyl)55.6
C=O163.2

Experimental Protocols

A general methodology for acquiring NMR spectra of indazole derivatives is outlined below, based on standard practices in organic chemistry.[1][3]

NMR Sample Preparation and Data Acquisition

  • Sample Preparation: Approximately 5-10 mg of the solid indazole compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal reference standard (δ = 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for proton spectra.

  • ¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired using a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can vary from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired to obtain singlets for all carbon signals. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required.

  • Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform to obtain the frequency-domain NMR spectrum. Phase and baseline corrections are applied to ensure accurate integration and peak picking.

Visualization of Experimental Workflow and Structural Relationships

The following diagrams, generated using Graphviz, illustrate the logical workflow of NMR data acquisition and analysis, and the structural relationship between 1H-indazole and its 6-benzyloxy derivative.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis dissolve Dissolve Compound in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer spectrometer Place Sample in NMR Spectrometer transfer->spectrometer acquire_1h Acquire ¹H Spectrum spectrometer->acquire_1h acquire_13c Acquire ¹³C Spectrum spectrometer->acquire_13c ft Fourier Transform (FID to Spectrum) acquire_1h->ft acquire_13c->ft phase_baseline Phase and Baseline Correction ft->phase_baseline peak_picking Peak Picking & Integration phase_baseline->peak_picking structure_elucidation Structure Elucidation peak_picking->structure_elucidation

A logical workflow for NMR data acquisition and analysis.

structural_relationship indazole 1H-Indazole benzyloxy_indazole 6-(Benzyloxy)-1H-indazole indazole->benzyloxy_indazole Substitution at C-6

Structural relationship between 1H-indazole and this compound.

References

A Comparative Guide to the Bioactivity of 1H- and 2H-Indazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indazole, a bicyclic heteroaromatic compound, is a prominent scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents. It exists as two primary constitutional isomers, 1H-indazole and 2H-indazole, distinguished by the position of the hydrogen atom on the nitrogen in the pyrazole ring. This subtle structural variation can significantly influence the physicochemical properties and, consequently, the biological activity of indazole-based compounds. This guide provides an objective comparison of the bioactivity of these isomers, supported by experimental data, to aid in the rational design of novel therapeutics.

While both isomers have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects, direct comparative studies with identical substitution patterns are not extensively documented.[1] Generally, 1H-indazole derivatives have been more frequently explored for their antitumor properties, whereas 2H-indazoles have been investigated for a broader spectrum of bioactivities.[1] The 1H-tautomer is typically more thermodynamically stable than the 2H-isomer.[2][3][4]

Quantitative Bioactivity Comparison: Antiprotozoal Activity

A direct comparison of the antiprotozoal activity against Entamoeba histolytica reveals a significant enhancement in potency for 2H-indazole derivatives over the parent 1H-indazole. This highlights the profound impact of the isomeric form and substitution on biological activity.

CompoundIsomer TypeSubstitutionTarget OrganismIC50 (µM)
1H-Indazole1HUnsubstitutedEntamoeba histolytica0.740
2-Phenyl-2H-indazole2H2-phenylEntamoeba histolytica0.080 ± 0.004

Data sourced from López-Vallejo et al. (2007) as cited in Pérez-Villanueva et al. (2021).[5]

The data clearly indicates that the 2-phenyl substituted 2H-indazole is approximately 9-fold more potent than the unsubstituted 1H-indazole against E. histolytica.[5] Further structure-activity relationship studies on 2-phenyl-2H-indazole derivatives have shown that electron-withdrawing groups on the 2-phenyl ring can further enhance antiprotozoal activity.[5]

Representative Anticancer Activity of Indazole Isomers

While a direct head-to-head comparison is limited, numerous studies have demonstrated the potent anticancer activities of both 1H- and 2H-indazole derivatives against various cancer cell lines.

Table 2: Anticancer Activity of Representative 1H-Indazole Derivatives

CompoundCancer Cell LineIC50 (µM)
Compound 2f (a 1H-indazole derivative)A549 (Lung)0.89
4T1 (Breast)0.23
HepG2 (Liver)1.15
MCF-7 (Breast)0.43
HCT116 (Colon)0.56
Compound 6o (a 1H-indazole-3-amine derivative)K562 (Leukemia)5.15
A549 (Lung)>40
PC-3 (Prostate)18.3

Data for Compound 2f sourced from a study on the synthesis and biological evaluation of indazole derivatives as anti-cancer agents.[6][7] Data for Compound 6o sourced from a study on the design and antitumor activity of 1H-indazole-3-amine derivatives.[8]

Table 3: Anticancer Activity of a Representative 2H-Indazole Derivative

CompoundCancer Cell LineIC50 (µM)
A 2H-indazole derivativeK562 (Chronic Myeloid Leukemia)14.2

Representative data for a 2H-indazole derivative.[2]

Experimental Protocols

Antiprotozoal Activity Assay against Entamoeba histolytica

The following is a generalized protocol based on the methodology for determining the half-maximal inhibitory concentration (IC50) of compounds against E. histolytica.

  • Culturing of E. histolytica : Trophozoites of E. histolytica (e.g., HM-1:IMSS strain) are cultured axenically in TYI-S-33 medium supplemented with 10% heat-inactivated bovine serum at 37°C.

  • Compound Preparation : The test compounds (1H- and 2H-indazole derivatives) and a reference drug (e.g., metronidazole) are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions are then made with the culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below a level that does not affect parasite viability (e.g., <0.5%).

  • In Vitro Susceptibility Assay :

    • In a 96-well microtiter plate, approximately 5 x 10^4 trophozoites/mL are seeded in each well containing the different concentrations of the test compounds.

    • Control wells containing parasites with medium and parasites with DMSO at the final concentration used are also included.

    • The plates are incubated anaerobically at 37°C for 48 hours.

  • Quantification of Parasite Viability : After incubation, parasite viability is determined using a resazurin-based assay or by cell counting with a hemocytometer after staining with trypan blue.

  • IC50 Determination : The percentage of parasite inhibition is calculated for each compound concentration relative to the control. The IC50 value, the concentration of the compound that inhibits 50% of parasite growth, is determined by a dose-response curve analysis using appropriate software (e.g., GraphPad Prism).

In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.

  • Cell Culture : Human cancer cell lines are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding : Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of the indazole derivatives. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.

  • Incubation : The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation : The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[1]

Visualizing Molecular Interactions and Experimental Processes

Signaling Pathway: Inhibition of PI3K/AKT/mTOR by Indazole Derivatives

Many indazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell growth and proliferation, such as the PI3K/AKT/mTOR pathway.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Indazole 1H/2H-Indazole Derivative Indazole->PI3K Inhibits Indazole->AKT Inhibits Indazole->mTOR Inhibits

Caption: Generalized signaling pathway showing inhibition of PI3K/AKT/mTOR by indazole derivatives.

Experimental Workflow: Bioactivity Screening

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of indazole isomers.

Bioactivity_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_outcome Outcome Start Starting Materials Synthesis Regioselective Synthesis of 1H- and 2H-Indazole Isomers Start->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification InVitro In Vitro Assays (e.g., Enzyme Inhibition, Cell Proliferation) Purification->InVitro Test Compounds IC50 IC50 Determination InVitro->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Lead Lead Compound Identification SAR->Lead

Caption: Experimental workflow for the synthesis and bioactivity screening of indazole isomers.

References

A Comparative Guide to the Structure-Activity Relationship of 6-(Benzyloxy)-1H-indazole Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of 6-Substituted 1H-Indazole Analogs

The 6-position of the 1H-indazole ring is a key site for modification to modulate the biological activity of these compounds. The introduction of a benzyloxy group at this position has been explored in the context of developing potent kinase inhibitors. The following tables summarize the inhibitory activities of various 6-substituted 1H-indazole analogs against different cancer cell lines and protein kinases, providing a basis for understanding the SAR.

Antiproliferative Activity of 6-Substituted 1H-Indazole Analogs

The following table presents the half-maximal inhibitory concentration (IC50) values of various 6-substituted 1H-indazole derivatives against a panel of human cancer cell lines. This data allows for a comparison of the cytotoxic effects of different substituents at the 6-position.

Compound ID6-SubstituentCancer Cell LineIC50 (µM)Reference
Compound 6o Varied 1H-indazole-3-amine derivativeK562 (Chronic Myeloid Leukemia)5.15[1][2]
A549 (Lung)>10[3]
PC-3 (Prostate)>10[3]
Hep-G2 (Liver)>10[3]
Compound 2f (E)-3-(3,5-dimethoxystyryl)-6-(4-(morpholinosulfonyl)phenyl)-1H-indazoleMultiple cancer cell lines0.23 - 1.15[4]
Indazol-Pyrimidine 4f Indazole-pyrimidine hybridMCF-7 (Breast)1.629[5]
Indazol-Pyrimidine 4i Indazole-pyrimidine hybridMCF-7 (Breast)1.841[5]
Indazol-Pyrimidine 4a Indazole-pyrimidine hybridA549 (Lung)3.304[5]
Indazol-Pyrimidine 4i Indazole-pyrimidine hybridA549 (Lung)2.305[5]
Indazol-Pyrimidine 4i Indazole-pyrimidine hybridCaco2 (Colon)4.990[5]

Note: The specific substitution at other positions of the indazole ring varies between these compounds, which also influences their activity.

Kinase Inhibitory Activity of 6-Substituted 1H-Indazole Analogs

Many 1H-indazole derivatives exert their anticancer effects by inhibiting protein kinases involved in crucial signaling pathways. The table below compares the inhibitory potency of different 6-substituted indazoles against key kinases implicated in cancer, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Polo-like kinase 4 (PLK4).

Compound ID6-SubstituentTarget KinaseIC50 (nM)Reference
Compound 30 Indazole derivativeVEGFR-21.24[6]
Axitinib N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]benzamideVEGFR-2-[7]
K22 N-(1H-indazol-6-yl)benzenesulfonamide derivativePLK40.1[7]
CFI-400437 Indazole derivativePLK40.6[7]
CFI-400945 Indazole derivativePLK42.8[7]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental approach for evaluating these compounds, the following diagrams illustrate a key signaling pathway and a general experimental workflow.

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf Indazole_Inhibitor 6-(Benzyloxy)-1H-indazole Analog (Inhibitor) Indazole_Inhibitor->VEGFR2 Proliferation Cell Proliferation & Angiogenesis PKC->Proliferation Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by this compound analogs.

Experimental_Workflow Experimental Workflow for Evaluating Indazole Analogs cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Synthesis Synthesis of This compound Analogs Kinase_Assay Kinase Inhibition Assay (e.g., VEGFR-2) Synthesis->Kinase_Assay MTT_Assay Cell Viability Assay (MTT) Synthesis->MTT_Assay Western_Blot Western Blot Analysis (Downstream Signaling) MTT_Assay->Western_Blot

Caption: General experimental workflow for the synthesis and biological evaluation of this compound analogs.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.

VEGFR-2 Kinase Assay (Luminescence-based)

This assay quantifies the activity of VEGFR-2 kinase by measuring the amount of ATP remaining in the reaction.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Poly (Glu, Tyr) 4:1 as substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (this compound analogs)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer.

  • Reaction Setup: In a well of the assay plate, add the test compound, recombinant VEGFR-2 enzyme, and substrate.

  • Initiation: Start the kinase reaction by adding ATP. The final reaction volume is typically 10-25 µL.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.

  • Measurement: Measure the luminescence using a microplate reader. The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value using a suitable software.

Cell Viability (MTT) Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., A549, K562, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (this compound analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[3]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.[3]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors for cancer therapy. The available data on various 6-substituted indazole analogs suggest that modifications at this position significantly impact both antiproliferative and kinase inhibitory activities. The benzyloxy group, being a relatively large and lipophilic substituent, likely influences the compound's interaction with the ATP-binding pocket of kinases and its overall pharmacokinetic properties. Further systematic SAR studies, involving variations in the linker and the phenyl ring of the benzyloxy moiety, are warranted to optimize the potency and selectivity of these analogs. The experimental protocols provided in this guide offer a standardized framework for the evaluation of such novel compounds, facilitating direct comparison with existing inhibitors and accelerating the drug discovery process.

References

A Comparative Guide to HPLC Purity Validation of 6-(Benzyloxy)-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like 6-(Benzyloxy)-1H-indazole is a critical step in the journey toward a safe and effective final drug product. This guide provides a comprehensive overview of a High-Performance Liquid Chromatography (HPLC) method for the purity validation of this compound, comparing it with a potential process-related impurity. Detailed experimental protocols and data presentation are included to facilitate the adoption and adaptation of this method in a laboratory setting.

This compound serves as a key building block in the synthesis of various pharmaceutical agents.[1][2] Its purity is paramount as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). HPLC is a widely accepted and robust technique for assessing the purity of such compounds.[3][4][5]

Experimental Protocol: Purity Determination by Reversed-Phase HPLC

This section details a standard reversed-phase HPLC method suitable for the analysis of this compound.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • This compound reference standard (Purity ≥ 99.5%)

  • 6-Hydroxy-1H-indazole (potential impurity) reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 40
    20.0 90
    25.0 90
    25.1 40

    | 30.0 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample and Standard Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in a 50:50 mixture of acetonitrile and water (diluent) to achieve a final concentration of 0.1 mg/mL.

  • Impurity Stock Solution (0.1 mg/mL): Prepare a stock solution of 6-Hydroxy-1H-indazole at a concentration of 0.1 mg/mL in the diluent.

  • Spiked Sample Solution: Prepare a 0.1 mg/mL solution of this compound and spike it with the impurity stock solution to a level of 0.1% to verify the resolution and sensitivity of the method.

  • Test Sample Solution (0.1 mg/mL): Prepare the this compound sample to be tested at a concentration of 0.1 mg/mL in the diluent.

4. Data Analysis: The purity of the this compound sample is determined by calculating the percentage peak area of the main component relative to the total peak area of all components in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Experimental Workflow and Data Presentation

The logical flow of the experimental procedure is illustrated in the diagram below.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Diluent A->B C Spiking with Impurity Standard B->C for resolution check E Injection of Samples B->E C->E D System Equilibration D->E F Chromatographic Separation E->F G Peak Integration F->G H Purity Calculation G->H I Reporting H->I

Caption: Workflow for HPLC Purity Validation.

Comparative Data

The following table presents hypothetical data from the HPLC analysis of a this compound sample compared to a potential impurity, 6-Hydroxy-1H-indazole, which could be a precursor or a degradation product.

ParameterThis compound6-Hydroxy-1H-indazole (Impurity)
Retention Time (min) 15.85.2
Relative Retention Time 1.000.33
Peak Area (%) 99.850.15
Limit of Detection (LOD) 0.01%0.01%
Limit of Quantification (LOQ) 0.03%0.03%

This data illustrates a well-separated impurity from the main compound, allowing for accurate quantification and purity assessment.

Comparison with Alternative Purity Validation Methods

While HPLC is a gold standard for purity determination of non-volatile organic compounds, other analytical techniques can provide complementary information.[3][4][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile impurities that may not be readily detected by HPLC.[3][6] For this compound, GC-MS could be employed to detect residual solvents from the synthesis process.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can provide structural confirmation of the main compound and help in the identification of unknown impurities if they are present at sufficient levels (typically >0.1%).[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation capabilities of HPLC with the mass identification power of mass spectrometry.[7] It is particularly useful for identifying unknown impurities by providing their molecular weight.[4]

The choice of analytical method depends on the specific impurities that need to be monitored.[4] For routine quality control and purity assessment of this compound, the described HPLC method offers a good balance of accuracy, precision, and accessibility. For comprehensive impurity profiling, a combination of these techniques is often employed in the pharmaceutical industry.[3]

References

A Comparative Guide to Indazole Synthesis: From Classical Reactions to Modern Catalytic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole core is a prominent scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents. The efficient synthesis of this bicyclic heterocycle is a critical focus for chemists in drug discovery and development. This guide provides an objective comparison of several key synthetic routes to indazoles, supported by experimental data and detailed protocols.

Comparison of Key Indazole Synthesis Methods

The selection of an appropriate synthetic strategy for a target indazole derivative depends on several factors, including desired substitution patterns, substrate availability, and required reaction conditions. Below is a summary of common methods with their typical performance metrics.

Synthesis MethodStarting Material(s)Reagents/CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Jacobson Indazole Synthesis N-acetyl-o-toluidineNitrous gases, Acetic AcidBenzene1 - 4-Moderate[1]
Davis-Beirut Reaction N-substituted 2-nitrobenzylaminesBase---Good[1]
Cadogan-Sundberg Reductive Cyclization o-nitroarenesTrivalent phosphorus compounds---Good[1]
Copper-Catalyzed Cyclization o-haloaryl N-sulfonylhydrazonesCu(OAc)₂·H₂O---Good[2]
PIFA-Mediated C-H Amination Arylhydrazones[Bis(trifluoroacetoxy)iodo]benzene (PIFA)---Good[2]
N-N Bond-Forming Oxidative Cyclization 2-aminomethyl-phenylamines(NH₄)₂MoO₄, H₂O₂MethanolRT1 - 24up to 89[3]
Suzuki-Miyaura Cross-Coupling Bromo-indazole carboxamide, Organoboronic acidPdCl₂(dppf)·(DCM), K₂CO₃1,4-dioxane/water10012High[4]
Green Synthesis (Ultrasound) 2-substituted aromatic aldehydes, Hydrazine hydrateLemon peel powder, DMSO--0.75Good[5]

Experimental Protocols

Detailed experimental procedures are essential for the successful implementation of synthetic methods. Below are representative protocols for both classical and modern approaches to indazole synthesis.

Classical Method: Jacobson Indazole Synthesis[1]

This traditional method is well-established for the preparation of 1H-indazoles.

Procedure:

  • Slowly add o-toluidine to a mixture of glacial acetic acid and acetic anhydride.

  • Cool the mixture in an ice bath and introduce a stream of nitrous gases for nitrosation, maintaining the temperature between +1°C and +4°C.

  • Once nitrosation is complete (indicated by a persistent black-green color), pour the solution onto ice and water.

  • Extract the resulting oil with benzene.

  • Wash the benzene extract with ice water and then treat it with methanol.

  • Add a solution of sodium methoxide in methanol dropwise to the cooled benzene solution.

  • After the evolution of gas ceases, briefly boil the solution on a steam bath.

  • Cool the solution and extract with 2N and 5N hydrochloric acid.

  • Treat the combined acid extracts with an excess of ammonia to precipitate the indazole.

  • Collect the crude indazole by filtration, wash with water, and dry.

  • Purify the crude product by vacuum distillation to obtain colorless indazole.

Modern Method: N-N Bond-Forming Oxidative Cyclization[3]

This contemporary method provides access to all three tautomeric forms of indazoles from readily available starting materials under mild conditions.

General Procedure:

  • To a solution of the aniline substrate (40 to 100 mg; 1.00 equiv., as a free base or salt) in methanol (3 ml) at 0°C, add ammonium molybdate (1.00 equiv.) and 30% aqueous H₂O₂ (10.00 equiv.).

  • Stir the mixture for a minimum of 1 hour, or until the reaction is complete (typically 1-24 h), at room temperature.

  • Monitor the reaction progress by HPLC/MS.

  • Upon completion, the product can be isolated and purified using standard techniques.

Modern Method: Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling[4]

This cross-coupling reaction is a highly effective method for forming C-C bonds to synthesize substituted indazoles.

Procedure:

  • In a reaction vessel, combine the Bromo-indazole carboxamide (0.404 mmol), the desired organoboronic acid (1.212 mmol), and K₂CO₃ (1.212 mmol) as the base.

  • Add PdCl₂(dppf)·(DCM) (0.020 mmol) as the catalyst.

  • Use a mixture of 1,4-dioxane and water as the solvent.

  • Heat the reaction mixture at 100°C for 12 hours.

  • Monitor the completion of the reaction using Thin Layer Chromatography (TLC) (20% ethyl acetate/hexane).

  • Once complete, filter the reaction mixture through a Celite pad under a high vacuum to remove the catalyst.

  • The product can then be isolated and purified from the filtrate.

Visualization of Synthetic Pathways

The following diagrams illustrate the fundamental transformations in a selection of indazole synthesis methods.

Indazole_Synthesis_Workflows cluster_classical Classical Methods cluster_modern Modern Catalytic Methods A1 N-acetyl-o-toluidine B1 Indazole A1->B1 Jacobson (Nitrosation) A2 o-nitroarenes B2 Indazole A2->B2 Cadogan-Sundberg (Reductive Cyclization) C1 o-haloaryl N-sulfonylhydrazones D1 Indazole C1->D1 Cu-Catalyzed Cyclization C2 Arylhydrazones D2 Indazole C2->D2 PIFA-Mediated C-H Amination C3 Bromo-indazole + Boronic acid D3 Substituted Indazole C3->D3 Suzuki-Miyaura (Pd-Catalyzed) Indazole_Synthesis_Logic Start Choice of Starting Material Classical Classical Synthesis (e.g., Jacobson, Davis-Beirut) Start->Classical Readily Available Simple Precursors Modern Modern Synthesis (e.g., Metal-Catalyzed, Green) Start->Modern Functionalized Precursors Conditions Reaction Conditions (Temp, Time, Pressure) Classical->Conditions Often Harsher Conditions Modern->Conditions Often Milder Conditions Purification Purification (e.g., Chromatography, Recrystallization) Conditions->Purification Product Target Indazole Derivative Purification->Product

References

A Comparative Analysis of 6-(Benzyloxy)-1H-indazole and 6-hydroxy-1H-indazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Both 6-(benzyloxy)-1H-indazole and 6-hydroxy-1H-indazole serve as crucial building blocks in the development of novel therapeutics. The primary structural difference lies in the substituent at the 6-position of the indazole core: a benzyloxy group in the former and a hydroxyl group in the latter. This seemingly minor variation significantly influences the physicochemical properties of the molecules, such as lipophilicity and hydrogen bonding capacity, which in turn dictates their utility in drug design and their potential biological interactions.

Overview of Biological Activities

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its presence in a multitude of biologically active compounds.[1] Derivatives of both this compound and 6-hydroxy-1H-indazole have been explored for a range of therapeutic applications, most notably in oncology and for the treatment of inflammatory conditions.

This compound is frequently utilized as a synthetic intermediate in the creation of compounds targeting cancer and neurological disorders.[2][3] The benzyloxy group, being more lipophilic than a hydroxyl group, can enhance a molecule's ability to cross cellular membranes, a desirable property for many drug candidates.

6-hydroxy-1H-indazole derivatives, on the other hand, are often investigated for their anti-inflammatory and analgesic properties. The hydroxyl group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors.

The following table summarizes the biological activities observed for various derivatives incorporating these two scaffolds. It is important to reiterate that this data does not represent a direct comparison of the parent compounds themselves.

ScaffoldTherapeutic AreaObserved Activities of DerivativesKey Targets of Derivatives (Examples)
This compound Oncology, NeurologyAnticancer, enzyme inhibitionKinases, various receptors
6-hydroxy-1H-indazole Inflammation, PainAnti-inflammatory, analgesicCyclooxygenase (COX) enzymes, cytokine signaling pathways

Structure-Activity Relationship (SAR) Insights

While a direct SAR comparison of the two parent molecules is not available, general principles for 6-substituted indazoles can be inferred from broader studies. The nature of the substituent at the 6-position of the indazole ring is a critical determinant of biological activity. For instance, in the context of anticancer activity, the introduction of various functional groups at this position can significantly modulate the potency and selectivity of the resulting compounds.

Experimental Protocols

Detailed experimental protocols for a direct comparison of this compound and 6-hydroxy-1H-indazole are not available. However, a general workflow for assessing the biological activity of such compounds is presented below. This typically involves initial in vitro screening to determine inhibitory concentrations, followed by cell-based assays to assess effects on cellular processes, and finally, in vivo studies in animal models to evaluate efficacy and safety.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies synthesis Synthesis of This compound and 6-hydroxy-1H-indazole Derivatives biochemical Biochemical Assays (e.g., Enzyme Inhibition, Receptor Binding) synthesis->biochemical Test Compounds cell_based Cell-Based Assays (e.g., Cytotoxicity, Proliferation, Apoptosis) biochemical->cell_based Lead Identification animal_models Animal Models of Disease (e.g., Xenograft, Inflammation Models) cell_based->animal_models Candidate Selection pk_pd Pharmacokinetics & Pharmacodynamics (PK/PD) animal_models->pk_pd toxicology Toxicology Studies pk_pd->toxicology signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) ras Ras receptor->ras Activation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression inhibitor Indazole-based Kinase Inhibitor inhibitor->receptor Inhibition

References

A Comparative Crystallographic Analysis of Nitro-1H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Researchers in drug discovery and materials science frequently utilize the indazole scaffold due to its diverse biological activities and versatile chemical properties. A thorough understanding of the three-dimensional structure of these compounds is paramount for rational drug design and the development of novel materials. While the initial aim was to provide a comparative guide on the X-ray crystallography of 6-(Benzyloxy)-1H-indazole derivatives, a comprehensive search of publicly available data revealed a scarcity of detailed crystallographic information for this specific subclass.

Therefore, this guide presents a comparative analysis of the well-documented X-ray crystal structures of a closely related and pharmaceutically relevant series: nitro-substituted 1H-indazole derivatives. This comparison provides valuable insights into the structural effects of substituent placement on the indazole core, which can be extrapolated to other derivatives, including the 6-(benzyloxy) subclass.

Comparison of Crystallographic Data

The following table summarizes the key crystallographic parameters for three isomeric (1H-indazol-1-yl)methanol derivatives: 4-nitro, 5-nitro, and 6-nitro. These compounds provide an excellent basis for comparing the impact of the nitro group's position on the crystal packing and molecular conformation.[1]

DerivativeChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Z
(4-Nitro-1H-indazol-1-yl)methanolC₈H₇N₃O₃MonoclinicP2₁/c10.592(2)8.026(2)10.057(2)90108.03(3)904
(5-Nitro-1H-indazol-1-yl)methanolC₈H₇N₃O₃MonoclinicP2₁/n7.785(2)10.741(2)10.278(2)90101.53(3)904
(6-Nitro-1H-indazol-1-yl)methanolC₈H₇N₃O₃MonoclinicP2₁/c12.399(3)5.688(1)12.019(2)90100.91(3)904

Data extracted from the supplementary information of "Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions".[1]

Experimental Protocols

The synthesis and crystallization of these nitro-1H-indazole derivatives are crucial steps for obtaining high-quality single crystals suitable for X-ray diffraction analysis. The following is a detailed methodology adapted from the literature.[1]

Synthesis of (Nitro-1H-indazol-1-yl)methanol Derivatives

Materials:

  • Substituted nitro-1H-indazole (4-nitro, 5-nitro, or 6-nitro)

  • Formaldehyde (37% aqueous solution)

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Deionized water

Procedure:

  • A suspension of the respective nitro-1H-indazole (1 equivalent) is prepared in a solution of concentrated hydrochloric acid and water.

  • An aqueous solution of formaldehyde (1 equivalent) is added dropwise to the suspension at room temperature with constant stirring.

  • The reaction mixture is stirred for several hours until the starting material is consumed (monitored by Thin Layer Chromatography).

  • The resulting solution is carefully neutralized with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

  • The precipitate is collected by filtration, washed with cold water, and dried under vacuum.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the synthesized compound.

Procedure:

  • The crude (nitro-1H-indazol-1-yl)methanol derivative is dissolved in a minimal amount of a suitable solvent, such as ethanol or an ethanol/water mixture, with gentle heating.

  • The solution is filtered to remove any insoluble impurities.

  • The clear filtrate is allowed to stand undisturbed in a loosely covered container at room temperature.

  • Slow evaporation of the solvent over several days to weeks yields single crystals of the desired compound.

Experimental Workflow: From Synthesis to Structure

The following diagram illustrates the general workflow for the synthesis, crystallization, and X-ray crystallographic analysis of the nitro-1H-indazole derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis X-ray Crystallography s1 Nitro-1H-indazole s3 Reaction Mixture s1->s3 s2 Formaldehyde + HCl s2->s3 s4 Crude Product s3->s4 Neutralization & Filtration c1 Dissolution in Ethanol s4->c1 c2 Slow Evaporation c1->c2 c3 Single Crystals c2->c3 a1 Crystal Mounting c3->a1 a2 X-ray Diffraction Data Collection a1->a2 a3 Structure Solution & Refinement a2->a3 a4 Crystallographic Data (CIF) a3->a4

Synthesis to Structure Workflow

This guide provides a foundational comparison of the crystallographic structures of nitro-1H-indazole derivatives. The presented data and protocols offer a valuable resource for researchers working with indazole-based compounds, enabling a deeper understanding of their structure-property relationships. Further detailed analysis of bond lengths, bond angles, and intermolecular interactions can be performed using the crystallographic information files (CIFs) from the cited literature.

References

A Comparative Guide to the Anti-Proliferative Activity of Indazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-proliferative activity of various indazole-based compounds, a promising class of heterocyclic molecules in oncology research. The indazole scaffold is a key feature in several FDA-approved anti-cancer drugs, including axitinib, lonidamine, and pazopanib.[1][2] This document summarizes quantitative data on the efficacy of novel indazole derivatives against a range of cancer cell lines, details the experimental protocols for assessing their activity, and illustrates the key signaling pathways involved.

Data Presentation: Comparative Anti-Proliferative Activity of Indazole Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected indazole compounds against various human cancer cell lines, providing a quantitative comparison of their anti-proliferative efficacy. Lower IC50 values indicate greater potency.

Compound IDCancer Cell LineCell Line OriginIC50 (µM)Reference
2f 4T1Mouse Breast Cancer0.23[3][4]
HepG2Human Liver Cancer0.80[3]
MCF-7Human Breast Cancer0.34[3]
A549Human Lung Cancer1.15[4]
13 MCF-7Human Breast Cancer1.5 ± 0.4[5]
14 MCF-7Human Breast Cancer5.6 ± 2.5[5]
6e CCRF-CEMHuman Leukemia0.901[6]
MOLT-4Human Leukemia0.525[6]
CAKI-1Human Kidney Cancer0.992[6]
6f VariousFull NCI-60 Panel1.55 - 7.4[6]
6i HUVECHuman Endothelial Cells1.37[6]
4a MCF-7Human Breast Cancer2.958[7][8]
A549Human Lung Cancer3.304[7]
4d MCF-7Human Breast Cancer4.798[7][8]
4f MCF-7Human Breast Cancer1.629[7][8]
4g MCF-7Human Breast Cancer4.680[7][8]
4i MCF-7Human Breast Cancer1.841[7][8]
A549Human Lung Cancer2.305[7]
Caco-2Human Colorectal Cancer4.990[7]
5f MCF-7Human Breast Cancer1.858[9]
A549Human Lung Cancer3.628[9]
Caco-2Human Colorectal Cancer1.056[9]
5h A549Human Lung Cancer1.378[9]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of the anti-proliferative activity of indazole compounds are provided below.

MTT Cell Viability Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of living cells into purple formazan crystals.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Stock solutions of the indazole compounds are prepared in dimethyl sulfoxide (DMSO). Serial dilutions of the compounds are made in complete culture medium. The culture medium from the wells is replaced with 100 µL of the medium containing the various concentrations of the compounds. Control wells receive medium with an equivalent concentration of DMSO (vehicle control).

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C and 5% CO2.

  • MTT Addition and Formazan Solubilization: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 2-4 hours. The medium is then removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Colony Formation Assay

This assay assesses the long-term effect of a compound on the ability of a single cell to grow into a colony.

  • Cell Seeding: A low density of cells (e.g., 500-1000 cells per well) is seeded in 6-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the indazole compound for a specified period (e.g., 24 hours).

  • Colony Growth: The drug-containing medium is then replaced with fresh medium, and the cells are incubated for 10-14 days to allow for colony formation. The medium is changed every 2-3 days.

  • Staining and Quantification: The colonies are washed with PBS, fixed with methanol, and stained with a solution of crystal violet. The number of colonies (typically defined as containing >50 cells) is counted.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the indazole compound at various concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: An additional 400 µL of 1X Binding Buffer is added, and the samples are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate a general experimental workflow for assessing anti-proliferative activity and the key signaling pathways targeted by anti-proliferative indazole compounds.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation A Cancer Cell Lines (e.g., MCF-7, A549, HepG2) C Primary Screening (MTT Assay) A->C B Indazole Compound Library B->C D IC50 Determination C->D E Hit Compound Selection D->E F Colony Formation Assay E->F G Cell Cycle Analysis (Flow Cytometry) E->G H Apoptosis Assay (Annexin V/PI Staining) E->H I Western Blot Analysis (Protein Expression) E->I J Pathway Analysis F->J G->J H->J I->J K Structure-Activity Relationship (SAR) J->K L Lead Optimization K->L

Caption: Experimental workflow for evaluating anti-proliferative indazole compounds.

G cluster_0 VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLC PLCγ VEGFR->PLC PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS Indazole Indazole Compound (e.g., Axitinib, Pazopanib) Indazole->VEGFR PKC PKC PLC->PKC AKT Akt PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Angiogenesis, Survival PKC->Proliferation AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the VEGFR signaling pathway by indazole compounds.

G cluster_1 Intrinsic Apoptosis Pathway Indazole Indazole Compound (e.g., Compound 2f) Bcl2 Bcl-2 (Anti-apoptotic) Indazole->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Indazole->Bax Upregulation Bcl2->Bax Mito Mitochondrion Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Induction of apoptosis by indazole compounds via the Bax/Bcl-2 pathway.

References

Indazole Scaffolds: A Comparative Guide to a Privileged Framework in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold has solidified its position as a "privileged structure" in the landscape of medicinal chemistry.[1][2] Its remarkable versatility allows for the development of compounds that can interact with a multitude of biological targets with high affinity, leading to a broad spectrum of pharmacological activities.[3][4] This guide provides an objective comparison of the indazole framework with other privileged scaffolds, supported by quantitative bioactivity data and detailed experimental protocols to inform rational drug design and development.

Comparative Bioactivity of Indazole Derivatives

The therapeutic potential of the indazole core is demonstrated by its presence in several FDA-approved drugs, particularly in oncology.[2][5] The ability to readily modify the indazole ring at various positions has led to the discovery of potent inhibitors for a range of enzymes and receptors.[2] Below is a summary of the in vitro anti-proliferative activity of representative indazole-based compounds against various cancer cell lines.

Compound IDTarget/ClassCancer Cell LineIC50 (µM)
Pazopanib Multi-kinase InhibitorHUVEC (VEGFR2)0.02
Axitinib Multi-kinase InhibitorHUVEC (VEGFR2)0.001
Niraparib PARP InhibitorMDA-MB-4360.001
Compound 15k HDAC InhibitorHCT-1160.0027
Compound 15m HDAC InhibitorHCT-1160.0031
Compound 2f Anti-proliferative4T1 (Breast Cancer)0.23
Diarylurea 5i Anti-proliferativeH460 (Lung Cancer)0.01

IC50 values represent the concentration of the compound required to inhibit the biological process by 50%. Data compiled from multiple sources.[2][6][7][8]

Structure-Activity Relationship (SAR) Insights

The biological activity of indazole analogs is highly dependent on the nature and position of substituents. For instance, in the development of kinase inhibitors, the indazole core often serves as a hinge-binding motif.[9] The substituents at the N1, C3, and C5 positions play a crucial role in determining potency and selectivity by interacting with specific pockets within the ATP-binding site of the kinase. Similarly, for HDAC inhibitors, the indazole scaffold acts as a cap group, with a linker and a zinc-binding group appended to achieve potent enzymatic inhibition.[6]

Comparison with Other Privileged Scaffolds

While the indazole scaffold is highly effective, it is important to consider its properties in comparison to other well-established privileged frameworks.

ScaffoldKey Therapeutic AreasSynthetic AccessibilityMetabolic StabilityKey Advantages
Indazole Oncology, Inflammation, Infectious DiseasesModerate to HighGenerally GoodVersatile substitution patterns, good bioisostere for phenol and indole.
Indole Neurology, Oncology, Anti-inflammatoryHighVariable, prone to oxidationNatural product mimic, diverse biological activities.
Quinoline Infectious Diseases (Malaria), OncologyHighGenerally GoodPlanar structure, intercalating properties, well-established chemistry.
Benzodiazepine Neurology (Anxiolytics, Sedatives)ModerateGoodCNS activity, well-defined SAR.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis and biological evaluation of indazole derivatives.

Synthesis of 1-Aryl-5-nitro-1H-indazoles

This protocol describes a common method for the synthesis of substituted indazoles via a condensation and cyclization reaction.

Materials:

  • Substituted 2-chlorobenzaldehyde

  • Arylhydrazine hydrochloride

  • Sodium acetate

  • Ethanol

  • Glacial acetic acid

Procedure:

  • A mixture of the substituted 2-chlorobenzaldehyde (1.0 eq), arylhydrazine hydrochloride (1.1 eq), and sodium acetate (1.5 eq) in ethanol is prepared.

  • A catalytic amount of glacial acetic acid is added to the mixture.

  • The reaction mixture is refluxed for 4-6 hours, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the desired 1-aryl-5-nitro-1H-indazole.

In Vitro Anti-proliferative Activity (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.[2]

Materials:

  • Cancer cell lines (e.g., HCT-116, HeLa)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS

  • Indazole compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the indazole compound and incubated for another 48-72 hours.

  • After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated for 2-4 hours to allow the formation of formazan crystals.

  • The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

Visualizing Molecular Pathways and Workflows

VEGFR Signaling Pathway Inhibition by Pazopanib

The following diagram illustrates the mechanism of action of Pazopanib, an indazole-containing multi-kinase inhibitor that targets the Vascular Endothelial Growth Factor Receptor (VEGFR), thereby inhibiting angiogenesis.[5]

VEGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds ADP ADP VEGFR->ADP P P VEGFR->P Autophosphorylation Pazopanib Pazopanib Pazopanib->VEGFR Inhibits ATP ATP ATP->VEGFR PLCg PLCγ P->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation

Caption: Pazopanib inhibits VEGFR autophosphorylation, blocking downstream signaling.

General Workflow for Indazole-Based Drug Discovery

This diagram outlines a typical workflow for the discovery and preclinical development of novel drug candidates based on the indazole scaffold.

Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_screening Screening & Optimization cluster_preclinical Preclinical Evaluation cluster_candidate Candidate Selection Target_ID Target Identification Library_Design Library Design (Indazole Scaffold) Target_ID->Library_Design Synthesis Chemical Synthesis Library_Design->Synthesis HTS High-Throughput Screening Synthesis->HTS Hit_Validation Hit Validation HTS->Hit_Validation Lead_Opt Lead Optimization (SAR Studies) Hit_Validation->Lead_Opt In_Vitro In Vitro Assays (Potency, Selectivity) Lead_Opt->In_Vitro ADME_Tox ADME/Tox Profiling In_Vitro->ADME_Tox In_Vivo In Vivo Efficacy (Animal Models) ADME_Tox->In_Vivo Candidate Clinical Candidate Selection In_Vivo->Candidate

Caption: A streamlined workflow for indazole-based drug discovery.

References

Safety Operating Guide

Proper Disposal of 6-(Benzyloxy)-1H-indazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 6-(Benzyloxy)-1H-indazole are paramount for ensuring a secure laboratory environment and minimizing environmental impact. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, a heterocyclic compound utilized in pharmaceutical development and biochemical research.[1] Adherence to these protocols is essential for regulatory compliance and laboratory safety.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[2][3] Ensure that eyewash stations and safety showers are readily accessible.

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

Chemical and Physical Properties

This compound is a yellow solid with the molecular formula C₁₄H₁₂N₂O.[1] It is stable under recommended storage conditions (0-8 °C), but incompatible with strong oxidizing agents.[1][2]

Quantitative Hazard and Exposure Data

Data PointValueGHS Classification
Acute Toxicity, Oral H302: Harmful if swallowedCategory 4
Skin Corrosion/Irritation H315: Causes skin irritationCategory 2
Serious Eye Damage/Irritation H319: Causes serious eye irritationCategory 2A
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationCategory 3 (Respiratory tract irritation)

Source: Safety Data Sheet for a similar indazole derivative.[2]

Step-by-Step Disposal Protocol

The following protocol outlines the standard operating procedure for the disposal of pure this compound and materials contaminated with it. The primary directive is to dispose of contents and containers at an approved waste disposal plant.[3][4]

  • Waste Segregation: The Critical First Step Proper segregation of chemical waste is fundamental to safe and compliant disposal. This compound should be collected in a designated and clearly labeled "Non-halogenated Organic Waste" container.

    • Do Not Mix : Never combine this waste with halogenated organic waste, aqueous waste, or other incompatible waste streams. Co-mingling different waste streams increases the complexity and cost of disposal.

    • Original Containers : Whenever feasible, keep the chemical in its original container to prevent misidentification.

    • Container Compatibility : Ensure the waste container is chemically compatible with this compound. High-density polyethylene (HDPE) containers are often recommended for organic solvent waste.

  • Disposal of Pure or Unused this compound :

    • Carefully transfer the solid chemical into a designated "Non-halogenated Organic Solid Waste" container.

    • Avoid generating dust during the transfer.

    • Ensure the container is properly sealed, labeled with the full chemical name and associated hazards, and stored in a designated satellite accumulation area.

  • Disposal of Contaminated Labware and Materials (e.g., gloves, weighing paper):

    • Solid contaminated materials, such as gloves and weighing paper, should be placed in a sealed bag and then deposited into the solid "Non-halogenated Organic Waste" container.

    • Glassware should be decontaminated before washing. Rinse the glassware with a suitable organic solvent (e.g., ethanol or acetone) and collect the rinsate in the liquid "Non-halogenated Organic Waste" container. After this initial rinse, the glassware can be washed according to standard laboratory procedures.

  • Final Disposal :

    • Final disposal of this compound waste must be carried out by a licensed and approved hazardous waste disposal facility.[2][3][4]

    • The preferred method of disposal is typically high-temperature incineration in a chemical waste incinerator.

    • Crucially, do not dispose of this compound down the drain or in regular trash. [5] Such actions can lead to environmental contamination and are a violation of regulatory standards.

Emergency Procedures

  • In case of skin contact : Take off immediately all contaminated clothing. Rinse skin with water or shower.[2][5]

  • In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[2][5]

  • If inhaled : Remove person to fresh air and keep comfortable for breathing. Call a poison center or physician if you feel unwell.[2][4]

  • If swallowed : Rinse mouth. Do NOT induce vomiting. Immediately make the victim drink water (two glasses at most) and consult a physician.[2][5]

Disposal Workflow Diagram

G cluster_prep Preparation & Segregation cluster_collection Waste Collection cluster_final Final Disposal A Identify Waste (Pure compound, contaminated solids, rinsate) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Work in Fume Hood B->C D Select Labeled 'Non-Halogenated Organic Waste' Container C->D E Pure Solid Compound D->E F Contaminated Solids (Gloves, Paper) D->F G Contaminated Glassware Rinsate D->G H Solid Waste Container E->H F->H I Liquid Waste Container G->I J Seal and Store Containers in Satellite Accumulation Area H->J I->J K Arrange Pickup by Licensed Hazardous Waste Contractor J->K L Transport to Approved Waste Disposal Facility K->L M Final Disposition (e.g., Incineration) L->M

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.